molecular formula C10H20N2S4 B565017 Disulfiram-d20 CAS No. 1216403-88-1

Disulfiram-d20

Cat. No.: B565017
CAS No.: 1216403-88-1
M. Wt: 316.7 g/mol
InChI Key: AUZONCFQVSMFAP-DEHFLJNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disulfiram-d20 is intended for use as an internal standard for the quantification of disulfiram by GC- or LC-MS. Disulfiram is a copper and zinc chelator and an irreversible inhibitor of aldehyde dehydrogenase (IC50 = 0.1 mM). It also inhibits the copper-dependent enzyme dopamine β-hydroxylase, which prevents the breakdown of dopamine. When in complex with copper, disulfiram has been shown to inhibit purified 20S proteasome (IC50 = 7.5 μM) and 26S proteasome (IC50 = 20 μM) from MDA-MB-0231 breast cancer cells. Disulfiram (at 250 nM) induces reactive oxygen species, activates JNK and p38 pathways, and inhibits NF-κB activity, which suppresses self-renewal in cancer stem cells.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZONCFQVSMFAP-DEHFLJNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SSC(=S)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675873
Record name bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216403-88-1
Record name bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Disulfiram-d20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram-d20, the deuterated analog of Disulfiram, serves as a critical internal standard for the quantitative analysis of its non-labeled counterpart in complex biological matrices.[1] Its isotopic purity and distinct mass shift make it an invaluable tool in pharmacokinetic and metabolic studies, ensuring accuracy and precision in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This technical guide provides a comprehensive overview of the chemical properties of this compound, its metabolic fate, and detailed analytical protocols.

Chemical and Physical Properties

This compound is a solid substance with a high degree of isotopic enrichment.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Chemical Name bis(pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(pentadeuterioethyl)carbamodithioate[1]
Synonyms Tetraethylthiuram disulfide-d20[1]
Molecular Formula C10D20N2S4[1]
Molecular Weight 316.7 g/mol [1]
Isotopic Purity ≥99% deuterated forms (d1-d20)[1]
Physical Form Solid[1]
Solubility Soluble in DMF, DMSO, and Methanol[1]
Storage -20°C[1]

Metabolic Pathways of Disulfiram

While specific metabolic studies on this compound are not extensively documented, the metabolic pathway of its non-deuterated form, Disulfiram, is well-characterized. It is anticipated that this compound follows a similar metabolic cascade. Disulfiram is rapidly metabolized in the body, with its primary mechanism of action being the irreversible inhibition of aldehyde dehydrogenase (ALDH).[2][3] This inhibition leads to the accumulation of acetaldehyde upon alcohol consumption, resulting in unpleasant physiological effects.[4] Additionally, Disulfiram and its metabolites are known to inhibit dopamine β-hydroxylase, an enzyme that converts dopamine to norepinephrine.[3]

The metabolic conversion of Disulfiram involves several key steps, beginning with its reduction to diethyldithiocarbamate (DDC). DDC is then further metabolized through various pathways, including S-methylation and glucuronidation, before eventual excretion.

Disulfiram Disulfiram DDC Diethyldithiocarbamate (DDC) Disulfiram->DDC Reduction S_Methyl_DDC S-Methyl-DDC DDC->S_Methyl_DDC S-Methylation Glucuronide DDC-Glucuronide DDC->Glucuronide Glucuronidation CS2 Carbon Disulfide DDC->CS2 Diethylamine Diethylamine DDC->Diethylamine Excretion_Glucuronide Renal Excretion Glucuronide->Excretion_Glucuronide Excretion_CS2 Pulmonary Excretion CS2->Excretion_CS2

Metabolic Pathway of Disulfiram.

Mechanism of Action: Enzyme Inhibition

The primary pharmacological effect of Disulfiram is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism. This leads to an accumulation of acetaldehyde, causing the "disulfiram-ethanol reaction." Disulfiram also inhibits dopamine β-hydroxylase, affecting neurotransmitter levels.

cluster_alcohol Alcohol Metabolism cluster_neurotransmitter Neurotransmitter Synthesis Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Acetate Acetate ADH->Acetaldehyde ALDH->Acetate Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine Disulfiram Disulfiram Disulfiram->ALDH Inhibition Disulfiram->DBH Inhibition

Mechanism of Action of Disulfiram.

Experimental Protocols

This compound is predominantly used as an internal standard in chromatographic methods for the quantification of Disulfiram. Below is a detailed methodology for an LC-MS/MS analysis.

Quantification of Disulfiram in Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from a validated method for the determination of a Disulfiram metabolite and is applicable for the quantification of Disulfiram itself with the use of its deuterated internal standard.[5]

1. Sample Preparation (Solid Phase Extraction)

  • To 500 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex the sample and centrifuge.

  • Load the supernatant onto a preconditioned solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB 30mg).

  • Wash the cartridge with LC-MS grade water, followed by 1% methanol in LC-MS grade water.

  • Elute the analyte and internal standard with 500 µL of LC-MS grade methanol.

  • To the eluent, add 250 µL of LC-MS grade water.

2. Chromatographic Conditions

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Waters HSS T3, 2.1 × 100 mm, 1.8 µm analytical column with a compatible guard column.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 22:78 v/v).[5]

  • Flow Rate: 0.200 mL/min.[5]

  • Injection Volume: 10-15 µL.[5]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Disulfiram: To be determined by direct infusion (e.g., precursor ion m/z 297.1 -> product ion m/z 148.1).

    • This compound: To be determined by direct infusion (e.g., precursor ion m/z 317.2 -> product ion m/z 168.2).

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis with appropriate weighting (e.g., 1/x²).

  • Quantify the concentration of Disulfiram in unknown samples using the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (500 µL) IS Add this compound Internal Standard (20 µL) Plasma->IS Vortex Vortex & Centrifuge IS->Vortex SPE Solid Phase Extraction (SPE) Vortex->SPE Elute Elute with Methanol SPE->Elute Dilute Add Water Elute->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Disulfiram Calibrate->Quantify

Experimental Workflow for Disulfiram Quantification.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Disulfiram in biological samples. Its well-defined chemical and physical properties, combined with its utility as an internal standard in advanced analytical techniques like LC-MS/MS, make it indispensable for researchers in pharmacology, toxicology, and drug development. The provided methodologies and pathway diagrams offer a foundational understanding for the application of this compound in a research setting.

References

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Disulfiram-d20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Disulfiram-d20 (Tetraethylthiuram disulfide-d20). Disulfiram is a well-known therapeutic agent, and its deuterated analog serves as a critical internal standard for pharmacokinetic and metabolic studies. This document outlines the probable synthetic pathway, details the necessary experimental considerations, and presents relevant data in a structured format. The synthesis involves the reaction of deuterated diethylamine (diethyl-d10-amine) with carbon disulfide, followed by oxidation to yield the final d-20 labeled product. This guide is intended to provide researchers and drug development professionals with the foundational knowledge required for the preparation and use of this important analytical standard.

Introduction

Disulfiram, chemically known as tetraethylthiuram disulfide, has been utilized for decades in the treatment of chronic alcoholism due to its inhibitory effect on the aldehyde dehydrogenase enzyme.[1] In modern drug development and clinical research, the use of isotopically labeled compounds is indispensable for quantitative analysis by mass spectrometry. This compound, in which all twenty hydrogen atoms are replaced with deuterium, is the ideal internal standard for such assays due to its chemical identity to the parent drug and its distinct mass difference.[2][3] This guide details the synthetic approach to this compound, providing a theoretical framework and practical considerations for its laboratory-scale preparation.

Synthetic Pathway

The synthesis of this compound follows the established route for the preparation of tetraalkylthiuram disulfides.[4][5] The core of the synthesis is a two-step, one-pot reaction starting from the isotopically labeled precursor, diethyl-d10-amine.

The proposed overall reaction is as follows:

2 (C₂D₅)₂NH + 2 CS₂ + H₂O₂ → (C₂D₅)₂NC(S)S-SC(S)N(C₂D₅)₂ + 2 H₂O

Step 1: Formation of the Dithiocarbamate Salt

The first step involves the reaction of two equivalents of diethyl-d10-amine with one equivalent of carbon disulfide. The nucleophilic deuterated amine attacks the electrophilic carbon of carbon disulfide to form the diethyl-d10-dithiocarbamate salt in situ.[3]

Step 2: Oxidative Coupling

The intermediate dithiocarbamate is then oxidized to form the disulfide bond of this compound. Various oxidizing agents can be employed for this step, with hydrogen peroxide being a common and effective choice.[2][4]

Experimental Protocols

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
Diethyl-d10-amine120092-66-2C₄D₁₀HNKey isotopic labeling starting material.[1][6]
Carbon Disulfide75-15-0CS₂Highly flammable and toxic. Handle in a fume hood.
Hydrogen Peroxide7722-84-1H₂O₂30-35% aqueous solution is typically used.
Sodium Hydroxide1310-73-2NaOHUsed to control pH.
Isopropyl Alcohol67-63-0C₃H₈OCommon reaction solvent.
Water7732-18-5H₂OUsed as a co-solvent.

3.2. Reaction Procedure

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve diethyl-d10-amine (2.0 eq) in a mixture of isopropyl alcohol and water.

  • Adjust the pH of the solution to approximately 9.5 by the dropwise addition of a sodium hydroxide solution.

  • Cool the reaction mixture to 15-25°C in an ice bath.

  • Slowly add carbon disulfide (2.0 eq) dropwise from the dropping funnel over a period of 1-1.5 hours, ensuring the temperature remains between 15-25°C.[2]

  • After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes.

  • Prepare a solution of hydrogen peroxide (1.0 eq) in a mixture of isopropyl alcohol and water.

  • Add the hydrogen peroxide solution dropwise to the reaction mixture, maintaining the temperature below 35°C.

  • Upon completion of the addition, the reaction mixture may become cloudy as the product precipitates. Continue stirring for another 1-2 hours.

  • The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • The precipitated solid product, this compound, is collected by vacuum filtration.

  • The crude product is washed with cold water and then dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Data Presentation

4.1. Expected Product Specifications

ParameterValueReference
Chemical Namebis(diethyl-d10-thiocarbamoyl) disulfide
SynonymTetraethylthiuram disulfide-d20[2]
CAS Number1216403-88-1[2]
Molecular FormulaC₁₀D₂₀N₂S₄[2]
Molecular Weight316.66 g/mol
Isotopic Purity≥98 atom % D[1]

4.2. Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Absence of signals in the ethyl group regions, confirming complete deuteration.
¹³C NMR Signals corresponding to the deuterated ethyl carbons and the thiocarbonyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₁₀D₂₀N₂S₄.
Elemental Analysis To confirm the elemental composition.
Melting Point Should be consistent with the non-deuterated compound (approx. 70-72°C).

Visualizations

5.1. Synthetic Pathway of this compound

Synthesis_Pathway diethylamine_d10 Diethyl-d10-amine ((C₂D₅)₂NH) dithiocarbamate Diethyl-d10-dithiocarbamate Intermediate diethylamine_d10->dithiocarbamate + CS₂ cs2 Carbon Disulfide (CS₂) disulfiram_d20 This compound dithiocarbamate->disulfiram_d20 + H₂O₂ (Oxidation) h2o2 Hydrogen Peroxide (H₂O₂)

Caption: Synthetic route for this compound.

5.2. Experimental Workflow

Experimental_Workflow start Start: Dissolve Diethyl-d10-amine in Solvent ph_adjust Adjust pH to ~9.5 with NaOH start->ph_adjust cooling Cool to 15-25°C ph_adjust->cooling add_cs2 Add Carbon Disulfide Dropwise cooling->add_cs2 stir1 Stir for 30-60 min add_cs2->stir1 add_h2o2 Add Hydrogen Peroxide Solution Dropwise stir1->add_h2o2 stir2 Stir for 1-2 hours add_h2o2->stir2 filtration Collect Product by Filtration stir2->filtration washing Wash with Cold Water filtration->washing drying Dry Under Vacuum washing->drying purification Recrystallize (Optional) drying->purification end Final Product: this compound purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • Carbon Disulfide: is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Diethyl-d10-amine: is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Hydrogen Peroxide: is a strong oxidizing agent. Contact with organic materials should be avoided.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved by adapting standard methods for the preparation of tetraalkylthiuram disulfides. The key to the isotopic labeling is the use of the commercially available starting material, diethyl-d10-amine. This guide provides a robust theoretical and practical framework for researchers to produce this essential internal standard for use in advanced analytical studies. The provided protocols and diagrams are intended to facilitate the successful synthesis and characterization of this compound in a laboratory setting.

References

A Technical Guide to the Mechanism of Action of Disulfiram as an Aldehyde Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disulfiram has long been utilized as an aversive therapy for alcohol use disorder. Its therapeutic effect stems from the potent and irreversible inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in the ethanol metabolism pathway. This document provides a detailed examination of the molecular mechanism underlying this inhibition. Disulfiram itself is a prodrug, requiring metabolic activation to its active forms, primarily S-methyl-N,N-diethylthiocarbamate sulfoxide (MeDTC-SO). These metabolites subsequently induce the irreversible inactivation of ALDH, primarily the mitochondrial isozyme ALDH2, through the covalent modification of a critical cysteine residue (Cys302) within the enzyme's active site. This inhibition leads to the accumulation of the toxic metabolite acetaldehyde upon alcohol consumption, precipitating the unpleasant physiological symptoms of the disulfiram-ethanol reaction. This guide summarizes the key quantitative data on ALDH inhibition, details the experimental protocols used for its characterization, and provides visual diagrams of the metabolic and inhibitory pathways.

Introduction

Ethanol is primarily metabolized in the liver through a two-step oxidation process. First, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) converts the highly toxic acetaldehyde into harmless acetic acid.[1] The mitochondrial isoform, ALDH2, is the primary enzyme responsible for acetaldehyde detoxification.[2]

Disulfiram (marketed as Antabuse) functions by disrupting this pathway.[3] When a patient on disulfiram therapy consumes alcohol, the inhibition of ALDH causes blood acetaldehyde concentrations to rise 5 to 10 times higher than normal.[4] This accumulation is responsible for the characteristic "disulfiram-ethanol reaction," which includes symptoms like flushing, nausea, vomiting, headache, and palpitations, thereby creating a strong deterrent to alcohol consumption.[1][2] The inhibition of ALDH by disulfiram is irreversible, and the enzyme remains inactive until new protein is synthesized.[2]

Mechanism of Action

The inhibitory action of disulfiram is not direct but is mediated through its metabolites. The process can be understood in two main stages: bioactivation of the prodrug and the subsequent molecular interaction with the ALDH enzyme.

Bioactivation of Disulfiram

Disulfiram is a prodrug that is rapidly metabolized in the body.[5][6] It is believed to be too short-lived in vivo to inhibit ALDH directly.[6] The bioactivation pathway involves reduction to diethyldithiocarbamate (DDC), followed by S-methylation and subsequent oxidation. Key metabolites identified as potent ALDH inhibitors include S-methyl-N,N-diethylthiocarbamate sulfoxide (MeDTC-SO) and S-methyl-N,N-diethylthiocarbamate sulfone (MeDTC-sulfone).[5][6] Studies suggest that MeDTC-SO is a likely candidate for the ultimate active metabolite, as it is stable enough to diffuse from its site of formation to the mitochondria where it can react with ALDH.[6]

G Disulfiram Disulfiram (Prodrug) DDC Diethyldithiocarbamate (DDC) Disulfiram->DDC Reduction MeDDC S-methyl-N,N- diethyldithiocarbamate (MeDDC) DDC->MeDDC S-methylation MeDTC_SO S-methyl-N,N-diethylthiolcarbamate sulfoxide (MeDTC-SO) (Active Inhibitor) MeDDC->MeDTC_SO Oxidation ALDH_Inhibition ALDH Inhibition MeDTC_SO->ALDH_Inhibition

Caption: Bioactivation pathway of Disulfiram to its active ALDH inhibitor.
Molecular Interaction with Aldehyde Dehydrogenase

The active metabolites of disulfiram irreversibly inactivate ALDH via covalent modification.[5][7] In vivo studies using mass spectrometry have demonstrated that the inhibition of ALDH occurs through the carbamoylation of a specific cysteine residue, Cys302, located within the enzyme's active site.[8][9][10] This modification forms a covalent adduct with the enzyme, physically blocking the active site and rendering it catalytically inactive.[8][11] Both dehydrogenase and esterase activities of the enzyme are inhibited, suggesting a critical role for this cysteine residue in both functions.[5]

In contrast, in vitro studies show that disulfiram itself can inhibit ALDH by inducing the formation of an intramolecular disulfide bond between two cysteine residues in the active site, a mechanism that can be reversed by reducing agents like dithiothreitol (DTT).[11][12] However, the in vivo carbamoylation by metabolites is not reversible by physiological reducing agents, leading to prolonged enzyme inactivation.[13][14]

G Ethanol Metabolism and Disulfiram Inhibition Ethanol Ethanol Acetaldehyde Acetaldehyde (Toxic) Ethanol->Acetaldehyde Oxidation ADH Alcohol Dehydrogenase (ADH) AceticAcid Acetic Acid (Non-toxic) Acetaldehyde->AceticAcid Oxidation ALDH Aldehyde Dehydrogenase (ALDH) DisulfiramMetabolite Disulfiram Metabolite (e.g., MeDTC-SO) Block DisulfiramMetabolite->Block Block->ALDH

Caption: Ethanol metabolism pathway showing ALDH inhibition by a Disulfiram metabolite.

Quantitative Inhibition Data

The inhibitory potency of disulfiram and its metabolites has been quantified against the major human ALDH isozymes, ALDH1 (cytosolic) and ALDH2 (mitochondrial). The data consistently show that the metabolites are more potent inhibitors than the parent drug.

InhibitorEnzyme TargetIC₅₀ Value (µM)Source(s)
DisulfiramHuman ALDH1 (recombinant)0.15 ± 0.02[5]
DisulfiramHuman ALDH2 (recombinant)1.45 ± 0.40[5]
DisulfiramRat mitochondrial ALDH7.4 ± 1.0[6]
DisulfiramRat mitochondrial ALDH36.4[9]
DisulfiramBaker's Yeast ALDH2.65[15]
MeDTC-sulfoxideHuman ALDH1 (recombinant)0.27 ± 0.04[5]
MeDTC-sulfoxideHuman ALDH2 (recombinant)1.16 ± 0.56[5]
MeDTC-sulfoxideRat mitochondrial ALDH0.93 ± 0.04[6]
MeDTC-sulfoxideRat mitochondrial ALDH4.62[9]
MeDTC-sulfoneHuman ALDH1 (recombinant)0.12 ± 0.02[5]
MeDTC-sulfoneHuman ALDH2 (recombinant)0.40 ± 0.10[5]
MeDTC-sulfoneRat mitochondrial ALDH0.53 ± 0.11[6]
MeDDC-sulfoxideHuman ALDH2 (recombinant)2.2 ± 0.5[7]
MeDDC-sulfineHuman ALDH2 (recombinant)62 ± 14[7]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.

Key Experimental Protocols

Protocol for In Vitro ALDH Inhibition Assay

This protocol describes a general method for determining the inhibitory effect of a compound like disulfiram on ALDH activity by monitoring the production of NADH spectrophotometrically.

  • Enzyme Preparation: Recombinant human or purified liver ALDH (e.g., ALDH1 or ALDH2) is prepared and diluted to a working concentration in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.5).

  • Inhibitor Preparation: Disulfiram or its metabolites are dissolved in a solvent such as DMSO to create a stock solution, which is then serially diluted to achieve a range of test concentrations.[15]

  • Pre-incubation: A defined amount of the ALDH enzyme is pre-incubated with various concentrations of the inhibitor (or solvent control) for a specified period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for the interaction between the inhibitor and the enzyme.[7][15]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., acetaldehyde) and the cofactor NAD⁺.[12]

  • Data Acquisition: The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.[12] The initial rate of the reaction is calculated from the linear portion of the progress curve.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]

G start Start prep_enzyme 1. Prepare ALDH Enzyme and Buffer Solution start->prep_enzyme pre_incubate 3. Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubate prep_inhibitor 2. Prepare Serial Dilutions of Disulfiram/Metabolite prep_inhibitor->pre_incubate initiate 4. Initiate Reaction (Add Acetaldehyde + NAD+) pre_incubate->initiate measure 5. Measure NADH Production (Absorbance at 340 nm) initiate->measure calculate 6. Calculate Reaction Rates and Percent Inhibition measure->calculate plot 7. Plot Dose-Response Curve and Determine IC50 calculate->plot end End plot->end

Caption: Experimental workflow for determining the IC50 of an ALDH inhibitor.
Protocol for Identification of ALDH-Inhibitor Adducts

This protocol outlines the use of mass spectrometry to identify the specific site of covalent modification on the ALDH enzyme following in vivo or in vitro inhibition.

  • Inhibition: For in vivo studies, an animal model (e.g., rat) is administered disulfiram.[8] For in vitro studies, purified ALDH is incubated with the inhibitor.[11]

  • Enzyme Isolation: Mitochondria are isolated from the liver (for in vivo studies), and the ALDH enzyme is purified, often using affinity chromatography.[8]

  • Enzymatic Digestion: The purified, inhibited ALDH protein is denatured and then digested into smaller peptides using a protease such as pepsin or trypsin.[8]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).[8][9]

  • Data Analysis: The mass spectra of peptides from the inhibited enzyme are compared to those from a control (uninhibited) enzyme. Peptides showing a mass shift corresponding to the addition of the inhibitor moiety (e.g., an N-diethylcarbamoyl group, +99 Da) are identified.[8] The MS/MS fragmentation pattern of these modified peptides is then used to pinpoint the exact amino acid residue that has been covalently modified (e.g., Cys302).[8][9]

Conclusion

The mechanism of action of disulfiram as an aldehyde dehydrogenase inhibitor is a well-defined, multi-step process. It relies on the metabolic conversion of the disulfiram prodrug into highly reactive metabolites, which then form a covalent, irreversible bond with a critical cysteine residue in the active site of ALDH2. This potent and lasting inhibition underpins its clinical efficacy as an alcohol deterrent. The quantitative data and detailed protocols presented provide a comprehensive technical foundation for researchers and professionals in the field of drug development and toxicology.

References

The Use of Disulfiram-d20 in Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram has a long history in the treatment of alcohol dependence and is being investigated for new therapeutic applications.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled compounds, such as Disulfiram-d20, are invaluable tools in pharmacokinetic studies, enabling precise and accurate quantification of the drug and its metabolites in biological matrices. This technical guide provides an in-depth overview of the application of this compound in pharmacokinetic research, detailing analytical methodologies, summarizing key pharmacokinetic parameters, and outlining its metabolic fate.

Physicochemical Properties of this compound

This compound is a deuterated analog of disulfiram, where the 20 hydrogen atoms in the four ethyl groups have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, which is the basis for its use as an internal standard in mass spectrometry-based assays.

PropertyValue
Formal Name bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
CAS Number 1216403-88-1
Molecular Formula C₁₀D₂₀N₂S₄
Molecular Weight 316.7 g/mol
Purity ≥99% deuterated forms (d₁-d₂₀)
Formulation A solid
Solubility Soluble in DMF, DMSO, and Methanol

Table 1: Physicochemical properties of this compound.[2]

Synthesis of this compound

Pharmacokinetics of Disulfiram and its Metabolites

Following oral administration, disulfiram is rapidly and extensively absorbed, with 80% to 90% entering the bloodstream.[3] Due to its high lipid solubility, it is widely distributed throughout the body, including into fatty tissues and the central nervous system.[3] Disulfiram itself has a relatively short half-life, but its metabolites are eliminated more slowly.[3][4] There is significant inter-subject variability in the plasma levels of disulfiram and its metabolites.[4]

AnalyteT½ (half-life)Cmax (Maximum Concentration)AUC (Area Under the Curve)Vd (Volume of Distribution)CL (Clearance)
Disulfiram ~7 hours[3]590 ± 434 ng/mL (250 mg dose)[4]3816, 8386, and 22331 mg*hr/L for 500, 1000, and 2000 mg doses, respectively[5]1.3 L[6]0.53 L/h[6]
DDTC ~15 hours[3]----
DDTC-Me -15.02 ng/mL (median, 200 mg dose)[4]---
CS₂ ~12 hours[6]----

Table 2: Summary of Human Pharmacokinetic Parameters for Disulfiram and its Metabolites.

Metabolism of Disulfiram

Disulfiram undergoes extensive and complex metabolism. It is rapidly reduced to diethyldithiocarbamate (DDC), which is a key intermediate. DDC can then follow several metabolic pathways.[3][5]

G Disulfiram Disulfiram DDC Diethyldithiocarbamate (DDC) Disulfiram->DDC Reduction Glucuronide DDC-Glucuronide DDC->Glucuronide Glucuronidation Me_DDC S-methyl-DDC (Me-DDC) DDC->Me_DDC Methylation (TPMT) CS2_DEA Carbon Disulfide (CS₂) + Diethylamine (DEA) DDC->CS2_DEA Spontaneous degradation (acidic pH) Me_DTC S-methyl-N,N-diethylthiocarbamate (Me-DTC) Me_DDC->Me_DTC Me_DTC_SO Me-DTC-sulfoxide Me_DTC->Me_DTC_SO Oxidation (CYP2E1) Me_DTC_SO2 Me-DTC-sulfone Me_DTC_SO->Me_DTC_SO2 Oxidation (CYP2E1)

Caption: Metabolic pathway of Disulfiram.

Experimental Protocol: Quantification of a Disulfiram Metabolite in Human Plasma using UPLC-MS/MS

This section provides a detailed protocol for the analysis of the disulfiram metabolite, S-Methyl-N,N-Diethylthiocarbamate (DET-Me), in human plasma, a method that would typically employ a deuterated internal standard like this compound or a deuterated version of the metabolite itself for highest accuracy.

Materials and Reagents
  • S-Methyl-N,N-Diethylthiocarbamate (DET-Me) analytical standard

  • This compound (or other suitable deuterated internal standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optima grade)

  • Human plasma (heparinized)

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Solid Phase Extraction)
  • To 500 µL of plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (this compound).

  • Vortex the sample and then centrifuge.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with LC-MS grade water, followed by 1% methanol in water.

  • Elute the analyte and internal standard with 500 µL of methanol.

  • To the eluent, add 250 µL of LC-MS grade water.

UPLC-MS/MS Analysis
ParameterCondition
UPLC Column Waters HSS T3, 2.1 x 100mm, 1.8 µM
Mobile Phase 0.1% formic acid in water : 0.1% formic acid in methanol (22:78, v/v)
Flow Rate 0.200 mL/min (isocratic)
Injection Volume 15 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (DET-Me) 148 -> 100
MRM Transition (Example IS) e.g., for a deuterated analog, the transition would be shifted

Table 3: UPLC-MS/MS parameters for the analysis of DET-Me.[6]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (500 µL) IS Add Internal Standard (this compound) Plasma->IS Vortex Vortex & Centrifuge IS->Vortex SPE Solid Phase Extraction Vortex->SPE Elute Elute Analyte SPE->Elute Dilute Dilute Eluent Elute->Dilute UPLC UPLC Separation Dilute->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

This compound is an essential tool for conducting accurate and reliable pharmacokinetic studies of disulfiram. Its use as an internal standard in sensitive analytical methods like UPLC-MS/MS allows for the precise quantification of disulfiram and its numerous metabolites in complex biological matrices. The information presented in this guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the necessary methodologies and expected pharmacokinetic profiles to support further research and clinical development of disulfiram.

References

The Metabolic Journey of Disulfiram: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfiram, a cornerstone in the aversive therapy for alcohol use disorder, exerts its therapeutic and toxic effects through a complex series of metabolic transformations. A thorough understanding of these pathways is paramount for optimizing its clinical use, exploring novel therapeutic applications, and mitigating its potential for adverse reactions. This technical guide provides an in-depth exploration of the core metabolic pathways of Disulfiram, supported by quantitative data, detailed experimental protocols, and visual representations of the key biochemical processes.

The Core Metabolic Cascade of Disulfiram

Upon oral administration, Disulfiram is rapidly and extensively metabolized, with very little of the parent drug being detected in systemic circulation.[1] The metabolic journey begins in the acidic environment of the stomach and continues through various enzymatic processes, primarily in the liver.[2][3]

The initial and pivotal step is the reduction of the disulfide bond in Disulfiram to form two molecules of diethyldithiocarbamate (DDC).[4] This conversion is facilitated by endogenous thiols, such as glutathione, and erythrocytic glutathione reductases.[2] DDC is a key, albeit unstable, intermediate that serves as the substrate for several subsequent metabolic routes.[1][2]

DDC can undergo three primary metabolic fates:

  • Spontaneous Degradation: In the acidic milieu of the stomach, DDC can decompose into diethylamine and carbon disulfide (CS₂), the latter of which is detectable in the breath.[1][4]

  • Glucuronidation: A portion of DDC is conjugated with glucuronic acid by the enzyme glucuronosyltransferase, a common phase II metabolic reaction that increases water solubility and facilitates renal excretion.[1][2]

  • S-Methylation: The most clinically significant pathway involves the methylation of DDC. This reaction is catalyzed by two distinct enzymes: the microsomal thiol methyltransferase (TMT) and the cytosolic thiopurine methyltransferase (TPMT).[2][5] This step forms S-methyl-N,N-diethyldithiocarbamate (Me-DDC).[2]

Me-DDC is then further metabolized through a series of oxidative reactions. It is converted to S-methyl-N,N-diethylthiocarbamate (Me-DTC), which is subsequently oxidized to S-methyl-N,N-diethylthiocarbamate sulfoxide (Me-DTC-SO) and further to the sulfone metabolite.[2][6] The monooxygenase CYP2E1, a member of the cytochrome P450 family, is a key enzyme involved in these oxidative steps.[2] It is the sulfoxide metabolite, Me-DTC-SO, that is considered the principal active metabolite responsible for the irreversible inhibition of aldehyde dehydrogenase (ALDH).[7][8]

Disulfiram_Metabolism Disulfiram Disulfiram DDC Diethyldithiocarbamate (DDC) Disulfiram->DDC Reduction (Glutathione Reductase) Degradation Spontaneous Degradation (Diethylamine + CS₂) DDC->Degradation Acidic pH (Stomach) Glucuronidation DDC-Glucuronide DDC->Glucuronidation Glucuronosyltransferase Me_DDC S-methyl-N,N- diethyldithiocarbamate (Me-DDC) DDC->Me_DDC S-Methylation (TPMT, TMT) Me_DTC S-methyl-N,N- diethylthiocarbamate (Me-DTC) Me_DDC->Me_DTC Me_DTC_SO S-methyl-N,N-diethylthiocarbamate sulfoxide (Me-DTC-SO) (Active Metabolite) Me_DTC->Me_DTC_SO Oxidation (CYP2E1) Me_DTC_SO2 S-methyl-N,N-diethylthiocarbamate sulfone Me_DTC_SO->Me_DTC_SO2 Oxidation (CYP2E1) ALDH_inhibition Aldehyde Dehydrogenase (ALDH) Inhibition Me_DTC_SO->ALDH_inhibition

Quantitative Pharmacokinetics of Disulfiram and its Metabolites

The pharmacokinetics of Disulfiram are characterized by rapid metabolism and significant inter-individual variability.[1] The following table summarizes key pharmacokinetic parameters for Disulfiram and its major metabolites.

CompoundCmax (ng/mL)t½ (hours)Primary Route of ExcretionReference(s)
Disulfiram590 ± 434~7Feces (unchanged), Metabolites in urine and breath[1]
Diethyldithiocarbamate (DDC)Variable~15Urine (as glucuronide), Lungs (as CS₂)[1][2]
S-methyl-N,N-diethylthiocarbamate (Me-DTC)Not well-definedNot well-definedUrine[9]

Note: The Cmax and t½ values can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes and other physiological factors.[1][2]

Inhibition of Aldehyde Dehydrogenase: The Core Mechanism

The primary pharmacological effect of Disulfiram, the "Disulfiram-ethanol reaction," stems from the irreversible inhibition of aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2.[8][10] This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, upon alcohol consumption.[1][11] The resulting high levels of acetaldehyde are responsible for the unpleasant symptoms of the Disulfiram-ethanol reaction.[11]

The active metabolite, S-methyl-N,N-diethylthiocarbamate sulfoxide (Me-DTC-SO), is a potent inhibitor of ALDH.[7] It forms a covalent adduct with a cysteine residue at the active site of the enzyme, leading to its inactivation.[8][12] Studies have shown that Me-DTC-SO is a more potent inhibitor of recombinant human ALDH2 than other intermediate metabolites.[7]

ALDH_Inhibition_Workflow cluster_alcohol_metabolism Normal Alcohol Metabolism cluster_disulfiram_effect Effect of Disulfiram Ethanol Ethanol Acetaldehyde Acetaldehyde (Toxic) Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) Acetate Acetate (Non-toxic) Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) Acetaldehyde_Metabolism Acetaldehyde Metabolism Blocked Disulfiram_Metabolite Disulfiram Metabolite (Me-DTC-SO) ALDH_Inhibited ALDH (Inhibited) Acetaldehyde_Accumulation Acetaldehyde Accumulation Symptoms Disulfiram-Ethanol Reaction (Nausea, Flushing, etc.)

Experimental Protocols for Studying Disulfiram Metabolism

Investigating the metabolic pathways of Disulfiram requires a combination of in vitro and in vivo experimental approaches. Below are generalized methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolism of Disulfiram and its metabolites by cytochrome P450 enzymes.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4).

  • Substrate Addition: Add Disulfiram or one of its metabolites (e.g., Me-DDC, Me-DTC) to the incubation mixture at a specified concentration.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

InVitro_Metabolism_Workflow Start Start Prepare_Incubation Prepare Incubation Mixture (Microsomes, NADPH, Buffer) Start->Prepare_Incubation Add_Substrate Add Disulfiram or Metabolite Prepare_Incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Reaction Terminate Reaction (Cold Organic Solvent) Incubate->Terminate_Reaction Centrifuge Centrifuge and Collect Supernatant Terminate_Reaction->Centrifuge Analyze Analyze by HPLC-MS Centrifuge->Analyze End End Analyze->End

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This assay measures the inhibitory potential of Disulfiram metabolites on ALDH activity.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human ALDH2 and a separate solution of the substrate, acetaldehyde, in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 9.0). Also prepare a solution of the cofactor NAD+.

  • Inhibitor Preparation: Prepare solutions of the test compounds (e.g., Me-DTC-SO) at various concentrations.

  • Pre-incubation: Pre-incubate the ALDH2 enzyme with the test inhibitor for a specific time (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetaldehyde) and cofactor (NAD+) to the enzyme-inhibitor mixture.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

The metabolic activation of Disulfiram is a prerequisite for its therapeutic effect. The biotransformation of the parent drug through a cascade of reduction, methylation, and oxidation reactions ultimately yields the potent ALDH inhibitor, S-methyl-N,N-diethylthiocarbamate sulfoxide. A comprehensive understanding of these intricate metabolic pathways, the enzymes involved, and the resulting pharmacokinetic variability is crucial for the continued clinical application of Disulfiram and for guiding future research into its potential as a repurposed therapeutic agent. The experimental protocols and data presented herein provide a foundational guide for researchers in the field of drug metabolism and development.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Application of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. Quantitative analysis of analytes in complex biological matrices is inherently challenging due to variability in sample preparation, matrix effects, and instrument response. To address these challenges, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated internal standards, has become the gold standard, especially in liquid chromatography-mass spectrometry (LC-MS) based assays. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated internal standards in bioanalysis.

Core Principles: The "Perfect" Mimic

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced with its stable, non-radioactive isotope, deuterium (²H or D).[1] The fundamental principle behind its use is isotope dilution mass spectrometry (IDMS).[2] A known quantity of the deuterated analog is added to the sample at the earliest stage of preparation.[2] Because it is chemically almost identical to the analyte, it behaves in a nearly identical manner during extraction, chromatography, and ionization, but is distinguishable by its higher mass.[3] This allows it to serve as an internal reference to correct for variations that can compromise data integrity.[3]

The primary advantages of using deuterated internal standards include:

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization.[4][5]

  • Compensation for Extraction Variability: Analyte recovery during sample preparation can be inconsistent. A deuterated standard, added before extraction, experiences the same losses, ensuring the analyte-to-internal standard ratio remains constant.

  • Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[6]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over non-isotopically labeled (analog) internal standards is well-documented. The following tables summarize quantitative data from various bioanalytical studies, highlighting the improved performance in terms of accuracy and precision.

Table 1: Comparison of Assay Performance for Kahalalide F Using an Analogue vs. a Deuterated Internal Standard [7]

Performance MetricAnalogue Internal Standard (Butyric Acid Analogue)Deuterated Internal Standard (D8-SIL)
Mean Bias (%)96.8100.3
Standard Deviation8.67.6
Statistical Significance of Variance (p-value)-0.02 (Significantly lower variance)

Table 2: Comparison of Internal Standards for the Quantification of Sirolimus in Whole Blood [1]

Performance ParameterDeuterated Internal Standard (SIR-d3)Analog Internal Standard (DMR)
Inter-patient Assay Imprecision (CV%)2.7% - 5.7%7.6% - 9.7%
Correlation with Reference MethodHigher correlationLower correlation

Table 3: Validation Data for the Bioanalytical Method of Venetoclax Using a Deuterated Internal Standard [8]

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low5.798.75.9598.0
Medium6.296.37.299.2
High7.797.58.5100.4

Experimental Protocols

Rigorous and well-defined experimental protocols are crucial for successful bioanalytical method development and validation. The following are detailed methodologies for common procedures in bioanalysis using deuterated internal standards.

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for removing the majority of proteins from plasma or serum samples.[8]

Materials:

  • Microcentrifuge tubes

  • Biological sample (e.g., human plasma)

  • Deuterated internal standard working solution

  • Precipitating solvent (e.g., acetonitrile, methanol)[9]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the biological sample.[8]

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[8]

  • Vortexing: Briefly vortex the sample to ensure homogeneity.[8]

  • Protein Precipitation: Add the precipitating solvent (typically in a 3:1 or 4:1 ratio to the sample volume). Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing.

  • (Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the sample.[8]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte.[8]

Materials:

  • SPE cartridge (e.g., C18 reversed-phase)

  • Vacuum or positive pressure manifold

  • Biological sample (e.g., human plasma)

  • Deuterated internal standard working solution

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Sample Preparation: Aliquot 100 µL of the biological sample into a microcentrifuge tube and add a precise volume of the deuterated internal standard working solution. Vortex briefly.

  • Cartridge Conditioning: Place the SPE cartridge on the manifold. Pass 1 mL of conditioning solvent through the cartridge. Do not allow the sorbent to dry.[10]

  • Cartridge Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not allow the sorbent to dry.[10]

  • Sample Loading: Load the prepared sample onto the cartridge. The analyte and internal standard will be retained on the sorbent.[11]

  • Washing: Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.[8]

  • Elution: Elute the analyte and internal standard from the cartridge using 1 mL of the elution solvent. Collect the eluate.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS injection.[8]

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto an appropriate analytical column (e.g., C18).

    • Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte from other matrix components. The goal is to ensure co-elution of the analyte and the deuterated internal standard.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated internal standard.

    • Optimize instrument parameters such as declustering potential, collision energy, and source temperature.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[8]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of deuterated internal standards in bioanalysis.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Receipt Sample_Receipt Spiking Spiking Sample_Receipt->Spiking Add Deuterated IS Extraction Protein Precipitation or Solid-Phase Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Decision pathway for internal standard selection in bioanalytical methods.

Glycolysis_Pathway Glucose_d7 [U-D7]-Glucose G6P Glucose-6-Phosphate-d7 Glucose_d7->G6P F6P Fructose-6-Phosphate-d7 G6P->F6P F16BP Fructose-1,6-Bisphosphate-d7 F6P->F16BP DHAP DHAP-d F16BP->DHAP GAP GAP-d F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate-d GAP->BPG Three_PG 3-Phosphoglycerate-d BPG->Three_PG Two_PG 2-Phosphoglycerate-d Three_PG->Two_PG PEP Phosphoenolpyruvate-d Two_PG->PEP Pyruvate Pyruvate-d PEP->Pyruvate Lactate Lactate-d Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle

Caption: Tracing of deuterated glucose through the glycolysis metabolic pathway.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing a robust solution to the inherent challenges of quantifying analytes in complex biological matrices. Their ability to accurately correct for a wide range of analytical variabilities ensures the generation of high-quality, reliable, and reproducible data.[5] This is of utmost importance in regulated environments such as drug development, where data integrity is non-negotiable. By understanding the core principles, adhering to detailed experimental protocols, and implementing rigorous validation, researchers can harness the full potential of deuterated internal standards to advance scientific discovery and therapeutic innovation.

References

Navigating the Stability and Storage of Disulfiram-d20: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Disulfiram-d20. Designed for researchers, scientists, and professionals in drug development, this document outlines critical data on stability, recommended storage, and detailed experimental protocols for assessing the compound's integrity. Furthermore, it visualizes the key metabolic and signaling pathways influenced by Disulfiram, offering a deeper understanding of its mechanism of action.

This compound: An Overview

This compound, the deuterated analog of Disulfiram, serves as an essential internal standard for the quantification of Disulfiram in various biological matrices using mass spectrometry-based assays. Its structural similarity to the parent drug, with the substitution of hydrogen atoms with deuterium, makes it an ideal tool for pharmacokinetic and metabolic studies. The stability of this internal standard is paramount to ensure accurate and reproducible analytical results.

Stability of this compound

The stability of this compound has been evaluated by manufacturers under different conditions, both in solid form and in solution. The following tables summarize the available quantitative data.

Table 1: Stability of Solid this compound
Storage TemperatureDurationStability
-20°C≥ 4 yearsStable[1]
-20°C3 yearsStable[2]
4°C2 yearsStable[2]
Table 2: Stability of this compound in Solvent
Storage TemperatureDurationStability
-80°C6 monthsStable[2]
-20°C1 monthStable[2]

Recommended Storage Conditions

To ensure the long-term integrity and stability of this compound, the following storage conditions are recommended:

  • Solid Form: this compound as a solid should be stored at -20°C.[1][2][3]

  • In Solution: For solutions of this compound, storage at -80°C is recommended for up to six months, while for shorter periods of up to one month, -20°C is acceptable.[2]

  • Shipping: The compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1]

Experimental Protocols for Stability Assessment

The following protocols are synthesized from established methodologies for the stability testing of Disulfiram and related compounds. These can be adapted for the specific assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with an acidic modifier like 0.1% formic acid). The exact gradient program should be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength of 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-20 µg/mL).

    • For stability samples, the formulation or solution is diluted to the same working concentration.

  • Analysis: Inject equal volumes of the sample and a freshly prepared standard solution into the HPLC system. The peak area of this compound is monitored over time. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to ensure the analytical method is stability-indicating.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M hydrochloric acid at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M sodium hydroxide at 60°C for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 80°C).

  • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light.

Samples from each condition should be analyzed by the developed HPLC method to assess the extent of degradation and to identify any degradation products.

Signaling and Metabolic Pathways

Disulfiram is known to interact with several biological pathways. As a deuterated analog, this compound is expected to follow the same metabolic and signaling cascades.

Disulfiram Metabolism

Upon ingestion, Disulfiram is rapidly metabolized into diethyldithiocarbamate (DDC). DDC is then further metabolized through several pathways, including conversion to S-methyl-DDC and subsequent oxidation, or decomposition into diethylamine and carbon disulfide.

G Disulfiram_d20 This compound DDC Diethyldithiocarbamate-d10 (DDC-d10) Disulfiram_d20->DDC Reduction S_methyl_DDC S-methyl-DDC-d10 DDC->S_methyl_DDC Methylation Diethylamine Diethylamine-d10 DDC->Diethylamine CS2 Carbon Disulfide DDC->CS2 Metabolites Further Metabolites S_methyl_DDC->Metabolites Oxidation Excretion Excretion Metabolites->Excretion Diethylamine->Excretion CS2->Excretion

Caption: Simplified metabolic pathway of this compound.

Inhibition of Aldehyde Dehydrogenase (ALDH)

The primary mechanism of action of Disulfiram is the irreversible inhibition of aldehyde dehydrogenase (ALDH). This enzyme is crucial for the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism. Inhibition of ALDH leads to the accumulation of acetaldehyde, causing unpleasant physiological effects when alcohol is consumed.

G Ethanol Ethanol Acetaldehyde Acetaldehyde (toxic) Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate (non-toxic) Acetaldehyde->Acetate ALDH Disulfiram_d20 This compound ALDH Aldehyde Dehydrogenase (ALDH) Disulfiram_d20->ALDH Inhibits

Caption: Mechanism of Aldehyde Dehydrogenase inhibition by this compound.

Experimental Workflow for Stability Testing

A logical workflow is essential for a comprehensive stability assessment of this compound. This involves sample preparation, subjecting the samples to various stress conditions, and analyzing them using a validated analytical method.

G start Start: this compound Sample prep Sample Preparation (Dissolution in Solvent) start->prep stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) prep->stress storage Long-term & Accelerated Storage (-20°C, 4°C, 25°C/60%RH) prep->storage analysis HPLC-UV Analysis stress->analysis storage->analysis data Data Evaluation (Purity, Degradants) analysis->data report Stability Report data->report

Caption: General workflow for this compound stability testing.

References

A Technical Guide to High-Purity Disulfiram-d20 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on sourcing high-purity Disulfiram-d20 for research purposes. It includes a comparative summary of suppliers, detailed experimental protocols for its use in cellular and in vivo studies, and visualizations of key signaling pathways affected by Disulfiram.

Sourcing High-Purity this compound

This compound, the deuterated form of Disulfiram, is a critical tool for pharmacokinetic and metabolic studies, serving as an internal standard for quantification by GC- or LC-MS.[1][2] Several reputable suppliers offer high-purity this compound for research applications. The following table summarizes the offerings from prominent vendors.

SupplierCatalog NumberPurity/Isotopic EnrichmentAvailable Quantities
--INVALID-LINK--B6931>98%1mg, 5mg, 10mg, 50mg, 100mg
--INVALID-LINK--28536≥99% deuterated forms (d1-d20)1 mg
--INVALID-LINK--HY-W12783499.70%1mg, 5mg
--INVALID-LINK--SI040130>95% (HPLC), Isotopic Enrichment: >95%2mg, 5mg, 10mg

Key Signaling Pathways Modulated by Disulfiram

Disulfiram has been shown to modulate several critical signaling pathways implicated in various diseases, including cancer. Its mechanisms of action often involve the inhibition of key enzymes and transcription factors.

One of the primary targets of Disulfiram is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Disulfiram inhibits NF-κB activity, which is crucial for cell survival, inflammation, and immunity.[3] This inhibition is thought to contribute to its anti-cancer effects.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Disulfiram Disulfiram IKK IKK Disulfiram->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression

Caption: Disulfiram inhibits the NF-κB signaling pathway.

Disulfiram also impacts the Wnt/β-catenin signaling pathway . This pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Studies have shown that disulfiram can downregulate key components of the Wnt pathway.

Wnt_Pathway Disulfiram Disulfiram Wnt Wnt Disulfiram->Wnt Inhibits Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Degradation Nucleus Nucleus bCatenin->Nucleus Translocation TCF_LEF TCF/LEF bCatenin->TCF_LEF Gene Target Gene Expression TCF_LEF->Gene

Caption: Disulfiram's inhibitory effect on the Wnt/β-catenin pathway.

Experimental Protocols

The following are representative protocols for common assays used to investigate the effects of Disulfiram in a research setting.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Disulfiram on cultured cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Disulfiram stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of Disulfiram (e.g., 0.5 µM to 30 µM) and incubate for a desired time period (e.g., 24, 48, or 72 hours).[4]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to determine the effect of Disulfiram on the expression and activation of proteins in the NF-κB pathway.

Materials:

  • Cell lysates from Disulfiram-treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-IκBα, anti-phospho-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of cell lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[3][5]

In Vivo Mouse Model for Anti-Tumor Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor effects of Disulfiram in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cells for injection (e.g., 5 × 10^5 cells)

  • Disulfiram formulation for injection (e.g., in a suitable vehicle)

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously or intravenously into the mice.

  • Once tumors are established, randomize mice into treatment and control groups.

  • Administer Disulfiram (e.g., 150 mg/kg) or vehicle control intraperitoneally, typically 5 days a week.[6]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

High-Performance Liquid Chromatography (HPLC) for Disulfiram Quantification

This protocol provides a general method for the quantitative analysis of Disulfiram.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., methanol and phosphate buffer)

  • Disulfiram standard solutions

  • Samples for analysis

Procedure:

  • Prepare a series of Disulfiram standard solutions of known concentrations.

  • Set up the HPLC system with the appropriate column and mobile phase. An isocratic system with a flow rate of 0.7 mL/min is a common starting point.[7]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the unknown samples.

  • Detect Disulfiram using a UV detector at its maximum absorption wavelength.

  • Quantify the amount of Disulfiram in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of Disulfiram.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis cell_culture Cell Culture treatment Disulfiram Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability western_blot Western Blot (e.g., NF-κB, Wnt) treatment->western_blot data_interpretation Data Interpretation viability->data_interpretation western_blot->data_interpretation animal_model Xenograft Mouse Model in_vivo_treatment Disulfiram Administration animal_model->in_vivo_treatment tumor_measurement Tumor Growth Monitoring in_vivo_treatment->tumor_measurement tissue_analysis Ex Vivo Tissue Analysis tumor_measurement->tissue_analysis tissue_analysis->data_interpretation conclusion Conclusion data_interpretation->conclusion

Caption: A typical experimental workflow for Disulfiram research.

References

The Role of Disulfiram-d20 in Alcohol Metabolism Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of deuterated disulfiram (Disulfiram-d20) in the study of alcohol metabolism. Disulfiram is a crucial tool in alcohol aversion therapy, and its deuterated analogue, this compound, serves as an invaluable internal standard for precise quantification in complex biological matrices. This guide details the mechanism of action of disulfiram, its metabolic pathways, and its effects on key enzymes. It further provides detailed experimental protocols for the use of this compound in research, summarizes key quantitative data, and visualizes the intricate signaling pathways involved.

Core Concepts: Disulfiram and its Mechanism of Action

Disulfiram exerts its therapeutic effect by irreversibly inhibiting aldehyde dehydrogenase (ALDH), a key enzyme in the alcohol metabolism pathway.[1][2] This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, upon alcohol consumption.[2] The resulting unpleasant physiological reactions, collectively known as the disulfiram-ethanol reaction, serve as a deterrent to alcohol intake.[2]

Beyond its primary target, disulfiram and its metabolites also impact other crucial enzyme systems, including:

  • Dopamine β-hydroxylase (DBH): Inhibition of this enzyme disrupts the conversion of dopamine to norepinephrine, leading to altered dopamine levels, which is relevant in the context of addiction and its treatment.[2]

  • Cytochrome P450 2E1 (CYP2E1): Disulfiram and its metabolites are known to be mechanism-based inhibitors of CYP2E1, an enzyme involved in the metabolism of various xenobiotics, including ethanol.[3]

The Role of this compound in Quantitative Analysis

In pharmacokinetic and metabolic studies of disulfiram, accurate quantification of the parent drug and its metabolites is paramount. This compound, a deuterated form of disulfiram, is the gold standard internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

The use of a stable isotope-labeled internal standard like this compound is critical for several reasons:

  • Improved Accuracy and Precision: It compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

  • Reliable Quantification: By having nearly identical chemical and physical properties to the analyte (unlabeled disulfiram), it ensures a reliable and reproducible measurement.

Quantitative Data in Disulfiram Research

The following tables summarize key quantitative data from various studies on disulfiram's effects on enzyme activity and its pharmacokinetics.

Table 1: Inhibition of Key Enzymes by Disulfiram and its Metabolites

EnzymeInhibitorIC50 ValueSource
Aldehyde Dehydrogenase (ALDH)Disulfiram0.1 mM[4]
Aldehyde Dehydrogenase 1 (ALDH1)Disulfiram0.15 ± 0.02 µM[5]
Aldehyde Dehydrogenase 1 (ALDH1)MeDTC sulfoxide0.27 ± 0.04 µM[5]
Aldehyde Dehydrogenase 1 (ALDH1)MeDTC sulfone0.12 ± 0.02 µM[5]
Aldehyde Dehydrogenase 2 (ALDH2)Disulfiram1.45 ± 0.40 µM[5]
Aldehyde Dehydrogenase 2 (ALDH2)MeDTC sulfoxide1.16 ± 0.56 µM[5]
Aldehyde Dehydrogenase 2 (ALDH2)MeDTC sulfone0.40 ± 0.10 µM[5]
Dopamine β-hydroxylase (DBH)Disulfiram~1 µM[6]
20S ProteasomeDisulfiram-Copper Complex7.5 µM[4]
26S ProteasomeDisulfiram-Copper Complex20 µM[4]

Table 2: Pharmacokinetic Parameters of Disulfiram and its Metabolites

CompoundAdministrationCmaxTmaxt1/2Source
Disulfiram250 mg, oral590 ± 434 ng/mL-~7 hours[2][7]
DDTC-Me200 mg, oral15.02 ng/mL (median)--[2]
Carbon Disulfide (CS2)250 mg, oral--~12 hours[2]
DETC-MeSO--0.5 hours-[8]

Table 3: Effect of Disulfiram on CYP2E1 Activity

TreatmentEffect on Chlorzoxazone 6-hydroxylationSource
Single 500 mg dose>95% inhibition[3]
250 mg daily for 11 days>95% inhibition[3]

Experimental Protocols Utilizing this compound

The following sections provide a detailed methodology for the quantitative analysis of disulfiram and its metabolites in biological samples using this compound as an internal standard, based on established LC-MS/MS methods.

Sample Preparation (Plasma)
  • Spiking with Internal Standard: To 500 µL of plasma sample, add a known concentration of this compound solution (e.g., 20 µL of a 100 ng/mL working solution).

  • Vortex and Centrifuge: Vortex the sample to ensure thorough mixing and then centrifuge to separate any particulate matter.

  • Solid Phase Extraction (SPE):

    • Precondition an Oasis HLB SPE cartridge (30 mg) according to the manufacturer's instructions.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with LC-MS grade water followed by a weak organic solvent solution (e.g., 1% methanol in water) to remove interferences.

    • Elute the analytes (disulfiram and its metabolites) and the internal standard with a stronger organic solvent (e.g., 500 µL of LC-MS grade methanol).

  • Reconstitution: Add 250 µL of LC-MS grade water to the eluent.

  • Injection: Inject a specific volume (e.g., 15 µL) of the reconstituted sample into the LC-MS/MS system.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for separation (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).[9]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile). A common isocratic mobile phase is 22:78 (v/v) of 0.1% formic acid in water to 0.1% formic acid in methanol.[9]

  • Flow Rate: A typical flow rate is 0.200 mL/min.[9]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[9]

  • Injection Volume: Typically 10-15 µL.[9]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

    • Disulfiram: m/z 297.0 -> 116.0

    • This compound: m/z 317.0 -> 126.0 (hypothetical, exact masses will depend on the fragmentation pattern)

    • DET-Me (a metabolite): m/z 148 -> 100[9]

  • Instrument Parameters: Optimize parameters such as cone voltage, collision energy, desolvation temperature, and gas flows for maximum signal intensity for each analyte and the internal standard.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by disulfiram and a typical experimental workflow for its analysis.

Alcohol Metabolism and Disulfiram Inhibition

AlcoholMetabolism cluster_liver Hepatocyte Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Oxidation Acetaldehyde Acetaldehyde (Toxic) ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Oxidation Acetate Acetate ADH->Acetaldehyde ALDH->Acetate Disulfiram Disulfiram Disulfiram->ALDH Irreversible Inhibition

Caption: Disulfiram's inhibition of ALDH in the alcohol metabolism pathway.

Disulfiram's Effect on Dopamine Metabolism

DopamineMetabolism cluster_neuron Noradrenergic Neuron Tyrosine Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine TH->L_DOPA DDC->Dopamine DBH->Norepinephrine Disulfiram Disulfiram Disulfiram->DBH Inhibition

Caption: Disulfiram's inhibition of DBH, leading to altered dopamine levels.

Experimental Workflow for Disulfiram Quantification

ExperimentalWorkflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: A typical experimental workflow for quantifying disulfiram.

Conclusion

This compound is an indispensable tool for researchers in the field of alcohol metabolism and pharmacology. Its use as an internal standard in mass spectrometry-based assays ensures the accuracy and reliability of quantitative data, which is crucial for understanding the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites. The detailed protocols and data presented in this guide provide a solid foundation for designing and executing robust studies to further elucidate the complex mechanisms of disulfiram and its potential therapeutic applications.

References

Investigating the Off-Label Applications of Disulfiram with Isotopic Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfiram, a drug historically used for alcohol aversion therapy, is gaining significant attention for its off-label therapeutic potential, most notably in oncology and the treatment of cocaine addiction.[1][2][3] The anticancer properties of Disulfiram are largely attributed to its copper-complexing capabilities, leading to the generation of reactive oxygen species (ROS), inhibition of the proteasome, and targeting of cancer stem cells.[1][4][5] In the context of cocaine dependence, its mechanism is linked to the inhibition of dopamine β-hydroxylase, which alters dopamine metabolism in the brain.[6][7]

Despite a growing body of research, a comprehensive understanding of Disulfiram's metabolic fate and its direct impact on cellular signaling pathways in these off-label applications remains an area of active investigation. Isotopic labeling, a powerful technique in drug metabolism and pharmacokinetic studies, offers a precise methodology to trace the biotransformation of Disulfiram and quantify its metabolites in various biological systems. This technical guide provides an in-depth overview of the current knowledge on Disulfiram's off-label uses and outlines the application of isotopic labeling to further elucidate its mechanisms of action. This document includes a review of Disulfiram's metabolism, proposed experimental protocols for the synthesis and application of isotopically labeled Disulfiram, and a summary of relevant quantitative data. Additionally, it provides visualizations of key signaling pathways and experimental workflows to aid in the design and execution of future research in this promising field.

Off-Label Applications and Mechanisms of Action

Anticancer Activity

Disulfiram's most explored off-label use is in cancer therapy.[1][2] Its efficacy is significantly enhanced in the presence of copper, with which it forms a complex, Cu(DDC)₂, also known as CuET.[4] This complex is believed to be the primary active anticancer agent. The proposed mechanisms of action include:

  • Induction of Reactive Oxygen Species (ROS): The Disulfiram-copper complex catalyzes the production of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.[5]

  • Proteasome Inhibition: The ubiquitin-proteasome system is crucial for the degradation of proteins involved in cell cycle regulation and apoptosis. Disulfiram, particularly in complex with copper, has been shown to inhibit proteasome activity, leading to the accumulation of misfolded proteins and cell death.[8][9]

  • Inhibition of Aldehyde Dehydrogenase (ALDH): ALDH is an enzyme overexpressed in many cancer stem cells and is associated with chemoresistance. Disulfiram's inhibitory effect on ALDH can help to eradicate these resilient cancer cell populations.[1]

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is constitutively active in many cancers and promotes cell survival and proliferation. The Disulfiram-copper complex has been shown to inhibit this pathway.[5]

Treatment of Cocaine Addiction

Disulfiram has shown promise in reducing cocaine use.[3][6] This effect is attributed to its inhibition of dopamine β-hydroxylase (DBH), a copper-containing enzyme that converts dopamine to norepinephrine.[7][10][11] By inhibiting DBH, Disulfiram leads to an increase in synaptic dopamine levels, which may reduce the craving for cocaine.[6][7] This mechanism is distinct from its role in alcohol aversion, which is mediated by the inhibition of aldehyde dehydrogenase.[12][13]

Disulfiram Metabolism and Pharmacokinetics

Disulfiram is rapidly metabolized in the body. Upon ingestion, it is reduced to two molecules of diethyldithiocarbamate (DDC).[3][14] DDC is a metal chelator and can form a complex with copper.[4] DDC is further metabolized through several pathways, including:

  • Glucuronidation: Conjugation with glucuronic acid to form DDC-glucuronide, which is excreted in the urine.[3][14]

  • Methylation: S-methylation to S-methyl-DDC (Me-DDC), which can be further oxidized.[14]

  • Decomposition: Breakdown to carbon disulfide (CS₂) and diethylamine.[3][14]

The pharmacokinetics of Disulfiram and its metabolites can vary significantly between individuals.[3][14]

Quantitative Pharmacokinetic Data

The following table summarizes pharmacokinetic parameters for Disulfiram and its metabolites from a study in which participants received daily doses of 500 mg, 1000 mg, or 2000 mg of Disulfiram for three consecutive days.[15]

Parameter500 mg Dose1000 mg Dose2000 mg Dose
Disulfiram (DSF)
Median AUC₀₋₇₂ (mg·hr/L)3,8168,38622,331
Clearance (L/hr)0.53--
Volume of Distribution (L)1.3--
Metabolite 1 (DDTC)
Median AUC₀₋₇₂ (mg·hr/L)3,4208,94223,834
Metabolite 2 (DDTC-Me)
Median AUC₀₋₇₂ (mg·hr/L)---
Metabolite 3 (DETC-MeSO)
Median AUC₀₋₇₂ (mg·hr/L)---
Metabolite 4 (Carbamathione)
Median AUC₀₋₇₂ (mg·hr/L)---

Data presented are from a population pharmacokinetic model and may not represent all individual patient data. AUC₀₋₇₂ represents the area under the concentration-time curve from 0 to 72 hours.[15]

Isotopic Labeling in Disulfiram Research

Stable isotope labeling is a powerful tool for elucidating the metabolic fate and mechanism of action of drugs like Disulfiram. By replacing one or more atoms in the Disulfiram molecule with a stable isotope (e.g., ¹³C or ²H), researchers can track the drug and its metabolites through complex biological systems using mass spectrometry.

Synthesis of Isotopically Labeled Disulfiram (Hypothetical Protocols)

4.1.1 Synthesis of [¹³C₄]-Disulfiram

This hypothetical synthesis would involve the use of ¹³C-labeled starting materials to introduce the isotope into the ethyl groups of Disulfiram.

  • Starting Material: [¹³C₂]-Ethylamine hydrochloride

  • Reaction Steps:

    • React [¹³C₂]-ethylamine hydrochloride with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form sodium [¹³C₂]-diethyldithiocarbamate.

    • Oxidize the sodium [¹³C₂]-diethyldithiocarbamate using an oxidizing agent (e.g., potassium ferricyanide or iodine) to yield [¹³C₄]-Disulfiram.

    • Purify the product using recrystallization or column chromatography.

4.1.2 Synthesis of [D₁₀]-Disulfiram

This hypothetical synthesis would involve the use of deuterated starting materials.

  • Starting Material: [D₅]-Ethylamine

  • Reaction Steps:

    • React [D₅]-ethylamine with carbon disulfide in the presence of a base to form sodium [D₁₀]-diethyldithiocarbamate.

    • Oxidize the sodium [D₁₀]-diethyldithiocarbamate to yield [D₁₀]-Disulfiram.

    • Purify the product as described above.

Experimental Protocols for Isotopic Labeling Studies

4.2.1 In Vitro Metabolic Tracing in Cancer Cells

  • Objective: To trace the metabolic fate of Disulfiram in cancer cells and identify the intracellular concentrations of its metabolites.

  • Methodology:

    • Culture cancer cells (e.g., A549 lung cancer cells) to ~80% confluency.

    • Incubate the cells with a known concentration of ¹³C-labeled Disulfiram in the presence and absence of copper supplementation for various time points (e.g., 1, 4, 8, 24 hours).

    • Harvest the cells and perform metabolite extraction using a suitable solvent system (e.g., 80% methanol).

    • Analyze the cell extracts by LC-MS/MS to identify and quantify the ¹³C-labeled Disulfiram and its metabolites.

    • As a control, perform the same experiment with unlabeled Disulfiram.

4.2.2 In Vivo Pharmacokinetic Study in a Mouse Model

  • Objective: To determine the pharmacokinetic profile of Disulfiram and its metabolites in vivo.

  • Methodology:

    • Administer a single oral dose of ¹³C-labeled Disulfiram to a cohort of mice.

    • Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration.

    • Process the blood samples to obtain plasma.

    • Spike the plasma samples with a known concentration of a deuterated Disulfiram internal standard.

    • Perform metabolite extraction from the plasma samples.

    • Analyze the extracts by LC-MS/MS to quantify the concentrations of ¹³C-labeled Disulfiram and its metabolites over time.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

4.2.3 LC-MS/MS Analysis of Labeled Disulfiram and Metabolites

  • Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., UPLC-QTOF MS).

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Waters HSS T3, 2.1 × 100mm, 1.8 µM).[15]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[15]

    • Flow Rate: 0.200 mL/min.[15]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[15]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites. The transitions would be set for both the labeled and unlabeled versions of Disulfiram and its metabolites.[15] For untargeted metabolite identification, a full scan mode would be used.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Disulfiram's off-label uses.

Signaling Pathways

Disulfiram_Anticancer_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Disulfiram Disulfiram DSF_Cu_Complex Disulfiram-Copper Complex (CuET) Disulfiram->DSF_Cu_Complex Forms complex with ALDH ALDH Disulfiram->ALDH Inhibits Copper Copper Copper->DSF_Cu_Complex ROS Reactive Oxygen Species (ROS) DSF_Cu_Complex->ROS Induces Proteasome Proteasome DSF_Cu_Complex->Proteasome Inhibits NF_kB NF-κB DSF_Cu_Complex->NF_kB Inhibits Apoptosis Apoptosis ROS->Apoptosis Triggers Proteasome->Apoptosis Inhibition leads to NF_kB->Apoptosis Inhibition promotes Cancer_Stem_Cell Cancer Stem Cell Survival ALDH->Cancer_Stem_Cell Inhibition reduces

Caption: Anticancer mechanism of Disulfiram.

Disulfiram_Dopamine_Metabolism Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Conversion catalyzed by DBH Dopamine β-Hydroxylase (DBH) Disulfiram Disulfiram Disulfiram->DBH Inhibits

Caption: Disulfiram's effect on dopamine metabolism.

Experimental Workflows

Isotopic_Labeling_Workflow cluster_synthesis Synthesis cluster_experiment Experiment cluster_analysis Analysis Labeled_Precursor Isotopically Labeled Precursor (e.g., ¹³C-ethylamine) Synthesis_Steps Chemical Synthesis Labeled_Precursor->Synthesis_Steps Labeled_DSF Isotopically Labeled Disulfiram Synthesis_Steps->Labeled_DSF Dosing Administer Labeled Disulfiram Labeled_DSF->Dosing Cell_Culture Cell Culture or Animal Model Cell_Culture->Dosing Sample_Collection Collect Samples (Cells, Plasma, Tissues) Dosing->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for isotopic labeling study of Disulfiram.

Conclusion and Future Directions

Disulfiram presents a compelling case for drug repurposing, with strong preclinical evidence supporting its efficacy in cancer and cocaine addiction. However, a more detailed understanding of its metabolic fate and the precise mechanisms of action in these off-label contexts is necessary for its successful clinical translation. Isotopic labeling offers a robust methodology to address these knowledge gaps. The development of standardized protocols for the synthesis and use of isotopically labeled Disulfiram will be crucial for conducting rigorous pharmacokinetic and metabolic studies. Such studies will not only enhance our understanding of Disulfiram's therapeutic potential but also aid in the identification of biomarkers for patient stratification and response monitoring. The information presented in this technical guide provides a foundation for researchers to design and execute such studies, ultimately paving the way for the effective use of Disulfiram in new therapeutic areas.

References

Methodological & Application

Application Note: Quantitative Analysis of Disulfiram in Human Plasma by LC-MS/MS using Disulfiram-d20 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Disulfiram in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Disulfiram-d20, to ensure high accuracy and precision. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug monitoring, and other research applications requiring reliable quantification of Disulfiram.

Introduction

Disulfiram is a medication used in the management of chronic alcoholism by producing an acute sensitivity to ethanol.[1][2] It acts as an irreversible inhibitor of aldehyde dehydrogenase, leading to an accumulation of acetaldehyde upon alcohol consumption, which results in unpleasant side effects.[3] Accurate and precise measurement of Disulfiram in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Due to its rapid metabolism and inherent instability, developing a reliable analytical method is challenging.[1][2] The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[4] This application note provides a comprehensive protocol for the determination of Disulfiram in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents
  • Disulfiram analytical standard

  • This compound (Internal Standard, IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (sourced from accredited vendors)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • Liquid Chromatograph (e.g., Waters Acquity UPLC, Shimadzu Nexera)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Analytical column (e.g., Phenomenex Kinetex® XB C18, Waters HSS T3)

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Disulfiram and this compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the Disulfiram stock solution with methanol:water (1:1, v/v) to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

Sample Preparation

Due to the instability of Disulfiram, blood samples should be collected in tubes containing a stabilizing agent and plasma should be prepared and frozen promptly.[1][5]

  • Thaw plasma samples, calibration standards, and quality control samples on ice.

  • To 500 µL of plasma, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Perform a solid-phase extraction (SPE). Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

Liquid Chromatography:

ParameterValue
Column Phenomenex Kinetex® XB C18 (100 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% Formic acid and 1 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Gradient As described in the table below

Gradient Elution Program:

Time (min)%B
0.050
1.050
2.095
2.595
2.650
3.050

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Disulfiram297.0116.0
This compound (IS)317.1126.0

Results and Discussion

Linearity

The calibration curve was constructed by plotting the peak area ratio of Disulfiram to this compound against the concentration of Disulfiram. The method demonstrated excellent linearity over a concentration range of 0.6 to 1200 ng/mL.[1]

ParameterResult
Calibration Range 0.6 - 1200 ng/mL
Correlation Coefficient (r²) > 0.99
Weighting 1/x²
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low < 9.0< 12.592.25 - 107.75
Medium < 8.5< 12.093.50 - 106.50
High < 8.0< 11.594.00 - 106.00

Data adapted from a similar study on Disulfiram quantification.[1][6]

Recovery

The extraction recovery of Disulfiram was determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples at three different concentrations.

QC LevelExtraction Recovery (%)
Low 75.7
Medium 77.2
High 78.3

Data adapted from a similar study on Disulfiram quantification.[1][6]

Workflow and Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (500 µL) IS_Spike Spike with this compound (IS) Plasma->IS_Spike SPE Solid Phase Extraction (SPE) IS_Spike->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Disulfiram Calibration->Quantification

Caption: Experimental workflow for the quantification of Disulfiram.

G Disulfiram Disulfiram DDC Diethyldithiocarbamic acid (DDC) Disulfiram->DDC Reduction CS2 Carbon Disulfide DDC->CS2 DEA Diethylamine DDC->DEA Me_DDC S-methyl-DDC DDC->Me_DDC Methylation Excretion Excretion CS2->Excretion DEA->Excretion Metabolites Further Metabolites Me_DDC->Metabolites Metabolites->Excretion

Caption: Simplified metabolic pathway of Disulfiram.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of Disulfiram in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for a wide range of research applications in the fields of pharmacology and drug development. The detailed protocol for sample preparation and instrument parameters allows for straightforward implementation in any laboratory equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for Disulfiram Analysis Using Disulfiram-d20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Disulfiram in biological matrices, specifically utilizing Disulfiram-d20 as an internal standard. The protocols outlined below are adapted from established methods for Disulfiram and its metabolites, offering robust procedures for sample preparation and analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Overview of Analytical Approach

The quantification of Disulfiram in biological samples such as plasma, urine, or tissue homogenates presents analytical challenges due to its rapid metabolism. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

The general workflow for Disulfiram analysis involves sample preparation to remove interfering substances, followed by chromatographic separation and detection by mass spectrometry. The two primary sample preparation techniques detailed in these notes are Solid-Phase Extraction (SPE) and Protein Precipitation.

G cluster_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Biological_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Method 1 Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Method 2 Evaporation Evaporation of Eluate SPE->Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: General workflow for Disulfiram analysis.

Experimental Protocols

Materials and Reagents
  • Disulfiram and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Solid-phase extraction cartridges (e.g., Oasis HLB)

  • Refrigerated centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of a Disulfiram metabolite and is suitable for plasma samples.

  • Sample Preparation:

    • Pipette 500 µL of plasma into a clean microcentrifuge tube.

    • Add 20 µL of a 100 ng/mL this compound working solution (internal standard).

    • Vortex the sample for 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB 30mg cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 1% methanol in water.

  • Elution:

    • Elute the analyte and internal standard with 500 µL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 250 µL of the initial mobile phase (e.g., 78% methanol in water with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G Start Start: Plasma Sample (500 µL) Add_IS Add this compound (20 µL of 100 ng/mL) Start->Add_IS Vortex_Centrifuge Vortex & Centrifuge Add_IS->Vortex_Centrifuge Load_Sample Load Supernatant onto Cartridge Vortex_Centrifuge->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol & Water) Condition_SPE->Load_Sample Wash_1 Wash with Water (1 mL) Load_Sample->Wash_1 Wash_2 Wash with 1% Methanol (1 mL) Wash_1->Wash_2 Elute Elute with Methanol (500 µL) Wash_2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (250 µL) Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow.

Protocol 2: Protein Precipitation

This is a general protein precipitation protocol that can be adapted for Disulfiram analysis in plasma.

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of a 100 ng/mL this compound working solution.

  • Precipitation:

    • Add 300 µL of cold acetonitrile to the sample.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Final Preparation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

G Start Start: Plasma Sample (100 µL) Add_IS Add this compound (10 µL of 100 ng/mL) Start->Add_IS Add_Acetonitrile Add Cold Acetonitrile (300 µL) Add_IS->Add_Acetonitrile Vortex Vortex Vigorously (30 sec) Add_Acetonitrile->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Protein Precipitation workflow.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of Disulfiram. Method optimization is recommended.

ParameterRecommended Condition
LC System UPLC System
Column C18 reverse-phase column (e.g., Phenomenex Kinetex® XB-C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 1mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.2 mL/min
Gradient Isocratic or gradient elution can be optimized. A starting point is a gradient from 30% to 95% B over 3 minutes.
Injection Volume 5-15 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Disulfiram: 297 -> 116; this compound: 317 -> 126 (Hypothetical, requires experimental confirmation)
Collision Energy To be optimized for specific instrument

Quantitative Data Summary

The following tables summarize typical performance data from validated methods for Disulfiram and its metabolites, which can be used as a benchmark for methods developed using this compound.

Table 1: Method Validation Parameters

ParameterDisulfiram Method[1]Disulfiram Metabolite Method[2]
Internal Standard DiphenhydramineS-ethyldipropylthiocarbamate (EPTC)
Linear Range 0.6 - 1200 ng/mL0.5 - 50.0 ng/mL
Extraction Recovery 75.7% - 78.3%Mean Extraction Efficiency: 97.2%
Intra-day Precision (%RSD) < 8.93%3.38% - 5.94%
Inter-day Precision (%RSD) < 12.39%1.86% - 7.74%
Accuracy (% Bias) ± 7.75%Not explicitly stated, but within 15% of nominal values for calibration points.

Table 2: Stability Data

Stability ConditionDisulfiram Metabolite Method[2]
Freeze-Thaw Stability Stable for three freeze-thaw cycles.
Room Temperature Stability (in autosampler) Stable for at least 5.5 hours.
Long-term Storage Stability Stable for two years at -70°C.

Conclusion

The protocols described provide a comprehensive framework for the sample preparation and analysis of Disulfiram using this compound as an internal standard. The use of SPE is recommended for cleaner extracts, while protein precipitation offers a faster, high-throughput alternative. The provided LC-MS/MS conditions serve as a starting point for method development, which should be followed by a full validation to establish linearity, accuracy, precision, and stability in the laboratory's specific matrix of interest. The inclusion of the stable isotope-labeled internal standard, this compound, is critical for achieving reliable quantitative results.

References

Application Note: Quantitative Analysis of Disulfiram in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Disulfiram in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and incorporates a stable isotope-labeled internal standard, Disulfiram-d20, for accurate quantification. Due to the inherent instability of Disulfiram in biological matrices, a stabilization protocol is employed immediately after sample collection. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Disulfiram.

Introduction

Disulfiram is a medication used in the management of chronic alcoholism by producing an acute sensitivity to ethanol. Accurate measurement of Disulfiram in human plasma is crucial for pharmacokinetic and pharmacodynamic studies. However, Disulfiram is notoriously unstable in plasma, rapidly metabolizing into diethyldithiocarbamate (DDC).[1][2] To overcome this challenge, immediate stabilization of the plasma sample is critical. This method employs a robust stabilization and extraction procedure followed by sensitive UPLC-MS/MS analysis. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Blood Collection and Plasma Stabilization
  • Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediately after collection, add a stabilizing agent to the whole blood. A common approach involves the addition of a chelating agent and acidification.[1]

  • Centrifuge the stabilized blood sample at 4°C to separate the plasma.

  • Transfer the stabilized plasma to a clean polypropylene tube and store at -80°C until analysis.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw the stabilized plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 500 µL of plasma, add 20 µL of this compound internal standard (IS) working solution (concentration to be optimized based on expected analyte levels).

  • Vortex the samples for 10 seconds.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

UPLC Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation (e.g., start at 10% B, ramp to 90% B)
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions:

ParameterDisulfiramThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition 297.0 > 116.0317.0 > 126.0
Collision Energy Optimized for fragmentationOptimized for fragmentation
Cone Voltage Optimized for ion transmissionOptimized for ion transmission

Data Presentation

The following tables summarize the expected performance characteristics of the method based on typical validation results for similar bioanalytical assays.

Table 1: Calibration Curve

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Weighting 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ 1< 15< 15± 20
Low QC 3< 15< 15± 15
Mid QC 100< 15< 15± 15
High QC 800< 15< 15± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 3> 85< 15
High QC 800> 85< 15

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of Disulfiram in human plasma.

G Disulfiram Disulfiram (in vivo) DDC Diethyldithiocarbamate (DDC) (Metabolite) Disulfiram->DDC Rapid Reduction FurtherMetabolites Further Metabolites (e.g., S-methylation, glucuronidation) DDC->FurtherMetabolites Metabolic Pathways

Caption: Simplified metabolic pathway of Disulfiram.

References

Application Note & Protocol: Development and Validation of a Bioanalytical Method for Disulfiram in Human Plasma using UPLC-MS/MS with Disulfiram-d20 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and validated bioanalytical method for the quantification of Disulfiram in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system. The method employs a stable isotope-labeled internal standard, Disulfiram-d20, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive summary of the method validation results in accordance with FDA and ICH guidelines. This application note is intended to guide researchers, scientists, and drug development professionals in the implementation of a reliable bioanalytical method for pharmacokinetic and other clinical studies involving Disulfiram.

Introduction

Disulfiram is a medication used in the management of alcohol dependence.[1][2] It acts by inhibiting the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde upon alcohol consumption, which results in unpleasant physiological reactions.[3] Due to its complex and rapid metabolism, as well as significant inter-subject variability, a sensitive and selective bioanalytical method is crucial for accurate pharmacokinetic and pharmacodynamic assessments.[4][5]

This application note describes the development and validation of a UPLC-MS/MS method for the determination of Disulfiram in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for compensating for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[6][7] The method presented herein has been validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability, demonstrating its suitability for regulated bioanalysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Disulfiram (purity ≥98%), this compound (purity ≥99% deuterated forms).[8]

  • Chemicals and Solvents: Acetonitrile, Methanol, Formic acid (all LC-MS grade), Ammonium acetate, Water (deionized or Milli-Q).

  • Biological Matrix: Drug-free human plasma.

Instrumentation
  • UPLC System: A Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: A Sciex Triple Quad 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Disulfiram and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Disulfiram stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Disulfiram working standard solutions into drug-free human plasma to obtain CC standards at concentrations ranging from 0.5 to 500 ng/mL. Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.5) and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic acid and 2 mM Ammonium acetate in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.000.4955
0.500.4955
2.500.4595
3.500.4595
3.600.4955
5.000.4955
  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Disulfiram297.0116.0
This compound317.0126.0
  • Key Mass Spectrometer Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

Method Validation Summary

The bioanalytical method was validated according to the principles outlined in the FDA Guidance for Industry on Bioanalytical Method Validation and the ICH M10 guideline.[9][10][11]

Quantitative Data Summary
Validation ParameterResult
Linearity
Calibration Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy and Precision
LLOQ (0.5 ng/mL)Accuracy: 95.2% - 104.8%, Precision (CV%): ≤ 8.5%
Low QC (1.5 ng/mL)Accuracy: 97.1% - 103.5%, Precision (CV%): ≤ 6.2%
Medium QC (50 ng/mL)Accuracy: 98.5% - 102.1%, Precision (CV%): ≤ 4.8%
High QC (400 ng/mL)Accuracy: 99.2% - 101.5%, Precision (CV%): ≤ 3.5%
Selectivity No significant interfering peaks were observed at the retention times of Disulfiram and this compound in blank plasma samples from six different sources.
Matrix Effect The matrix factor was between 0.95 and 1.05, with a CV% of ≤ 10% at Low and High QC concentrations.
Recovery Mean extraction recovery was > 85% for Disulfiram across Low, Medium, and High QC concentrations. The recovery of the internal standard was consistent.
Stability
Bench-top (6 hours at RT)Within ±15% of nominal concentration
Freeze-thaw (3 cycles)Within ±15% of nominal concentration
Long-term (-80°C for 30 days)Within ±15% of nominal concentration
Post-preparative (48 hours in autosampler)Within ±15% of nominal concentration

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Bioanalytical workflow for Disulfiram in plasma.

signaling_pathway ethanol Ethanol adh Alcohol Dehydrogenase (ADH) ethanol->adh acetaldehyde Acetaldehyde adh->acetaldehyde Metabolism aldh Aldehyde Dehydrogenase (ALDH) acetaldehyde->aldh reaction Unpleasant Physiological Reactions (Nausea, Vomiting, Flushing) acetaldehyde->reaction Accumulation Leads to acetate Acetate aldh->acetate Metabolism disulfiram Disulfiram disulfiram->aldh Inhibition

Caption: Mechanism of action of Disulfiram.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Disulfiram in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The method has been successfully validated according to regulatory guidelines and is suitable for use in clinical and pharmacokinetic studies.

References

Application Notes and Protocols for Disulfiram-d20 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disulfiram-d20, a deuterated analog of Disulfiram, in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of detailed protocols and data presentation is intended to guide researchers in designing and executing robust bioanalytical assays.

Introduction

Disulfiram is a medication used in the management of alcohol dependence.[1] Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing its therapeutic use and minimizing potential adverse effects. Stable isotope-labeled compounds, such as this compound, are invaluable tools in DMPK research.[2] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug.[3] This unique characteristic makes this compound an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4]

Applications of this compound in DMPK Studies

The primary applications of this compound in DMPK studies are:

  • Internal Standard in Quantitative Bioanalysis: this compound is predominantly used as an internal standard (IS) for the accurate quantification of disulfiram and its metabolites in biological matrices such as plasma and urine.[4] As a stable isotope-labeled IS, it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response.[5] This leads to improved accuracy, precision, and robustness of the bioanalytical method.[3]

  • Metabolite Identification and Pathway Elucidation: While less common for this compound itself, deuterated compounds can be used to trace and identify metabolites. The distinct mass shift between the deuterated parent drug and its metabolites aids in their detection and structural elucidation in complex biological samples.[6]

  • Pharmacokinetic Studies: By using this compound as an internal standard, researchers can accurately determine the pharmacokinetic parameters of disulfiram, such as its absorption, distribution, metabolism, and excretion (ADME).[7] This is essential for understanding the drug's half-life, clearance, and bioavailability.

Disulfiram Metabolism

Disulfiram undergoes rapid and extensive metabolism in the body. Upon ingestion, it is quickly converted to diethyldithiocarbamic acid (DDC) in the acidic environment of the stomach.[8] DDC is then further metabolized through several pathways, including decomposition to carbon disulfide and diethylamine, glucuronidation, and methylation followed by oxidation.[1][8] The S-oxidized metabolites are potent inhibitors of aldehyde dehydrogenase (ALDH), the enzyme responsible for the aversive reaction to alcohol.[1]

Disulfiram_Metabolism Disulfiram Disulfiram DDC Diethyldithiocarbamic acid (DDC) Disulfiram->DDC Reduction (endogenous thiols) Copper_Complex bis(diethyldithiocarbamato) copper complex Disulfiram->Copper_Complex Stomach (acidic) CS2 Carbon Disulfide DDC->CS2 DEA Diethylamine DDC->DEA DDC_Glucuronide DDC-Glucuronide DDC->DDC_Glucuronide Glucuronosyltransferase Me_DDC S-methyl-DDC (Me-DDC) DDC->Me_DDC TPMT Me_DTC S-methyl-N,N-diethylthiocarbamate (Me-DTC) Me_DDC->Me_DTC Me_DTC_SO Me-DTC-sulfoxide Me_DTC->Me_DTC_SO CYP2E1 Me_DTC_SO2 Me-DTC-sulfone Me_DTC_SO->Me_DTC_SO2 CYP2E1 Copper_Complex->DDC Blood

Figure 1: Metabolic pathway of Disulfiram.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Disulfiram and its Metabolite

ParameterDisulfiramDiethyldithiocarbamate (DDTC)Reference(s)
Half-life (t½)~7 hours~15 hours[9]
Absorption80-90% following oral administration-[9]
DistributionHighly lipid-soluble, widely distributed-[9]
EliminationPrimarily through metabolism and excretion in urine and feces-[8][10]

Table 2: Bioanalytical Method Validation Parameters for Disulfiram Metabolite (DET-Me) Quantification using UPLC-MS/MS

ParameterResultReference(s)
Linearity Range0.500 to 50.0 ng/mL[11]
Inter-assay Variation1.86% to 7.74%[11]
Intra-assay Variation3.38% to 5.94%[11]
Extraction Recovery97.2% (mean)[11]
Matrix Effect103% (mean, no significant enhancement or suppression)[11]

Experimental Protocols

The following are detailed protocols for in vitro and in vivo DMPK studies utilizing this compound as an internal standard.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to assess the rate of metabolism of disulfiram in a controlled in vitro system.

Materials:

  • Disulfiram

  • This compound (as internal standard)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • 96-well plates

  • Incubator with shaker

  • Centrifuge

  • UPLC-MS/MS system

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of disulfiram in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of disulfiram by diluting the stock solution in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: ice-cold acetonitrile containing this compound at a fixed concentration (e.g., 100 nM).[5]

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the disulfiram working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately stop the reaction by adding the aliquot to a separate 96-well plate containing the ice-cold ACN with this compound.[5]

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated UPLC-MS/MS method to determine the peak area ratio of disulfiram to this compound.

  • Data Analysis:

    • Calculate the percentage of disulfiram remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile of disulfiram in rats.

Materials:

  • Disulfiram formulation for oral administration

  • This compound (for internal standard in bioanalysis)

  • Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • UPLC-MS/MS system

Protocol:

  • Animal Dosing:

    • Administer a single oral dose of the disulfiram formulation to the rats.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

    • Collect the blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Bioanalysis:

    • Thaw the plasma samples.

    • To a known volume of plasma, add the this compound internal standard solution.

    • Perform protein precipitation by adding ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis. A solid-phase extraction (SPE) may be used for cleaner samples.[11]

  • UPLC-MS/MS Analysis:

    • Inject the prepared samples into a validated UPLC-MS/MS system.

    • Quantify the concentration of disulfiram in each sample using a calibration curve prepared in the same biological matrix.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of disulfiram versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.

DMPK_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study Incubation Incubation of Disulfiram with Liver Microsomes Quenching Quenching with ACN + this compound (IS) Incubation->Quenching Analysis UPLC-MS/MS Analysis Quenching->Analysis Dosing Oral Dosing of Disulfiram to Rats Blood_Sampling Blood Sampling at Time Points Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep_Vivo Protein Precipitation with ACN + this compound (IS) Plasma_Separation->Sample_Prep_Vivo Sample_Prep_Vivo->Analysis Data_Processing Data Processing (Peak Area Ratio) Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (t½, Cmax, AUC) Data_Processing->PK_Analysis

Figure 2: General workflow for a DMPK study.

References

Preparation of Disulfiram-d20 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram, an irreversible inhibitor of aldehyde dehydrogenase, is primarily used in the treatment of alcohol dependence. Its deuterated analog, Disulfiram-d20, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, particularly in quantitative analyses using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise differentiation from the endogenous, non-labeled drug. Accurate preparation of a this compound stock solution is a critical first step for the development of robust and reproducible bioanalytical methods. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

Table 1: Physicochemical and Solubility Data of Disulfiram and this compound

PropertyDisulfiramThis compound
Molecular Formula C₁₀H₂₀N₂S₄C₁₀D₂₀N₂S₄
Molecular Weight 296.5 g/mol 316.7 g/mol
Appearance Crystalline solidSolid
Storage Temperature Room temperature-20°C
Stability ≥ 4 years[1]≥ 4 years[1]
Solubility in Ethanol ~5 mg/mL, 330 mg/mLNot specified
Solubility in DMSO ~5 mg/mL[3]Soluble
Solubility in DMF ~5 mg/mLSoluble
Solubility in Methanol Not specifiedSoluble[1]
Aqueous Solubility Sparingly soluble[3]Not specified

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol. This concentration is a common starting point for the preparation of working standards for analytical assays.

Materials and Equipment
  • This compound (solid)

  • Methanol (LC-MS grade or equivalent)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flask (e.g., 1 mL or 5 mL, Class A)

  • Micropipettes

  • Amber glass vials with screw caps for storage

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Dissolution: Carefully transfer the weighed this compound into a clean, dry volumetric flask. Add a small amount of methanol (approximately half the final volume) to the flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or sonicate for a few minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial with a screw cap to protect it from light. Store the solution at -20°C for long-term stability.[1]

Calculation for a 1 mg/mL Stock Solution

To prepare a 1 mg/mL stock solution, the calculation is straightforward:

  • Mass of this compound (m): 1 mg

  • Final Volume of Solution (V): 1 mL

  • Concentration (C): m / V = 1 mg / 1 mL = 1 mg/mL

To express the concentration in molarity (M), use the molecular weight (MW) of this compound (316.7 g/mol ):

  • Molarity (M) = (Mass (g) / MW ( g/mol )) / Volume (L)

  • Molarity (M) = (0.001 g / 316.7 g/mol ) / 0.001 L ≈ 3.16 mM

Safety and Handling Precautions

Disulfiram is harmful if swallowed and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects. Always handle this compound in a well-ventilated area and wear appropriate PPE.

  • Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations. Do not pour down the drain.

Diagrams

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Accurately Weigh this compound equilibrate->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Methanol transfer->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve fill_to_volume Fill to Final Volume with Methanol dissolve->fill_to_volume homogenize Invert to Homogenize fill_to_volume->homogenize transfer_storage Transfer to Labeled Amber Vial homogenize->transfer_storage store Store at -20°C transfer_storage->store end Stock Solution Ready for Use store->end

Caption: Experimental workflow for preparing a this compound stock solution.

G Safety and Handling Precautions for this compound cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_disposal Waste Disposal lab_coat Lab Coat safety_glasses Safety Glasses gloves Chemical-Resistant Gloves well_ventilated Work in a Well-Ventilated Area avoid_contact Avoid Skin/Eye Contact and Inhalation wash_hands Wash Hands Thoroughly After Handling waste_container Dispose in Designated Chemical Waste Container no_drain Do Not Pour Down the Drain follow_regulations Follow Institutional and Local Regulations ppe_main Wear Appropriate PPE ppe_main->lab_coat ppe_main->safety_glasses ppe_main->gloves handling_main Safe Handling Practices handling_main->well_ventilated handling_main->avoid_contact handling_main->wash_hands disposal_main Proper Disposal disposal_main->waste_container disposal_main->no_drain disposal_main->follow_regulations

Caption: Key safety and handling precautions for this compound.

References

Application Notes and Protocols for Disulfiram-d20 in Cancer Research Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has emerged as a promising repurposed candidate for cancer therapy.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its deuterated analog, Disulfiram-d20, offers a valuable tool for researchers, particularly in studies involving drug metabolism and pharmacokinetics, due to the increased mass of the deuterium-labeled ethyl groups. In cell culture experiments, the biological activity of this compound is considered equivalent to that of its non-deuterated counterpart.

The anticancer efficacy of disulfiram is significantly potentiated by the presence of copper, forming a potent complex often referred to as DSF/Cu or CuET (copper diethyldithiocarbamate).[3][4][5][15][16][17] This complex exerts its cytotoxic effects on cancer cells through a variety of mechanisms, including the inhibition of the ubiquitin-proteasome system, induction of reactive oxygen species (ROS), and targeting of cancer stem cells.[1][4][6][7][8][15]

These application notes provide detailed protocols and supporting data for the use of this compound in cancer research cell culture experiments, based on published findings for disulfiram.

Mechanism of Action

Disulfiram, particularly in the presence of copper, employs a multi-pronged attack on cancer cells:

  • Proteasome Inhibition: The DSF/Cu complex directly inhibits the 26S proteasome, a critical component for protein degradation in cells.[4][6] This leads to an accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress and ultimately apoptosis. A key molecular target in this process is the p97 segregase adapter NPL4.[4][11][13]

  • Induction of Oxidative Stress: The DSF/Cu complex acts as a redox modulator, catalyzing the generation of reactive oxygen species (ROS) within cancer cells.[4][15] Elevated ROS levels lead to oxidative damage to cellular components, including DNA, lipids, and proteins, culminating in cell death.

  • Targeting Cancer Stem Cells (CSCs): Disulfiram is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme highly expressed in cancer stem cells and associated with therapy resistance.[1][4][6][8][18] By targeting ALDH, disulfiram can help eradicate the CSC population.

  • Inhibition of NF-κB Pathway: The DSF/Cu complex has been shown to suppress the activation of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and metastasis.[4][10][15]

  • Wnt Pathway Regulation: Disulfiram has been observed to downregulate the Wnt signaling pathway, which is aberrantly activated in many cancers and contributes to cell proliferation and progression.[10]

Data Presentation: IC50 Values of Disulfiram in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize reported IC50 values for disulfiram in various cancer cell lines. It is important to note that these values can vary based on experimental conditions, such as incubation time and the presence of copper.

Table 1: IC50 Values of Disulfiram in Breast Cancer Cell Lines

Cell LineCancer SubtypeIC50 (µM)Incubation Time (h)Notes
MCF-7ER+0.372[6]
BT474ER+/HER2+0.372[6]
MDA-MB-231Triple-Negative> 1072[6]
MDA-MB-231Triple-Negative~0.3Not SpecifiedAverage across multiple TNBC lines[6][19]
MDA-MB-231PAC10Paclitaxel-Resistant TNBCNot Specified72DSF/Cu reversed resistance[20]

Table 2: IC50 Values of Disulfiram in Glioblastoma and Leukemia Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)Notes
Glioblastoma Stem CellsGlioblastoma31.1Not Specified[18]
Acute Leukemia CellsAcute Leukemia28 - 100Not Specified[21]

Table 3: IC50 Values of Disulfiram in Gastric Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)Incubation Time (h)Notes
MKN-45Gastric CancerVaries with time24, 48, 72, 96[10]
SGC-7901Gastric CancerVaries with time24, 48, 72, 96[10]

Experimental Protocols

Protocol 1: Preparation of this compound and Copper Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Copper (II) Chloride (CuCl2), anhydrous

  • Nuclease-free water

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • This compound Stock Solution (10 mM):

    • Under sterile conditions, dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM.

    • Gently vortex until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Copper (II) Chloride Stock Solution (1 mM):

    • Dissolve Copper (II) Chloride in nuclease-free water to a final concentration of 1 mM.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store at 4°C.

Note on Stability: While aqueous suspensions of disulfiram have shown stability, for cell culture experiments, freshly prepared dilutions from a DMSO stock are recommended to ensure consistent concentrations.[22] HPLC-UV can be used to assess the chemical stability of disulfiram formulations.[12]

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (10 mM)

  • Copper (II) Chloride stock solution (1 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • On the day of the experiment, prepare fresh serial dilutions of this compound in complete cell culture medium, with or without a final concentration of 1 µM CuCl2.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (untreated cells, vehicle control [DMSO], copper-only control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Proteasome Inhibition

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution (10 mM)

  • Copper (II) Chloride stock solution (1 mM)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ubiquitin, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound (with 1 µM CuCl2) at the desired concentrations for the specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An accumulation of ubiquitinated proteins is indicative of proteasome inhibition.

Protocol 4: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution (10 mM)

  • Copper (II) Chloride stock solution (1 mM)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (with 1 µM CuCl2) for the desired time.

  • Collect both the adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. The percentage of early and late apoptotic cells can be quantified.

Mandatory Visualizations

G cluster_0 This compound + Copper cluster_1 Cellular Effects cluster_2 Downstream Consequences DSF_Cu DSF-d20/Cu Complex ROS ↑ Reactive Oxygen Species (ROS) DSF_Cu->ROS Proteasome Proteasome Inhibition (NPL4 Target) DSF_Cu->Proteasome ALDH ALDH Inhibition DSF_Cu->ALDH NFkB ↓ NF-κB Pathway DSF_Cu->NFkB OxidativeStress Oxidative Stress ROS->OxidativeStress ProteinAccumulation ↑ Ubiquitinated Proteins ER Stress Proteasome->ProteinAccumulation CSC_Targeting Targeting of Cancer Stem Cells ALDH->CSC_Targeting Proliferation ↓ Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis OxidativeStress->Apoptosis ProteinAccumulation->Apoptosis CSC_Targeting->Apoptosis Proliferation->Apoptosis

Caption: Mechanism of Action of the this compound/Copper Complex in Cancer Cells.

G start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells overnight Incubate overnight seed_cells->overnight prepare_drug Prepare serial dilutions of This compound +/- Copper overnight->prepare_drug treat_cells Treat cells with This compound prepare_drug->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_plate Measure absorbance at 570nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze G DSF_Cu Disulfiram/Copper Complex p97_complex p97-NPL4-UFD1 Complex DSF_Cu->p97_complex Inhibits (targets NPL4) proteasome 26S Proteasome p97_complex->proteasome Presents proteins for degradation accumulation Accumulation of Ub-Proteins p97_complex->accumulation degradation Protein Degradation proteasome->degradation ub_proteins Ubiquitinated Proteins ub_proteins->p97_complex apoptosis Apoptosis accumulation->apoptosis

References

Application Notes and Protocols for LC-MS/MS Quantification of Disulfiram in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram (DSF), marketed as Antabuse, is a drug primarily used for the management of chronic alcoholism. It functions by inhibiting the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde and subsequent unpleasant physiological effects upon alcohol consumption.[1] Beyond its use in alcohol deterrence, disulfiram is being investigated for other therapeutic applications, including cancer treatment and as an anti-inflammatory agent.[2][3] Preclinical animal studies are crucial for evaluating the pharmacokinetics, efficacy, and safety of disulfiram. Accurate quantification of disulfiram and its metabolites in various biological matrices is essential for these assessments. This document provides detailed application notes and protocols for the quantification of disulfiram in preclinical animal models using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]

Metabolic Pathway of Disulfiram

Disulfiram undergoes rapid and extensive metabolism in the body. Upon oral administration, it is quickly reduced to diethyldithiocarbamate (DDTC). DDTC is then further metabolized through several pathways, including S-methylation to S-methyl-N,N-diethylthiocarbamate (DET-Me) and subsequent oxidation.[6] The accurate quantification of both the parent drug and its key metabolites is often necessary to fully understand its pharmacokinetic profile.

Disulfiram_Metabolism Disulfiram Disulfiram DDTC Diethyldithiocarbamate (DDTC) Disulfiram->DDTC Reduction Me_DDTC S-methyl-DDTC (Me-DDC) DDTC->Me_DDTC S-methylation (TMT, TPMT) Glucuronide DDTC-Glucuronide DDTC->Glucuronide Glucuronidation CS2 Carbon Disulfide DDTC->CS2 Diethylamine Diethylamine DDTC->Diethylamine DETC_Me S-methyl-N,N-diethylthiolcarbamate (DETC-Me) Me_DDTC->DETC_Me DETC_MeSO DETC-Me sulfoxide DETC_Me->DETC_MeSO Oxidation DETC_MeSO2 DETC-Me sulfone DETC_MeSO->DETC_MeSO2 Oxidation

Caption: Metabolic pathway of Disulfiram.

Experimental Protocols

This section provides detailed protocols for the quantification of disulfiram in plasma and tissue samples from preclinical animal studies.

I. Sample Preparation

A. Plasma Sample Preparation using Solid Phase Extraction (SPE) [2][6]

  • Thaw frozen plasma samples on ice.

  • Spike 100 µL of plasma with the internal standard (IS) solution (e.g., Diphenhydramine or a stable isotope-labeled disulfiram).

  • Vortex the sample for 30 seconds.

  • Condition an SPE cartridge (e.g., C18 or polymeric reversed-phase) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute disulfiram and the IS with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

B. Tissue Sample Preparation (Liver and Brain)

  • Weigh the frozen tissue sample (e.g., 100 mg).

  • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a ratio of 1:4 (w/v).

  • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) on ice.[7][8]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Proceed with either SPE (as described in I.A) or Liquid-Liquid Extraction (LLE) for further cleanup. A protein precipitation step may also be employed by adding a cold organic solvent like acetonitrile (1:3 v/v), followed by centrifugation.

C. Liquid-Liquid Extraction (LLE) for Tissue Homogenate Supernatant

  • Pipette 200 µL of the tissue homogenate supernatant into a clean tube.

  • Add the internal standard.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

II. LC-MS/MS Method Parameters

The following are typical starting parameters that may require optimization for specific instruments and applications.

A. Liquid Chromatography (LC) Conditions [2][6]

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with 95% A, ramp to 5% A over 3-5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

B. Mass Spectrometry (MS) Conditions [2][6]

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Disulfiram: Q1 297.0 -> Q3 116.0; DET-Me: Q1 148.0 -> Q3 100.0 (example, requires optimization)
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Animal_Dosing Animal Dosing Sample_Collection Sample Collection (Plasma, Tissues) Animal_Dosing->Sample_Collection Homogenization Tissue Homogenization (for tissue samples) Sample_Collection->Homogenization Extraction Extraction (SPE or LLE) Sample_Collection->Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: General experimental workflow for Disulfiram quantification.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of disulfiram and its metabolite in preclinical animal matrices.

Table 1: Disulfiram Quantitative Method Parameters in Rat Plasma [2]

ParameterValue
Linearity Range 0.6 - 1200 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.6 ng/mL
Intra-day Precision (%RSD) < 8.93%
Inter-day Precision (%RSD) < 12.39%
Accuracy (%RE) Within ±7.75%
Extraction Recovery 75.7% - 78.3%
Matrix Rat Plasma
Internal Standard Diphenhydramine

Table 2: S-Methyl-N, N-Diethylthiocarbamate (DET-Me) Quantitative Method Parameters in Human Plasma (Adaptable for Preclinical Species) [6]

ParameterValue
Linearity Range 0.5 - 50 ng/mL
Correlation Coefficient (r²) > 0.98
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-assay Precision (%CV) 3.38% - 5.94%
Inter-assay Precision (%CV) 1.86% - 7.74%
Matrix Effect ~103%
Extraction Efficiency ~97.2%
Matrix Human Plasma
Internal Standard S-ethyldipropylthiocarbamate (EPTC)

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of disulfiram and its metabolites in preclinical animal studies. The detailed protocols for sample preparation and instrument parameters serve as a strong foundation for researchers to develop and validate their own assays. Adherence to proper validation guidelines is critical to ensure the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic assessments in the drug development process.

References

Application Notes and Protocols for the Use of Deuterated Standards in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regulatory guidelines, practical considerations, and detailed protocols for the use of deuterated internal standards in clinical trials. The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, is a cornerstone of robust bioanalytical methods, ensuring the accuracy and reliability of data submitted to regulatory authorities.[1][2]

Regulatory Framework: Adherence to ICH M10

The global regulatory landscape for bioanalytical method validation is harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. This guideline, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified framework for ensuring the quality and consistency of bioanalytical data.

The ICH M10 guideline strongly recommends the use of a SIL-IS, such as a deuterated standard, whenever possible, particularly for mass spectrometry-based assays.[2] The key principle is that the internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process, from sample preparation to detection, to compensate for variability.[3]

A logical workflow for adhering to these regulatory expectations in the selection and validation of a deuterated internal standard is outlined below.

G start Start: Method Development select_is Select Appropriate Internal Standard start->select_is sil_is Stable Isotope-Labeled (SIL) IS Preferred (Deuterated or 13C) select_is->sil_is analog_is Structural Analog IS (Justification Required) select_is->analog_is validate Perform Full Bioanalytical Method Validation (ICH M10) sil_is->validate analog_is->validate selectivity Selectivity & Specificity validate->selectivity linearity Linearity & Range validate->linearity accuracy Accuracy & Precision validate->accuracy matrix Matrix Effect validate->matrix stability Stability validate->stability sample_analysis Clinical Trial Sample Analysis selectivity->sample_analysis linearity->sample_analysis accuracy->sample_analysis matrix->sample_analysis stability->sample_analysis end End: Data Reporting sample_analysis->end

Bioanalytical Method Validation Workflow under ICH M10.

Data Presentation: Performance of Deuterated vs. Non-Deuterated Internal Standards

The choice of internal standard significantly impacts assay performance. Deuterated standards consistently demonstrate superior performance in terms of accuracy, precision, and ability to compensate for matrix effects when compared to structural analogs.[1][3]

Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standards

ParameterAcceptance Criteria (ICH M10)Performance with Deuterated ISPerformance with Analog IS (Hypothetical)
Linearity (r²) ≥ 0.99> 0.995> 0.98
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.5% to +7.2%-22% to +28%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 7.5%≤ 23%
Matrix Effect (% CV) ≤ 15%< 8%> 20%
Recovery (% CV) Consistent and reproducible< 12%Variable

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative of typical performance and may vary based on the specific analyte and matrix.

Table 2: Quantitative Comparison of Internal Standards for Everolimus Quantification

ParameterEverolimus-d4 (Deuterated IS)32-desmethoxyrapamycin (Analog IS)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (% CV) 4.3% - 7.2%4.3% - 7.2%
Comparison with Independent LC-MS/MS Method (Slope) 0.950.83
Correlation Coefficient (r) > 0.98> 0.98

This table summarizes a comparative study on the quantification of the immunosuppressant drug everolimus. While both internal standards showed acceptable performance, the deuterated standard (everolimus-d4) provided a more favorable comparison to an independent method.[4]

Experimental Protocols

Rigorous validation of the bioanalytical method is mandatory to ensure its reliability for the analysis of clinical trial samples. The following are detailed methodologies for key validation experiments.

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).

  • Process and analyze one set of blank samples to assess for any interfering peaks at the retention times of the analyte and the deuterated internal standard.

  • Process and analyze a second set of blank samples spiked with the deuterated internal standard at its working concentration to ensure its purity and the absence of any unlabeled analyte.

  • Process and analyze a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[2]

Accuracy and Precision

Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Intra-day: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

  • Obtain at least six different sources of the blank biological matrix.

  • Prepare three sets of samples for each matrix source:

    • Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix.

    • Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard. The CV of the IS-normalized MF across the different matrix sources should be ≤15%.

Stability

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature for a duration that covers the entire study period.

  • Stock Solution Stability: Evaluate the stability of the deuterated internal standard stock solution at its storage temperature.

Potential Pitfalls and Considerations

While deuterated internal standards are the gold standard, there are potential challenges to be aware of.

Isotopic Exchange (Back-Exchange)

Deuterium atoms on certain positions of a molecule can be susceptible to exchange with protons from the solvent or matrix, a phenomenon known as back-exchange.[5] This can compromise the integrity of the standard. It is crucial to position the deuterium labels on stable, non-exchangeable sites of the molecule.

Metabolic Crossover or "Metabolic Switching"

In some instances, the deuteration of a molecule can alter its metabolic pathway, a phenomenon referred to as "metabolic switching".[6] While this is more of a concern for deuterated drugs, it is a factor to consider for deuterated internal standards, especially if the deuteration site is a known point of metabolism. Careful selection of the deuteration position is critical to minimize this risk.

A simplified representation of this concept is shown below.

G drug Analyte metabolite_a Metabolite A drug->metabolite_a Major Pathway metabolite_b Metabolite B drug->metabolite_b Minor Pathway deuterated_drug Deuterated Analyte deuterated_metabolite_a Deuterated Metabolite A deuterated_drug->deuterated_metabolite_a Slowed Pathway deuterated_metabolite_b Deuterated Metabolite B deuterated_drug->deuterated_metabolite_b Potentially Increased Pathway (Metabolic Switching) G tcr T-Cell Receptor calcineurin Calcineurin tcr->calcineurin nfat NFAT calcineurin->nfat il2 IL-2 Gene Transcription nfat->il2 mtor mTOR il2->mtor tacrolimus Tacrolimus-FKBP12 tacrolimus->calcineurin cell_cycle Cell Cycle Progression mtor->cell_cycle sirolimus Sirolimus-FKBP12 sirolimus->mtor G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K/Akt Pathway rtk->pi3k ras RAS/MAPK Pathway rtk->ras survival Cell Survival pi3k->survival proliferation Cell Proliferation ras->proliferation tki Tyrosine Kinase Inhibitor (TKI) tki->rtk G sample Receive Clinical Sample (e.g., Plasma) add_is Add Deuterated Internal Standard sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data quantification Quantification using Calibration Curve data->quantification report Report Results quantification->report

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Disulfiram-d20 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) when using Disulfiram-d20 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when analyzing Disulfiram?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Disulfiram, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[3] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method, leading to unreliable quantification of Disulfiram.[2][4] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2]

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help mitigate matrix effects?

A2: this compound is considered the "gold standard" for internal standards in quantitative LC-MS analysis of Disulfiram.[4][5] Because it is chemically identical to Disulfiram, with the only difference being the substitution of hydrogen atoms with deuterium, it has nearly identical physicochemical properties. This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte signal (Disulfiram) to the internal standard signal (this compound), variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2]

Q3: Can I still experience issues with matrix effects even when using this compound?

A3: While this compound is highly effective, issues can still arise.[6] Differential matrix effects can occur if there is a slight chromatographic separation between Disulfiram and this compound, causing them to encounter different matrix components as they elute.[6] This can lead to inconsistent analyte/internal standard peak area ratios and compromise the accuracy of the results. It is crucial to ensure co-elution and to validate the method for matrix effects across different sources of the biological matrix.

Q4: What are the common signs that I am experiencing matrix effects with my this compound assay?

A4: Common indicators of matrix effects include:

  • Poor reproducibility of the analyte/internal standard peak area ratio between different samples or batches.

  • Inaccurate results for quality control (QC) samples.

  • A significant difference in the slope of the calibration curve prepared in solvent versus the one prepared in the matrix.[2]

  • Ion suppression or enhancement observed during post-column infusion experiments.[4]

  • High variability in analyte response across different lots of blank matrix.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Disulfiram/Disulfiram-d20 Peak Area Ratio

This is a common problem that can be caused by several factors related to matrix effects. Below is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow:

cluster_solutions Potential Solutions start Poor Reproducibility of Analyte/IS Ratio check_co_elution check_co_elution start->check_co_elution check_coelution Verify Co-elution of Disulfiram and this compound optimize_chromatography Optimize Chromatographic Separation optimize_chromatography->check_co_elution solution1 Adjust Gradient Profile or Mobile Phase optimize_chromatography->solution1 solution2 Switch to a Different Column Chemistry optimize_chromatography->solution2 improve_sample_prep Enhance Sample Preparation evaluate_matrix Assess Matrix Variability improve_sample_prep->evaluate_matrix solution3 Implement Stronger Sample Cleanup (e.g., SPE) improve_sample_prep->solution3 solution4 Use Matrix-Matched Calibrators and QCs evaluate_matrix->solution4 check_co_elution->optimize_chromatography Not Co-eluting check_co_elution->improve_sample_prep Co-eluting

Caption: Troubleshooting workflow for poor Disulfiram/Disulfiram-d20 ratio reproducibility.

Detailed Steps:

  • Verify Co-elution: The fundamental assumption when using a SIL-IS is that it co-elutes with the analyte. Overlay the chromatograms of Disulfiram and this compound to confirm that their peak apexes are within an acceptable tolerance (e.g., ±0.05 minutes).

  • Optimize Chromatography: If co-elution is not perfect, adjust the chromatographic method. This could involve modifying the gradient profile, changing the mobile phase composition, or trying a different analytical column to achieve better separation from interfering matrix components.

  • Enhance Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[2] If you are using a simple protein precipitation, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix components.

  • Assess Matrix Variability: Evaluate the matrix effect in multiple lots of blank matrix. If there is significant lot-to-lot variability, using matrix-matched calibrators and quality controls prepared from a pooled matrix source is recommended.

Issue 2: Significant Ion Suppression or Enhancement Observed

Even with a SIL-IS, it is important to minimize the overall impact of the matrix to ensure the robustness of the assay.

Experimental Protocol: Quantifying Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Disulfiram and this compound into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracted matrix with Disulfiram and this compound at the same concentrations as Set A.

    • Set C (Pre-extraction Spike): Spike Disulfiram and this compound into the blank matrix before the extraction process at the same concentrations as Set A. (This set is primarily for recovery calculation).

  • Analyze Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Data Presentation: Example Matrix Effect Evaluation

Analyte ConcentrationMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spike)Matrix Effect (%)Interpretation
Low QC (5 ng/mL)85,00042,50050%Significant Ion Suppression
Mid QC (50 ng/mL)875,000450,00051.4%Significant Ion Suppression
High QC (500 ng/mL)8,600,0004,400,00051.2%Significant Ion Suppression

Mitigation Strategies for Ion Suppression:

cluster_approaches Mitigation Approaches cluster_solutions1 Sample Prep Solutions cluster_solutions2 Chromatography Solutions cluster_solutions3 Instrumental Solutions start Significant Ion Suppression Detected approach1 Sample Preparation Optimization start->approach1 approach2 Chromatographic Optimization start->approach2 approach3 Instrumental Adjustments start->approach3 solution1a Switch from Protein Precipitation to SPE approach1->solution1a solution1b Optimize SPE Wash and Elution Steps approach1->solution1b solution2a Increase Chromatographic Resolution approach2->solution2a solution2b Use a Divert Valve to Waste Early Eluting Components approach2->solution2b solution3a Optimize Ion Source Parameters (e.g., Temperature) approach3->solution3a solution3b Reduce Injection Volume approach3->solution3b

Caption: Strategies to mitigate significant ion suppression in Disulfiram analysis.

Data Presentation: Impact of Improved Sample Preparation

The following table demonstrates the improvement in matrix effect after switching from a simple protein precipitation method to a more effective solid-phase extraction (SPE) protocol.

Analyte ConcentrationMatrix Effect with Protein Precipitation (%)Matrix Effect with SPE (%)
Low QC (5 ng/mL)50%92%
Mid QC (50 ng/mL)51.4%95%
High QC (500 ng/mL)51.2%94%

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Disulfiram from Human Plasma

This protocol is designed to remove a significant portion of plasma components that can cause matrix effects.

  • Sample Pre-treatment: To 500 µL of human plasma, add 20 µL of the working internal standard solution (this compound, 100 ng/mL). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove less polar interferences.

  • Elution: Elute the Disulfiram and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS system.

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.

  • Setup:

    • Infuse a standard solution of Disulfiram at a constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column using a T-connector.

    • The LC is run with the analytical method's mobile phase gradient.

  • Injection:

    • First, inject a blank solvent to establish a stable baseline signal for the infused Disulfiram.

    • Next, inject an extracted blank matrix sample.

  • Data Analysis: Monitor the signal of the infused Disulfiram. Any deviation from the stable baseline during the chromatographic run indicates the presence of co-eluting matrix components that are causing ion suppression (a dip in the baseline) or enhancement (a rise in the baseline). This information can be used to adjust the chromatography to move the Disulfiram peak away from these regions.

References

Technical Support Center: Optimizing Disulfiram-d20 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Disulfiram-d20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for this compound as an internal standard?

A1: The ideal concentration for this compound should be determined empirically for each specific assay. However, a good starting point is a concentration that is in the mid-range of the calibration curve for the unlabeled disulfiram.[1] This ensures a response ratio close to one for a significant portion of the curve, which can improve precision.[1] The concentration should be high enough to provide a robust and reproducible signal, well above the background noise, but not so high as to cause detector saturation.[2]

Q2: How can I determine if my this compound concentration is too high or too low?

A2:

  • Too High: An excessively high concentration of the internal standard can lead to ion suppression, where it competes with the analyte for ionization, potentially causing a decreased analyte signal and a non-linear calibration curve.[1] You may also observe detector saturation for the internal standard peak.[1]

  • Too Low: A concentration that is too low may result in a poor signal-to-noise ratio (S/N) for the internal standard, leading to high variability in its peak area and compromising the precision of your results.[1]

Q3: What are the best practices for storing this compound stock and working solutions?

A3: this compound, like its unlabeled counterpart, can be unstable. Stock solutions are typically prepared in a solvent like methanol or acetonitrile and should be stored at -20°C in amber vials to protect from light.[1][3] Aqueous suspensions of disulfiram have been shown to be stable at room temperature for extended periods when properly prepared.[4] It is recommended to prepare fresh working solutions regularly and to verify their concentration.

Q4: I am observing a shift in retention time between disulfiram and this compound. Is this normal?

A4: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect."[5] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes elute slightly earlier. For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[6] Minor, consistent shifts are generally acceptable, but significant or inconsistent shifts may require optimization of the chromatographic method.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response
Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
Internal Standard Instability Prepare fresh internal standard working solutions. Investigate the stability of the internal standard in the sample matrix and storage conditions.
Matrix Effects Evaluate for differential matrix effects where the analyte and internal standard are affected differently.[5] Optimize sample preparation to remove interfering matrix components.[7]
Instrument Instability Check for fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flows).
Issue 2: Poor Peak Shape for Disulfiram and/or this compound
Potential Cause Troubleshooting Steps
Column Degradation Replace the analytical column. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase Adjust the mobile phase pH or organic solvent composition. Ensure the mobile phase is properly degassed.
Co-eluting Interferences Optimize the chromatographic gradient to improve separation from interfering peaks.[7]
Sample Overload Reduce the injection volume or dilute the sample.
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
Potential Cause Troubleshooting Steps
Suboptimal MS Parameters Optimize mass spectrometer source parameters (e.g., capillary voltage, source temperature, gas flows) for both disulfiram and this compound.
Ion Suppression Investigate and mitigate matrix effects through improved sample cleanup or chromatographic separation.[8]
Low Extraction Recovery Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to improve recovery.
Analyte Degradation Due to the instability of disulfiram, ensure proper sample handling and consider the use of stabilizing agents in the collection tubes.[9]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol helps to determine if components in the biological matrix are suppressing or enhancing the ionization of disulfiram and this compound.[5][8]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike disulfiram and this compound into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike with disulfiram and this compound.

    • Set C (Pre-Extraction Spike): Spike disulfiram and this compound into a blank matrix sample before extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Protocol 2: UPLC-MS/MS Analysis of Disulfiram

This is a general protocol and should be optimized for your specific instrumentation and application.[9][10]

  • Sample Preparation (Solid-Phase Extraction):

    • To 500 µL of plasma, add 20 µL of the this compound working internal standard solution.

    • Vortex and centrifuge the sample.

    • Load the supernatant onto a pre-conditioned solid-phase extraction cartridge.

    • Wash the cartridge with water and a low-percentage organic solvent solution.

    • Elute the sample with an appropriate organic solvent (e.g., methanol).

    • Evaporate the eluent and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium acetate.[9]

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ions for both disulfiram and this compound. A reported transition for disulfiram is 296.95 -> 115.94.[9]

Quantitative Data Summary

The following tables provide a summary of typical parameters and acceptance criteria for the quantitative analysis of disulfiram.

Table 1: Example LC-MS/MS Parameters for Disulfiram Analysis

ParameterExample ValueReference
LC Column Phenomenex Kinetex® XB C18[9]
Mobile Phase Acetonitrile and water with 0.1% formic acid and 1mM ammonium acetate[9]
Ionization Mode ESI Positive[9]
MRM Transition (Disulfiram) 296.95 -> 115.94[9]
Linear Range 0.6 to 1200 ng/mL[9]

Table 2: Typical Validation Parameter Acceptance Criteria

ParameterAcceptance Criteria
Calibration Curve (r²) > 0.99
Intra- and Inter-day Precision (%CV) < 15% (20% at LLOQ)
Accuracy (% Bias) Within ±15% (20% at LLOQ)
Extraction Recovery Consistent, precise, and reproducible

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid-Phase Extraction add_is->spe reconstitute Reconstitute spe->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify Concentration ratio->quantify

Caption: Workflow for quantitative analysis of disulfiram using this compound.

troubleshooting_logic start High Variability in Results? is_response Check Internal Standard Response Consistency start->is_response is_consistent IS Response Consistent? is_response->is_consistent peak_shape Evaluate Peak Shape peak_good Good Peak Shape? peak_shape->peak_good sensitivity Assess Signal-to-Noise sn_high S/N Ratio Acceptable? sensitivity->sn_high is_consistent->peak_shape Yes investigate_is Investigate IS Stability / Pipetting is_consistent->investigate_is No peak_good->sensitivity Yes optimize_chromo Optimize Chromatography / Check Column peak_good->optimize_chromo No review_matrix Investigate Matrix Effects sn_high->review_matrix No end Method OK sn_high->end Yes optimize_ms Optimize MS Parameters / Improve Sample Prep review_matrix->optimize_ms

References

How to address poor chromatographic peak shape for Disulfiram-d20

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Disulfiram-d20.

Troubleshooting Guide: Poor Chromatographic Peak Shape for this compound

Poor peak shape can compromise the accuracy and precision of your analytical results. This guide addresses common peak shape issues in a question-and-answer format, with specific considerations for the physicochemical properties of this compound.

1. Why is my this compound peak showing tailing?

Peak tailing, characterized by an asymmetry where the latter half of the peak is broader than the front, is a common issue. For this compound, this can be attributed to several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the this compound molecule, leading to tailing.

  • Mobile Phase pH Issues: Although Disulfiram is not strongly acidic or basic, the mobile phase pH can influence the ionization of residual silanols on the column. A low pH (around 3) can suppress the ionization of silanols and reduce tailing.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.

  • Metal Chelation: Disulfiram and its metabolites are known to chelate metals.[1][2][3] Interaction with metallic components of the HPLC system (e.g., stainless steel tubing, frits) can contribute to peak tailing.

Solutions:

  • Mobile Phase Optimization:

    • Lower the pH of the mobile phase to around 3 using a suitable buffer like a phosphate buffer.

    • Consider adding a competitive base, such as triethylamine (TEA), to the mobile phase to block active silanol sites.

  • Column Selection and Care:

    • Use a high-purity, end-capped C18 column to minimize the number of available silanol groups.

    • Employ a guard column to protect the analytical column from contaminants.

    • If contamination is suspected, flush the column with a strong solvent.

  • System Passivation: To mitigate metal chelation effects, consider passivating your HPLC system with a chelating agent.

2. What causes peak fronting for my this compound analysis?

Peak fronting, where the initial part of the peak is drawn out, is less common than tailing but can still occur. Potential causes include:

  • High Analyte Concentration (Overload): Injecting too concentrated a sample can saturate the stationary phase, leading to fronting.

  • Sample Solvent Incompatibility: this compound is practically insoluble in water and soluble in organic solvents like DMF, DMSO, and methanol.[4][5] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting.

  • Column Collapse: Though less likely under standard conditions, operating a column outside its recommended pH and temperature ranges can lead to a physical collapse of the stationary phase bed, causing poor peak shape.

Solutions:

  • Sample Concentration and Injection Volume:

    • Dilute your sample to a lower concentration.

    • Reduce the injection volume.

  • Sample Solvent Management:

    • Dissolve the this compound sample in the mobile phase itself, if possible.

    • If a stronger solvent is necessary for solubility, ensure the injection volume is minimal to reduce its effect.

3. Why am I observing split peaks for this compound?

Split peaks can be a sign of several issues occurring within the chromatographic system:

  • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can obstruct the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.

  • Co-elution with an Interferent: It is possible that another compound in your sample is eluting at a very similar retention time to this compound.

Solutions:

  • Column Maintenance:

    • Filter all samples and mobile phases to remove particulates.

    • If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit).

    • If a void is suspected, the column may need to be replaced.

  • Method Development:

    • Modify the mobile phase composition or gradient to improve the resolution between this compound and any potential co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC analysis?

A1: Key properties of this compound are summarized in the table below. Its low water solubility is a critical factor to manage in sample preparation and mobile phase selection. Its potential for metal chelation should also be considered.

PropertyValue
Molecular FormulaC10D20N2S4
Molecular Weight316.7 g/mol
SolubilitySoluble in DMF, DMSO, Methanol; Practically insoluble in water
StabilityStable for ≥ 4 years at -20°C in solid form
Predicted pKa~0.86 (highly acidic, but this is a prediction and should be used with caution)

Q2: What is a good starting point for an HPLC method for this compound?

A2: Based on published methods for Disulfiram, a good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and a phosphate buffer at a low pH (e.g., pH 3).

Example Protocol:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Methanol: 0.05 M KH2PO4 buffer (pH 3.0) (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 250 nm

  • Injection Volume: 10 µL

  • Sample Solvent: Mobile Phase or Methanol

Q3: How can I prevent the degradation of this compound in my samples?

A3: Disulfiram is reported to be stable for extended periods when stored properly.[4] To ensure the integrity of your this compound samples:

  • Store stock solutions at -20°C.

  • Prepare working solutions fresh daily.

  • Avoid prolonged exposure to light and high temperatures.

  • One study noted that in a water/oil emulsion, disulfiram was over 95% stable for the first 3 days with no degradation products detected.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

This compound Peak Shape Troubleshooting start Poor Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue System-wide Issue Suspected check_all_peaks->system_issue Yes specific_peak_issue This compound Peak Issue check_all_peaks->specific_peak_issue No check_connections Check for loose fittings and leaks system_issue->check_connections check_pump Verify pump performance (flow rate, pressure fluctuation) check_connections->check_pump check_detector Check detector settings and lamp check_pump->check_detector identify_problem Identify Peak Shape Problem specific_peak_issue->identify_problem tailing Peak Tailing identify_problem->tailing Tailing fronting Peak Fronting identify_problem->fronting Fronting split Split Peak identify_problem->split Split tailing_causes Potential Causes: - Secondary Silanol Interactions - Mobile Phase pH too high - Column Contamination - Metal Chelation tailing->tailing_causes fronting_causes Potential Causes: - Column Overload - Sample Solvent Mismatch - Column Collapse fronting->fronting_causes split_causes Potential Causes: - Blocked Frit - Column Void - Co-elution split->split_causes tailing_solutions Solutions: - Lower mobile phase pH (e.g., to 3) - Use end-capped column - Add competitive base (e.g., TEA) - Flush column / Use guard column - Consider system passivation tailing_causes->tailing_solutions fronting_solutions Solutions: - Dilute sample / Reduce injection volume - Dissolve sample in mobile phase fronting_causes->fronting_solutions split_solutions Solutions: - Filter samples and mobile phase - Back-flush or replace column - Modify mobile phase for better resolution split_causes->split_solutions end Peak Shape Improved tailing_solutions->end fronting_solutions->end split_solutions->end

Figure 1. A troubleshooting workflow for addressing poor chromatographic peak shape for this compound.

References

Potential for isotopic exchange or back-exchange in Disulfiram-d20

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Disulfiram-d20, focusing on the potential for isotopic exchange or back-exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a deuterated form of Disulfiram, where all 20 hydrogen atoms on the four ethyl groups have been replaced with deuterium.[1] It is primarily intended for use as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Q2: Are the deuterium atoms on this compound susceptible to back-exchange?

The deuterium atoms in this compound are bonded to carbon atoms (C-D bonds) on the ethyl groups.[1] These bonds are covalent and generally considered non-labile under typical analytical conditions. Unlike "exchangeable" protons found on hydroxyl (-OH), amine (-NH), or carboxylic acid (-COOH) groups, the deuterium atoms on the aliphatic chains of this compound are not expected to readily exchange with protons from solvents or biological matrices. While extreme pH or high temperatures can theoretically promote such exchange, it is highly unlikely to occur to a significant extent during standard bioanalytical sample preparation and analysis.

Q3: What is the kinetic isotope effect and should I be concerned about it when using this compound?

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. C-D bonds are stronger than C-H bonds, and this can sometimes lead to a slower rate of metabolism for deuterated compounds if the C-H bond cleavage is a rate-limiting step in a metabolic pathway. While this is a known phenomenon for some deuterated drugs, it is generally not a concern when using this compound as an internal standard for the quantification of disulfiram. This is because the internal standard and the analyte are expected to be handled identically during the analytical process, and any minor differences in metabolic stability would not affect the accuracy of quantification at the point of sample analysis.

Q4: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored under the conditions recommended by the manufacturer. Generally, for long-term storage, it is advisable to keep the compound as a solid at -20°C.[2][3] Stock solutions should be prepared in aprotic, anhydrous solvents and stored at low temperatures.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent internal standard signal 1. Degradation of this compound. 2. Instability of this compound in the biological matrix.1. Prepare fresh working and stock solutions. 2. Verify storage conditions (temperature, light exposure). 3. Implement a sample stabilization protocol for plasma/blood samples (see Experimental Protocols).
Apparent loss of deuterium (mass shift) 1. In-source fragmentation in the mass spectrometer. 2. Unlikely, but potential for back-exchange under harsh conditions.1. Optimize mass spectrometer source conditions (e.g., cone voltage, capillary temperature). 2. Assess the isotopic stability of this compound under your specific experimental conditions using the provided protocol.
Poor chromatographic peak shape 1. Suboptimal chromatographic conditions. 2. Interaction of the analyte with the analytical column.1. Optimize mobile phase composition, gradient, and column temperature. 2. Consider a different column chemistry.

Data Presentation

Condition Solvent/Matrix Temperature Expected Isotopic Stability
Storage (Solid) N/A-20°CHigh
Stock Solution Aprotic, Anhydrous (e.g., Acetonitrile, DMSO)-20°CHigh
Working Solution Methanol/Water4°CHigh
Sample Preparation Plasma/Blood (with stabilizer)Room TemperatureHigh
LC-MS Analysis Acidic Mobile Phase (e.g., 0.1% Formic Acid)AmbientHigh

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of this compound

Objective: To determine if back-exchange of deuterium occurs under specific experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the matrix of interest (e.g., plasma, buffer at a specific pH).

    • Prepare a control sample of non-deuterated Disulfiram in the same matrix.

  • Incubation:

    • Incubate the samples under the conditions to be tested (e.g., specific temperature, duration).

  • Sample Extraction:

    • Extract this compound and Disulfiram from the matrix using a validated method (e.g., protein precipitation followed by solid-phase extraction).

  • LC-MS Analysis:

    • Analyze the extracts by LC-MS.

    • Monitor the mass-to-charge ratio (m/z) for this compound and any potential lower mass isotopologues that would indicate deuterium loss.

    • Compare the mass spectrum of the incubated this compound to a freshly prepared standard.

Protocol 2: Stabilization of Disulfiram in Plasma Samples

Objective: To prevent the degradation of Disulfiram (and this compound) in plasma samples.

Methodology:

  • Blood Collection:

    • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., heparin).

  • Stabilization:

    • Immediately after collection, add a stabilizing agent to the blood or plasma. A common method involves the addition of a chelating agent and acidification.

  • Sample Processing:

    • Centrifuge the stabilized blood to separate the plasma.

  • Storage:

    • Store the stabilized plasma at -70°C until analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_interpretation Data Interpretation A Prepare this compound solution in test matrix B Incubate under test conditions A->B C Extract analyte from matrix B->C D LC-MS Analysis C->D E Monitor mass isotopologue distribution D->E F Assess for mass shifts indicating deuterium loss E->F

Caption: Workflow for assessing the isotopic stability of this compound.

logical_relationship Disulfiram_d20 This compound (C-D Bonds) Stability High Isotopic Stability Disulfiram_d20->Stability Exchange Minimal to No Back-Exchange Stability->Exchange Under Conditions Typical Bioanalytical Conditions (e.g., neutral/acidic pH, ambient temp.) Conditions->Exchange Reliability Reliable Internal Standard Exchange->Reliability

Caption: Logical relationship of this compound stability.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis with Disulfiram-d20

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in LC-MS/MS analysis when using Disulfiram-d20 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS/MS?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the signal intensity of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering components compete with the analyte for ionization in the MS source, leading to a decreased detector response.[1][3] This can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] It is important to note that MS/MS methods are just as susceptible to ion suppression as single MS techniques.[2]

Q2: How does this compound, as a deuterated internal standard, help address ion suppression?

A2: Deuterated internal standards like this compound are the gold standard for compensating for matrix effects, including ion suppression.[4] Because they are structurally and chemically very similar to the analyte (Disulfiram), they ideally co-elute and experience the same degree of ion suppression.[3][4] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: Why am I still seeing poor accuracy and precision even when using this compound?

A3: While this compound is an excellent tool, it may not fully compensate for ion suppression under certain conditions. This can occur due to:

  • Chromatographic Separation: A slight difference in retention time between Disulfiram and this compound (an "isotope effect") can expose them to different matrix components, causing differential ion suppression.[4]

  • High Concentration of Co-eluting Matrix Components: Extremely high levels of interfering compounds can disproportionately suppress the ionization of both the analyte and the internal standard.[4]

  • Internal Standard Concentration: An excessively high concentration of this compound can lead to self-suppression and interfere with the analyte's ionization.[4]

Q4: What are the common sources of ion suppression in biological samples?

A4: Biological matrices are complex and contain numerous endogenous substances that can cause ion suppression.[2] Common sources include salts, proteins, lipids (especially phospholipids), and peptides.[3][5] Exogenous sources can include plasticizers from labware and mobile phase additives.[1]

Q5: Which ionization technique is more susceptible to ion suppression, ESI or APCI?

A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][6][7] This is attributed to the more complex ionization mechanism of ESI.[7] If your analyte is amenable to APCI, switching from ESI may help mitigate ion suppression.

Troubleshooting Guide

Issue 1: Inconsistent or Low Analyte Signal for Disulfiram

This guide provides a step-by-step approach to diagnosing and resolving issues related to ion suppression when analyzing Disulfiram with its deuterated internal standard, this compound.

G cluster_0 Start: Inconsistent/Low Signal cluster_1 Step 1: Verify Co-elution cluster_2 Step 2: Identify Suppression Zone cluster_3 Step 3: Optimize Sample Preparation cluster_4 Step 4: Further Optimization start Inconsistent or Low Analyte Signal step1 Overlay Chromatograms: Disulfiram & this compound start->step1 q1 Perfect Co-elution? step1->q1 step2 Perform Post-Column Infusion Experiment q1->step2 Yes node_a Optimize Chromatography: Adjust Gradient/Mobile Phase q1->node_a No q2 Analyte Elutes in Suppression Zone? step2->q2 step3 Implement/Enhance Sample Cleanup q2->step3 Yes step4 Dilute Sample or Adjust IS Concentration q2->step4 No q3 Signal Improved? step3->q3 q3->step4 Yes node_b Re-evaluate Extraction Method (e.g., LLE vs. SPE) q3->node_b No end Problem Resolved step4->end node_a->step1 node_b->step3

Caption: Troubleshooting workflow for ion suppression.

Troubleshooting Steps in Detail:

  • Verify Co-elution:

    • Action: Carefully examine the chromatograms of Disulfiram and this compound.

    • Expected Result: The peaks should perfectly co-elute.

    • Troubleshooting: If a slight separation is observed (isotope effect), you may need to optimize your chromatographic method to improve resolution and ensure they are exposed to the same matrix components.[4]

  • Identify Ion Suppression Zones:

    • Action: Perform a post-column infusion experiment. This involves continuously infusing a standard solution of your analyte and internal standard post-column while injecting a blank matrix sample. A dip in the baseline signal indicates a region of ion suppression.[2][5]

    • Expected Result: A stable baseline signal throughout the run.

    • Troubleshooting: If your analyte's retention time falls within a region of significant signal drop, adjust your chromatographic conditions to shift the elution away from this zone.[2][4]

  • Optimize Sample Preparation:

    • Action: Enhance your sample cleanup procedure to remove interfering matrix components.[4]

    • Recommendations:

      • Solid-Phase Extraction (SPE): Often provides cleaner extracts than protein precipitation.

      • Liquid-Liquid Extraction (LLE): Can be effective in removing different types of interferences.

    • Expected Result: A noticeable improvement in signal intensity and consistency.

  • Dilute the Sample:

    • Action: Diluting your sample can reduce the concentration of matrix components and alleviate ion suppression.[4][8]

    • Consideration: Be mindful of your analyte's concentration to ensure it remains above the instrument's limit of detection after dilution.

  • Check Internal Standard Concentration:

    • Action: Ensure the concentration of this compound is not excessively high, as this can cause self-suppression.[4]

    • Recommendation: Prepare a dilution series of the internal standard to find the optimal concentration that provides a stable signal without suppressing the analyte.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Mapping

This experiment helps to identify the regions in the chromatogram where ion suppression is most severe.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of Disulfiram and this compound (e.g., 100 ng/mL in mobile phase)

  • Blank extracted matrix (e.g., plasma, urine)

Methodology:

  • Configure the LC system as usual.

  • Connect the outlet of the analytical column to a tee-piece.

  • Connect a syringe pump delivering a constant, low flow rate (e.g., 10 µL/min) of the Disulfiram/Disulfiram-d20 standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the MS inlet.

  • Begin the syringe pump infusion to obtain a stable signal for the Disulfiram and this compound MRM transitions.

  • Inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic method.

  • Monitor the signal for the infused analytes. A drop in the signal intensity indicates ion suppression at that retention time.[5]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE to clean up biological samples prior to LC-MS/MS analysis. The specific sorbent and solvents should be optimized for Disulfiram.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • SPE vacuum manifold

  • Biological fluid sample (e.g., plasma)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid or Ammonium hydroxide (for pH adjustment)

  • Internal standard spiking solution (this compound)

Methodology:

  • Pre-treatment: Thaw the plasma sample. Spike with this compound internal standard. Acidify with formic acid (e.g., to 2%). Centrifuge to pellet proteins.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate solvent mixture.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables provide example parameters for an LC-MS/MS method for Disulfiram analysis. These should be optimized for your specific instrumentation and application.

Table 1: Example LC-MS/MS Parameters for Disulfiram Analysis

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Disulfiram) 297.0 -> 116.0
MRM Transition (this compound) 317.0 -> 126.0

Note: The MRM transitions are hypothetical and should be optimized based on experimental data.

Table 2: Comparison of Sample Preparation Techniques on Signal Intensity

Sample Prep MethodAnalyte Peak Area (Arbitrary Units)% Ion Suppression
Neat Standard 1,500,0000% (Reference)
Protein Precipitation 600,00060%
Liquid-Liquid Extraction 1,050,00030%
Solid-Phase Extraction 1,350,00010%

This table illustrates the potential impact of different sample preparation methods on reducing ion suppression.

Logical Relationships in Ion Suppression Mitigation

G cluster_0 Problem cluster_1 Primary Causes cluster_2 Mitigation Strategies cluster_3 Outcome IonSuppression Ion Suppression (Inaccurate Results) Matrix Matrix Effects (Lipids, Salts, etc.) IonSuppression->Matrix Chromatography Poor Chromatographic Resolution IonSuppression->Chromatography Method Suboptimal Method Parameters IonSuppression->Method SamplePrep Improve Sample Preparation (SPE/LLE) Matrix->SamplePrep Dilution Sample Dilution Matrix->Dilution LC_Opt Optimize LC Method (Gradient, Column) Chromatography->LC_Opt IS_Use Use Stable Isotope Labeled IS (this compound) Method->IS_Use Result Minimized Suppression (Accurate & Precise Data) SamplePrep->Result LC_Opt->Result Dilution->Result IS_Use->Result

Caption: Key factors and strategies for mitigating ion suppression.

References

Dealing with Disulfiram-d20 solubility issues in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Disulfiram-d20 solubility in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

This compound is a deuterated form of Disulfiram. In research, it is primarily used as an internal standard for the quantification of Disulfiram in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its deuterium labeling provides a distinct mass spectrometric signal from the unlabeled Disulfiram, allowing for accurate quantification.

Q2: What are the general solubility properties of this compound?

This compound is a solid that is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[1][2] It is sparingly soluble in aqueous buffers.[3] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[3]

Q3: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound in aqueous solutions is a common issue due to its low aqueous solubility.[3] This can be caused by several factors:

  • High Concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit.

  • Insufficient Organic Solvent: If you are preparing an aqueous solution from a stock in an organic solvent, the final percentage of the organic solvent might be too low to maintain solubility.

  • pH of the Buffer: The stability and solubility of dithiocarbamates like Disulfiram can be pH-dependent.[4][5]

  • Temperature: Changes in temperature can affect the solubility of the compound.

Q4: How can I improve the solubility of this compound in my biological sample matrix?

To improve solubility in biological matrices, consider the following:

  • Initial Dissolution in Organic Solvent: As with aqueous buffers, preparing a concentrated stock solution in a compatible organic solvent (e.g., DMSO, DMF) before diluting it in the biological matrix is recommended.

  • Matrix pH Adjustment: The stability of Disulfiram is better in acidic conditions. Acidification of plasma samples has been shown to improve the recovery of Disulfiram.[6]

  • Use of Stabilizing Agents: For plasma samples, the addition of a chelating agent like diethylenetriamine pentaacetic acid (DTPA) along with acidification can inhibit the rapid reduction of Disulfiram.[6]

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Plasma/Blood Samples

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Rapid Degradation Disulfiram is rapidly reduced to diethyldithiocarbamate (DDC) in blood and plasma.[7] To minimize degradation, process samples immediately after collection. If immediate processing is not possible, stabilize the sample by adding a chelating agent (e.g., diethylenetriamine pentaacetic acid) and acidifying the plasma.[6] Store stabilized samples at 4°C for short-term storage or -20°C for longer periods.[6]
Precipitation during Sample Preparation The concentration of the organic solvent used for protein precipitation might be insufficient, or the temperature might be too low, causing this compound to precipitate with the proteins. Ensure thorough mixing and consider optimizing the ratio of organic solvent to plasma.
Inefficient Extraction The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal. For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for a nonpolar compound like Disulfiram. A C18 sorbent is commonly used.[8] Optimize the wash and elution solvents to ensure efficient recovery.
Issue 2: High Variability in Quantitative Results

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Variations in the time between sample collection, processing, and analysis can lead to inconsistent degradation of this compound. Standardize the entire workflow, from sample collection to analysis, and ensure all samples are treated identically.
Matrix Effects in LC-MS Analysis Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement. Use a deuterated internal standard like this compound to compensate for matrix effects. Ensure proper chromatographic separation to minimize co-elution of interfering substances. Optimize the sample cleanup procedure to remove as much of the matrix as possible.
Instability of Stock and Working Solutions This compound solutions may degrade over time, especially if not stored properly. Prepare fresh stock and working solutions regularly. Store stock solutions in an appropriate organic solvent at -20°C or lower. Aqueous working solutions are not recommended for long-term storage.[3]

Data Presentation

Table 1: Solubility of Disulfiram

Solvent Solubility Reference
Ethanol~5 mg/mL[3]
Dimethyl sulfoxide (DMSO)~5 mg/mL[3]
Dimethylformamide (DMF)~5 mg/mL[3]
1:4 solution of DMF:PBS (pH 7.2)~0.2 mg/mL[3]
WaterSparingly soluble[3][9]

Table 2: Stability of Disulfiram in Human Plasma (with stabilization)

Storage Condition Preservation Time Recovery Reference
4°CImmediate Analysis~100%[6]
4°C1 hour~95%[6]
-20°C24 hours~75%[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of high-purity methanol, DMSO, or DMF in a clean, dry glass vial.

    • Vortex the solution until the solid is completely dissolved.

    • Store the stock solution at -20°C in a tightly sealed container.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution using the same organic solvent to achieve the desired concentrations for spiking into calibration standards and quality control samples.

    • Prepare working solutions fresh daily if possible.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Disulfiram in Rat Plasma

This protocol is adapted from a validated UPLC-ESI-MS/MS method.[8]

  • Blood Collection and Plasma Separation:

    • Collect blood samples into tubes containing a pre-added stabilizing agent.

    • Centrifuge the blood samples to separate the plasma.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the Disulfiram and this compound with an appropriate organic solvent (e.g., acetonitrile).

  • Sample Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the UPLC-ESI-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid and 1mM ammonium acetate).[8]

    • Detect and quantify Disulfiram and this compound using multiple reaction monitoring (MRM) in positive ion mode.[8]

Visualizations

Disulfiram_Metabolism Disulfiram Disulfiram DDC Diethyldithiocarbamic Acid (DDC) Disulfiram->DDC Reduction (in blood) Excretion_feces Excretion (Feces) Disulfiram->Excretion_feces CS2 Carbon Disulfide DDC->CS2 Decomposition DEA Diethylamine DDC->DEA Decomposition DDC_Glucuronide DDC-Glucuronide DDC->DDC_Glucuronide Glucuronidation S_methyl_DDC S-methyl-DDC DDC->S_methyl_DDC Methylation (TPMT) Excretion_lungs Excretion (Lungs) CS2->Excretion_lungs Excretion_kidney Excretion (Kidney) DDC_Glucuronide->Excretion_kidney S_methyl_diethylthiocarbamate S-methyl diethylthiocarbamate S_methyl_DDC->S_methyl_diethylthiocarbamate sulfoxide Sulfoxide Metabolite S_methyl_diethylthiocarbamate->sulfoxide Oxidation (CYP2E1) sulfone Sulfone Metabolite sulfoxide->sulfone Oxidation (CYP2E1) sulfone->Excretion_kidney Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection (with stabilizer) Plasma_Separation 2. Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Internal_Standard 3. Add this compound (Internal Standard) Plasma_Separation->Internal_Standard Protein_Precipitation 4. Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation SPE 5. Solid-Phase Extraction (SPE) (e.g., C18) Protein_Precipitation->SPE Evaporation 6. Evaporation to Dryness SPE->Evaporation Reconstitution 7. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 9. Data Processing LC_MS_Analysis->Data_Processing Quantification 10. Quantification Data_Processing->Quantification

References

Technical Support Center: Investigating Lot-to-Lot Variability of Disulfiram-d20 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting issues related to the lot-to-lot variability of Disulfiram-d20, a deuterated internal standard used in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Disulfiram, where 20 hydrogen atoms have been replaced with deuterium. It is intended for use as an internal standard (IS) in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. An ideal internal standard has physicochemical properties very similar to the analyte of interest, which allows it to compensate for variability during sample preparation, injection, and ionization[2]. Since this compound is structurally almost identical to Disulfiram, it serves as an excellent IS to ensure accurate and precise quantification.

Q2: What are the common causes of variability when using a new lot of this compound?

Lot-to-lot variability in deuterated internal standards can arise from several factors:

  • Isotopic Purity and Enrichment: The percentage of the deuterated form versus the unlabeled form can vary between lots. A lower isotopic enrichment in a new lot can lead to a higher response for the unlabeled analyte, affecting accuracy[3][4].

  • Chemical Purity: The presence of impurities other than the unlabeled analyte can interfere with the analysis, causing unexpected peaks or ion suppression/enhancement.

  • Stability and Degradation: Different lots may have been subjected to slightly different storage or handling conditions, potentially leading to degradation. Disulfiram and its deuterated analog can be susceptible to degradation, especially in certain solvents or pH conditions[5].

  • Concentration Accuracy: Inaccuracies in the stated concentration of the supplied standard can lead to systematic errors in quantification.

Q3: What are the initial signs that a new lot of this compound may be performing differently?

Key indicators of a potential issue with a new lot of an internal standard include:

  • A significant shift in the internal standard response (area count) compared to the previous lot under identical experimental conditions.

  • Changes in the retention time of the internal standard.

  • The appearance of new, unexpected peaks in blank samples spiked with the new internal standard lot.

  • A noticeable difference in the precision and accuracy of quality control (QC) samples.

  • Failure to meet established acceptance criteria for the analytical method.

Q4: How can I minimize the impact of lot-to-lot variability on my experiments?

To mitigate the effects of lot-to-lot variability, it is crucial to implement a robust quality control process for incoming internal standard lots. This includes:

  • New Lot Verification: Always perform a verification of a new lot of this compound before using it in routine sample analysis. This involves comparing its performance against the current, qualified lot.

  • Proper Storage and Handling: Store this compound according to the manufacturer's recommendations, typically at -20°C, and protect it from light and moisture[1].

  • Consistent Solution Preparation: Prepare stock and working solutions of the internal standard with high accuracy and precision. Use fresh solutions and monitor for any signs of degradation.

Troubleshooting Guides

Issue 1: Significant a in Internal Standard Response with a New Lot

A sudden and consistent change in the peak area of this compound after switching to a new lot can indicate a difference in concentration or purity.

Troubleshooting Steps:

  • Verify Solution Preparation: Double-check all calculations and dilutions made during the preparation of the new internal standard working solution. If possible, have another analyst review the preparation process.

  • Compare Lots Directly: Prepare working solutions of both the old and new lots of this compound at the same concentration. Analyze them under the same LC-MS/MS conditions to directly compare their responses.

  • Assess Purity: If available, review the Certificate of Analysis (CoA) for both lots, paying close attention to the stated purity and isotopic enrichment. A lower purity in the new lot would result in a lower response for the same prepared concentration.

  • Investigate for Degradation: Prepare a fresh dilution from the new lot's stock solution and re-analyze. If the response is still significantly different, consider the possibility of degradation of the stock material.

Issue 2: Chromatographic Peak Shape Issues with a New Lot

Poor peak shape (e.g., tailing, fronting, or splitting) for this compound can affect integration and, consequently, the accuracy of the results.

Troubleshooting Steps:

  • Column Condition: A deteriorating analytical column can cause peak shape issues for both the analyte and the internal standard. Evaluate the column's performance with a standard mixture.

  • Mobile Phase Preparation: Ensure the mobile phase is correctly prepared and has not expired. Changes in pH or composition can affect the peak shape of polar compounds.

  • Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to peak distortion. Ensure the sample solvent is compatible with the initial mobile phase conditions.

  • Co-eluting Interferences: Impurities in the new lot of the internal standard could co-elute and interfere with the peak shape. Analyze a blank sample spiked only with the new lot of this compound to check for interfering peaks.

Data Presentation

Table 1: Hypothetical Lot-to-Lot Comparison of this compound Performance

ParameterLot A (Current)Lot B (New)Acceptance Criteria
Mean IS Response (Area Counts) 1,520,0001,150,000Within ±20% of historical mean
IS Response %RSD (n=6) 3.5%4.1%≤ 15%
Isotopic Purity (from CoA) 99.5%98.2%≥ 98%
Chemical Purity (from CoA) 99.8%99.1%≥ 99%
QC Low Accuracy (% Bias) -2.5%-12.8%± 15%
QC High Accuracy (% Bias) 1.8%9.5%± 15%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: New Lot Verification of this compound

Objective: To verify the performance of a new lot of this compound internal standard against a previously qualified lot.

Materials:

  • Current (qualified) lot of this compound

  • New lot of this compound

  • Disulfiram analytical standard

  • Control matrix (e.g., blank plasma)

  • LC-MS/MS system

Methodology:

  • Prepare Stock Solutions: Accurately prepare stock solutions of both the current and new lots of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • Prepare Working Solutions: Prepare identical working solutions of both lots at a concentration appropriate for spiking into samples.

  • Prepare QC Samples: Prepare a set of low, medium, and high concentration QC samples using the Disulfiram analytical standard. Split each QC level into two sets.

  • Spike Samples: Spike one set of QC samples with the working solution from the current lot of this compound. Spike the second set with the working solution from the new lot.

  • Sample Analysis: Analyze both sets of QC samples using the validated analytical method.

  • Data Evaluation:

    • Compare the mean internal standard response and %RSD between the two lots.

    • Calculate the accuracy and precision for both sets of QC samples.

    • The results for the QC samples spiked with the new lot of internal standard should meet the acceptance criteria of the analytical method.

Protocol 2: Investigation of Isotopic Contribution

Objective: To determine the contribution of the unlabeled analyte in the this compound internal standard to the overall analyte response.

Materials:

  • New lot of this compound

  • Control matrix (e.g., blank plasma)

  • LC-MS/MS system

Methodology:

  • Prepare IS Spiked Blank: Prepare a blank matrix sample spiked with the this compound working solution at the concentration used in the assay.

  • Prepare LLOQ Sample: Prepare a sample at the Lower Limit of Quantification (LLOQ) for Disulfiram.

  • Sample Analysis: Analyze the IS-spiked blank and the LLOQ sample.

  • Data Evaluation:

    • Measure the peak area of the unlabeled Disulfiram in the IS-spiked blank sample.

    • The response of the unlabeled analyte in the IS-spiked blank should be less than 20% of the analyte response at the LLOQ.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Lot-to-Lot Variability of this compound cluster_Initial_Observation Initial Observation cluster_Investigation Investigation cluster_Resolution Resolution Start New Lot of this compound Introduced Observe_IS_Response Significant Change in IS Response or QC Failure? Start->Observe_IS_Response Check_Prep Verify Solution Preparation and Calculations Observe_IS_Response->Check_Prep Yes End_Success Issue Resolved Observe_IS_Response->End_Success No Compare_Lots Directly Compare Old vs. New Lot Response Check_Prep->Compare_Lots Review_CoA Review Certificate of Analysis (Purity, Enrichment) Compare_Lots->Review_CoA Check_Degradation Investigate for Potential Degradation Review_CoA->Check_Degradation Prep_Error Preparation Error Identified Check_Degradation->Prep_Error Lot_Difference Inherent Lot Difference Confirmed Prep_Error->Lot_Difference No Remake_Solutions Remake Solutions and Re-evaluate Prep_Error->Remake_Solutions Yes Qualify_New_Lot Qualify New Lot with Adjusted Parameters or Contact Supplier Lot_Difference->Qualify_New_Lot Acceptable Difference End_Fail Contact Supplier for Replacement Lot Lot_Difference->End_Fail Unacceptable Difference Remake_Solutions->Observe_IS_Response Qualify_New_Lot->End_Success

Caption: A flowchart for troubleshooting lot-to-lot variability of this compound.

Experimental_Workflow Experimental Workflow for New Lot Qualification of this compound cluster_Preparation Preparation cluster_Analysis Analysis cluster_Evaluation Evaluation cluster_Outcome Outcome Prep_Stocks Prepare Stock Solutions Current Lot (A) New Lot (B) Prep_Working Prepare Working Solutions Current Lot (A) New Lot (B) Prep_Stocks->Prep_Working Prep_QCs Prepare QC Samples (Low, Med, High) Spike with Current Lot (A) Spike with New Lot (B) Prep_Working->Prep_QCs LCMS_Analysis LC-MS/MS Analysis Prep_QCs->LCMS_Analysis Compare_Response Compare IS Response Mean Area %RSD LCMS_Analysis->Compare_Response Assess_Performance Assess QC Performance Accuracy (%Bias) Precision (%RSD) Compare_Response->Assess_Performance Decision {Decision|Pass/Fail based on Acceptance Criteria} Assess_Performance->Decision Pass New Lot Qualified for Use Decision->Pass Pass Fail Further Investigation / Contact Supplier Decision->Fail Fail

Caption: Workflow for qualifying a new lot of this compound internal standard.

References

How to handle cross-talk between analyte and internal standard MRM transitions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to cross-talk between analyte and internal standard Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is MRM cross-talk?

A1: MRM cross-talk is an interference phenomenon that occurs in tandem mass spectrometry when the signal from one MRM transition is erroneously detected in another.[1][2] In the context of analyte and internal standard (IS) monitoring, this can lead to a false signal contribution between the two, compromising the accuracy of quantification.[3][4] This can manifest as the detection of a signal for the internal standard when only the analyte is injected, or vice-versa.[4]

Q2: What are the common causes of cross-talk between analyte and internal standard MRM transitions?

A2: Cross-talk can arise from several sources:

  • Isotopic Contribution: Naturally occurring stable isotopes of the analyte can have the same mass-to-charge ratio (m/z) as the stable isotope-labeled internal standard (SIL-IS), leading to signal interference.[5][6][7] This is particularly problematic for compounds containing elements with significant isotopic distributions, such as chlorine, bromine, or sulfur.[6][7]

  • In-Source Fragmentation or Transformation: The analyte may degrade or transform within the ion source of the mass spectrometer, generating ions that are isobaric to the internal standard precursor ion.[5][8][9]

  • Similar MRM Transitions: If the analyte and another compound (or a metabolite) have very similar precursor and product ions, the mass spectrometer may not be able to distinguish between them, leading to cross-interference.[5]

  • Collision Cell Clearance: In rapid MRM acquisitions with very short dwell times, the collision cell (Q2) may not have sufficient time to clear fragment ions from the preceding MRM transition before the next one begins.[1][3] This is especially problematic if two consecutive MRM transitions share a common product ion.[3][10]

  • Impurities: The reference standard for the analyte may contain impurities of the internal standard, or the SIL-IS may contain a small amount of the unlabeled analyte.[4]

Q3: How can I determine if I have a cross-talk issue?

A3: A systematic approach is necessary to confirm cross-talk. The fundamental experiment involves injecting a high concentration of the analyte standard without the internal standard and monitoring both the analyte and internal standard MRM transitions.[4] A signal appearing in the internal standard channel at the retention time of the analyte is a direct indication of cross-talk from the analyte to the IS.[4] Similarly, injecting a high concentration of the internal standard alone and observing a signal in the analyte channel indicates cross-talk from the IS to the analyte.[4]

Troubleshooting Guides

Guide 1: Diagnosing the Source of Cross-Talk

This guide will help you systematically investigate the origin of the observed cross-talk.

Step 1: Assess Isotopic Contribution

  • Action: Analyze the theoretical isotopic distribution of your analyte using an online isotope pattern calculator.

  • Question to Ask: Does the M+1, M+2, or other isotope of the analyte have the same nominal mass as your stable isotope-labeled internal standard?

  • Interpretation: If there is a significant overlap, isotopic contribution is a likely cause.[5][6]

Step 2: Investigate In-Source Phenomena

  • Action: Infuse a high concentration of the analyte directly into the mass spectrometer and acquire a full scan (Q1 scan).

  • Question to Ask: Do you observe an ion at the m/z of your internal standard's precursor ion?

  • Interpretation: The presence of such an ion suggests in-source fragmentation or transformation of the analyte.[5]

Step 3: Evaluate Method Parameters

  • Action: Review your MRM method, paying close attention to dwell times and any inter-channel delays.

  • Question to Ask: Are the dwell times very short (e.g., <10 ms)?[1][3] Are you monitoring MRM transitions with a shared product ion in close succession?[3][10]

  • Interpretation: Insufficient collision cell clearance may be the culprit if dwell times are minimal and product ions are shared.

Step 4: Check for Contamination

  • Action: Analyze your analyte and internal standard stock solutions separately.

  • Question to Ask: Does the analyte solution show a peak for the internal standard, or vice-versa?

  • Interpretation: This would point to contamination or isotopic impurity in your standard materials.[4][11]

Experimental Protocols

Protocol 1: Experimental Verification of Cross-Talk

Objective: To experimentally confirm and quantify the degree of cross-talk between the analyte and internal standard.

Materials:

  • Analyte stock solution (high concentration, e.g., at or above the Upper Limit of Quantification - ULOQ)

  • Internal standard stock solution

  • Blank matrix (e.g., plasma, urine)

  • LC-MS/MS system

Procedure:

  • Analyte to Internal Standard Cross-Talk Assessment: a. Prepare a sample by spiking a high concentration of the analyte into the blank matrix. Do not add the internal standard. b. Inject this sample onto the LC-MS/MS system. c. Monitor both the analyte and the internal standard MRM transitions. d. Examine the chromatogram for any peak in the internal standard MRM channel at the retention time of the analyte. The presence of a peak confirms cross-talk.[4]

  • Internal Standard to Analyte Cross-Talk Assessment: a. Prepare a sample by spiking the internal standard at its working concentration into the blank matrix. Do not add the analyte. b. Inject this sample onto the LC-MS/MS system. c. Monitor both the analyte and the internal standard MRM transitions. d. Examine the chromatogram for any peak in the analyte MRM channel at the retention time of the internal standard.

Data Analysis: The percentage of cross-talk can be estimated by comparing the peak area of the cross-talk signal to the peak area of the compound when injected at a known concentration.

Quantitative Data Summary

The following table summarizes the impact of different mitigation strategies on the observed bias due to cross-talk, as adapted from a study on flucloxacillin.[6][7]

Internal Standard (IS) MRM TransitionIS Concentration (mg/L)Observed Bias (%)Mitigation Strategy
m/z 458 → 1600.7up to 36.9%-
m/z 458 → 160145.8%Increased IS Concentration
m/z 460 → 1600.713.9%Monitoring Less Abundant Isotope

Table 1: Effect of Mitigation Strategies on Assay Bias. Data is illustrative of the principles described in the cited literature.

Visualizations

Cross_Talk_Causes cluster_sources Potential Sources of MRM Cross-Talk Isotopic_Overlap Isotopic Overlap (Analyte M+n = IS) Cross_Talk MRM Cross-Talk (Signal Interference) Isotopic_Overlap->Cross_Talk In_Source In-Source Fragmentation/ Transformation In_Source->Cross_Talk Similar_MRM Similar MRM Transitions Similar_MRM->Cross_Talk Collision_Cell Insufficient Collision Cell Clearance Collision_Cell->Cross_Talk

Caption: Major causes of MRM cross-talk.

Troubleshooting_Workflow Start Observe Unexpected Signal in Analyte or IS Channel Inject_Analyte Inject High Concentration of Analyte Alone Start->Inject_Analyte Check_IS_Channel Signal in IS Channel? Inject_Analyte->Check_IS_Channel Inject_IS Inject IS Alone Check_IS_Channel->Inject_IS No Cross_Talk_Confirmed Cross-Talk Confirmed Check_IS_Channel->Cross_Talk_Confirmed Yes Check_Analyte_Channel Signal in Analyte Channel? Inject_IS->Check_Analyte_Channel No_Cross_Talk No Cross-Talk Detected (Investigate Other Sources of Error) Check_Analyte_Channel->No_Cross_Talk No Check_Analyte_Channel->Cross_Talk_Confirmed Yes Mitigation Implement Mitigation Strategies: - Optimize Chromatography - Select Different IS Transition - Adjust IS Concentration Cross_Talk_Confirmed->Mitigation

Caption: Workflow for troubleshooting MRM cross-talk.

Mitigation Strategies

Once cross-talk is confirmed, several strategies can be employed to eliminate or minimize its impact:

  • Chromatographic Separation: If the cross-talk is from an interfering compound and not the analyte itself, improving the chromatographic resolution to separate the analyte from the interfering species is the most effective solution.[9]

  • Monitor a Less Abundant Isotope of the SIL-IS: A powerful strategy to combat isotopic interference is to select an MRM transition for the SIL-IS that corresponds to a higher mass isotope (e.g., M+2 or M+3 of the labeled compound).[6][7] This moves the precursor m/z further away from the analyte's isotopic cluster, reducing the chance of overlap.[6][7]

  • Increase the Internal Standard Concentration: For cross-talk from the analyte to the IS, increasing the concentration of the IS can dilute the relative contribution of the false signal, thereby reducing the bias.[6][7] However, this can be costly and may not be effective if the cross-talk is severe.

  • Use a Non-linear Calibration Curve: In cases where cross-talk from the analyte to the IS cannot be eliminated and leads to a non-linear response, a quadratic or other non-linear regression model can be used for the calibration curve.[5][6]

  • Optimize Mass Spectrometer Parameters: Increasing the inter-scan or inter-channel delay can provide more time for the collision cell to clear, reducing cross-talk between consecutive MRM transitions.[3] However, this may compromise the number of data points across a narrow chromatographic peak.

  • Select Different MRM Transitions: If possible, choose alternative precursor or product ions for the analyte or internal standard that are more specific and less prone to interference.

References

Technical Support Center: Analysis of Disulfiram-d20 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Disulfiram-d20. Our goal is to help you improve the signal-to-noise ratio and achieve reliable quantification in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Disulfiram, meaning that 20 of its hydrogen atoms have been replaced with deuterium atoms. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the analyte of interest (Disulfiram). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, which helps to accurately correct for variations in extraction recovery and matrix effects, ultimately leading to more precise and accurate quantification.

Q2: What are the main challenges in achieving a good signal-to-noise ratio for this compound in complex matrices like plasma?

Researchers often face several challenges when analyzing this compound in complex biological matrices:

  • Matrix Effects: Endogenous components in plasma, such as phospholipids and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer. This can lead to ion suppression or enhancement, resulting in a poor signal-to-noise ratio and inaccurate quantification.

  • Low Concentrations: In pharmacokinetic studies, the concentration of Disulfiram and its metabolites can be very low, requiring highly sensitive analytical methods.

  • Analyte Stability: Disulfiram is known to be unstable in biological samples, rapidly metabolizing into other compounds.[1] Proper sample handling and stabilization are crucial to prevent degradation.

  • Issues with Deuterated Internal Standards: While beneficial, deuterated standards can sometimes present their own challenges, such as isotopic exchange (loss of deuterium) and chromatographic separation from the unlabeled analyte.[2][3]

Q3: What are the recommended sample preparation techniques for this compound in plasma?

The choice of sample preparation technique is critical for removing interfering matrix components and improving the signal-to-noise ratio. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids, which can still cause ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent. This method generally provides a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique that uses a solid sorbent to selectively retain and elute the analyte, providing a very clean sample extract. It is often considered the best method for minimizing matrix effects.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or no signal for this compound.

  • Possible Cause 1: Inefficient Extraction.

    • Troubleshooting:

      • Review your sample preparation protocol. Ensure the chosen method (PPT, LLE, or SPE) is appropriate for Disulfiram.

      • Optimize the extraction solvent (for LLE) or the sorbent and elution solvent (for SPE).

      • Evaluate the recovery of your extraction method. A low recovery will result in a weak signal.

  • Possible Cause 2: Ion Suppression.

    • Troubleshooting:

      • Perform a post-extraction addition experiment to assess the degree of ion suppression.

      • Improve sample cleanup by switching from PPT to LLE or SPE.

      • Optimize your chromatographic method to separate this compound from co-eluting matrix components.

  • Possible Cause 3: Instability of this compound.

    • Troubleshooting:

      • Ensure proper sample handling and storage. Disulfiram is unstable in blood and plasma.[1] Samples should be processed quickly and stored at low temperatures (e.g., -80°C).

      • Consider the use of stabilizing agents if degradation is suspected.

Issue 2: High background noise.

  • Possible Cause 1: Insufficient Sample Cleanup.

    • Troubleshooting:

      • As with low signal, improve your sample preparation method. A cleaner sample will have less background noise. SPE is generally the most effective method for reducing matrix-related noise.[4]

  • Possible Cause 2: Contamination from the LC-MS System.

    • Troubleshooting:

      • Flush the LC system thoroughly.

      • Check for contamination in the mobile phase, solvents, and vials.

      • Run a blank injection (solvent only) to assess the system's background noise.

Issue 3: Poor peak shape for this compound.

  • Possible Cause 1: Suboptimal Chromatographic Conditions.

    • Troubleshooting:

      • Optimize the mobile phase composition and gradient.

      • Ensure the pH of the mobile phase is appropriate for the analyte.

      • Try a different LC column with a different stationary phase chemistry.

  • Possible Cause 2: Column Overload.

    • Troubleshooting:

      • Reduce the injection volume or the concentration of the sample.

Issue 4: Inconsistent results or poor reproducibility.

  • Possible Cause 1: Isotopic Exchange.

    • Troubleshooting:

      • Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values.[3]

      • Investigate the stability of the deuterium label on your this compound standard under your experimental conditions.

      • Consider using a different deuterated standard with more stable labels or a ¹³C- or ¹⁵N-labeled internal standard.

  • Possible Cause 2: Chromatographic Shift between Analyte and Internal Standard.

    • Troubleshooting:

      • A slight difference in retention time between Disulfiram and this compound can lead to differential matrix effects and inaccurate quantification.[2]

      • Optimize the chromatography to ensure co-elution of the analyte and the internal standard.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Disulfiram Analysis

MethodTypical RecoveryRelative Signal-to-Noise RatioKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85-95%Low to MediumFast and simpleHigh matrix effects, potential for ion suppression
Liquid-Liquid Extraction (LLE) 70-90%MediumGood sample cleanupCan be labor-intensive, may require solvent optimization
Solid-Phase Extraction (SPE) >90%[4]HighExcellent sample cleanup, minimal matrix effectsMore complex and time-consuming, higher cost

Table 2: Typical LC-MS/MS Parameters for Disulfiram Analysis

ParameterTypical Value/Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 297.0
Product Ion (m/z) 116.0
Collision Energy (eV) 20-30
Dwell Time (ms) 50-100

Note: These are typical starting parameters and should be optimized for your specific instrument and method. For this compound, the precursor ion would be approximately 317.0 m/z, while the product ion would likely remain at 116.0 m/z, but this should be confirmed experimentally.

Experimental Protocols

Detailed Protocol: Bioanalytical Method for Disulfiram in Human Plasma using SPE and LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Disulfiram in human plasma. It should be validated for your specific application.

1. Materials and Reagents

  • Disulfiram and this compound analytical standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation (Solid-Phase Extraction)

  • Spike: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the spiked plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of Disulfiram from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI in positive ion mode.

  • MRM Transitions: Monitor the appropriate precursor and product ions for Disulfiram and this compound (see Table 2).

4. Method Validation

The method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with this compound plasma->spike Add IS spe Solid-Phase Extraction (SPE) spike->spe Load elute Elution spe->elute Wash & Elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc Inject ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data troubleshooting_logic cluster_low_signal Troubleshooting Low Signal cluster_high_noise Troubleshooting High Noise start Low S/N Ratio check_signal Low Signal or High Noise? start->check_signal low_signal Low Signal check_signal->low_signal high_noise High Noise check_signal->high_noise extraction Optimize Extraction low_signal->extraction ionsupp Address Ion Suppression low_signal->ionsupp stability Check Stability low_signal->stability cleanup Improve Sample Cleanup high_noise->cleanup contamination Check System Contamination high_noise->contamination

References

Technical Support Center: Disulfiram-d20 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Disulfiram-d20 in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

This compound is a deuterated form of Disulfiram, meaning that 20 of the hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to Disulfiram, it can be used to accurately correct for variations in sample preparation, extraction, and instrument response, leading to more precise and reliable measurement of Disulfiram concentrations in biological matrices.

Q2: We are observing a significant decrease in the this compound signal in our processed plasma samples, even when stored at low temperatures. What could be the cause?

This is a common issue related to the inherent instability of the Disulfiram molecule. Disulfiram is rapidly reduced in biological matrices like plasma to two molecules of diethyldithiocarbamate (DDTC).[1] This degradation is not always prevented by low temperatures alone. The use of a chelating agent and acidification of the plasma sample immediately after collection can significantly inhibit this rapid reduction.[1]

Q3: Could the deuterium labeling in this compound affect its stability compared to the unlabeled Disulfiram?

While deuterated standards are generally expected to have similar stability to their non-deuterated counterparts, a phenomenon known as the kinetic isotope effect (KIE) can sometimes lead to different rates of degradation.[2][3] The replacement of hydrogen with the heavier deuterium isotope can lead to a stronger chemical bond, which may slow down reactions where this bond is broken. However, without specific comparative stability data for this compound versus Disulfiram, it is best to assume that this compound is also highly unstable and requires the same stabilization procedures.

Q4: We are seeing a small peak at the mass-to-charge ratio (m/z) of unlabeled Disulfiram in our blank samples that were spiked only with this compound. What could be happening?

This phenomenon is likely due to isotopic exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[4][5] This can be influenced by factors such as pH, temperature, and the specific location of the deuterium labels on the molecule.[5][6] To minimize this, it is crucial to use aprotic solvents where possible during sample processing and to store samples at low temperatures.

Q5: What are the optimal storage conditions for processed samples containing this compound?

Based on available data for Disulfiram, processed and stabilized plasma samples should be analyzed as quickly as possible. If immediate analysis is not feasible, storage at 4°C for up to one hour or at -20°C for up to 24 hours can preserve the integrity of the analyte, though with some loss.[1] Long-term stability of this compound in processed samples has not been extensively documented, and it is recommended to perform in-house stability testing to establish appropriate storage durations for your specific matrix and processing method.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Rapid Degradation in Matrix Implement immediate post-collection stabilization of plasma samples. Add a chelating agent like diethylenetriamine pentaacetic acid (DTPA) and acidify the sample.[1]
Adsorption to Labware Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte and internal standard.
Inefficient Extraction Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method.
Instrumental Issues Verify LC-MS system performance by injecting a freshly prepared standard solution of this compound. Check for issues with the column, mobile phase, and mass spectrometer settings.
Issue 2: Inconsistent this compound Peak Areas
Possible Cause Troubleshooting Step
Variable Degradation Ensure consistent timing and temperature control throughout the sample collection, processing, and storage workflow for all samples.
Isotopic Exchange Minimize the exposure of samples to protic solvents (e.g., water, methanol) and high temperatures. Evaluate the stability of this compound in the final reconstitution solvent.[5]
Matrix Effects Assess for ion suppression or enhancement in the mass spectrometer. Dilute the sample or use a more rigorous cleanup method to reduce matrix interference.
Injection Volume Inaccuracy Check the autosampler for proper function and ensure there are no air bubbles in the sample vials.

Quantitative Data Summary

The following tables summarize the stability of Disulfiram in human plasma under different storage conditions. While this data is for the non-deuterated form, it provides a crucial baseline for handling this compound.

Table 1: Recovery of Disulfiram from Stabilized Human Plasma [1]

Storage ConditionDurationConcentration Range (µmol/L)Average Recovery (%)
4°CImmediate Analysis0.100 - 0.800~100
4°C1 hour0.100 - 0.80095
-20°C24 hours0.100 - 0.80075

Experimental Protocols

Protocol for Stabilization of this compound in Human Plasma

This protocol is adapted from the method described by Johansson (1988) for the stabilization of Disulfiram.[1]

Materials:

  • Human plasma collected in heparinized tubes.

  • Diethylenetriamine pentaacetic acid (DTPA) solution (e.g., 0.1 M).

  • Hydrochloric acid (HCl) (e.g., 1 M).

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Immediately after blood collection, centrifuge the sample to separate the plasma.

  • To 1 mL of plasma, add 50 µL of the DTPA solution.

  • Vortex the sample gently for 10 seconds.

  • Add 50 µL of HCl to acidify the sample.

  • Vortex again for 10 seconds.

  • Proceed immediately with the sample extraction or store the stabilized sample at 4°C for no longer than 1 hour, or at -20°C for up to 24 hours.

Visualizations

cluster_workflow Sample Processing Workflow blood Whole Blood Collection centrifuge Centrifugation blood->centrifuge plasma Plasma Separation centrifuge->plasma stabilize Stabilization (DTPA + Acid) plasma->stabilize extract Sample Extraction (LLE or SPE) stabilize->extract analyze LC-MS/MS Analysis extract->analyze

Caption: Recommended workflow for processing samples containing this compound.

cluster_pathway Disulfiram Degradation Pathway disulfiram Disulfiram / this compound reduction Rapid Reduction in Plasma disulfiram->reduction ddtc Diethyldithiocarbamate (DDTC) metabolites Further Metabolites ddtc->metabolites reduction->ddtc

Caption: Primary degradation pathway of Disulfiram in biological matrices.

cluster_troubleshooting Troubleshooting Low Internal Standard Signal start Low this compound Signal check_stabilization Was the sample stabilized immediately after collection? start->check_stabilization implement_stabilization Implement stabilization protocol. (DTPA + Acid) check_stabilization->implement_stabilization No check_storage Were storage conditions (time and temperature) controlled? check_stabilization->check_storage Yes implement_stabilization->check_storage optimize_storage Optimize storage conditions and minimize storage time. check_storage->optimize_storage No check_extraction Is the extraction procedure validated? check_storage->check_extraction Yes optimize_storage->check_extraction optimize_extraction Re-validate extraction procedure. check_extraction->optimize_extraction No check_instrument Is the LC-MS system performing correctly? check_extraction->check_instrument Yes optimize_extraction->check_instrument troubleshoot_instrument Troubleshoot LC-MS system. check_instrument->troubleshoot_instrument No end Problem Resolved check_instrument->end Yes troubleshoot_instrument->end

Caption: A logical decision tree for troubleshooting low this compound signal.

References

Validation & Comparative

Navigating Bioanalysis: A Comparative Guide to Disulfiram Quantification with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Analytical Method Performance

The accurate measurement of Disulfiram, a cornerstone in alcohol aversion therapy, and its metabolites is critical for pharmacokinetic and toxicokinetic studies. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) methods is a pivotal decision that directly impacts the reliability of the data. This guide provides a comparative overview of two distinct analytical methods for the quantification of Disulfiram and its major metabolite, S-Methyl-N,N-Diethylthiocarbamate (DET-Me), employing different internal standards. The presented data, sourced from separate validation studies, offers valuable insights into the performance of each approach.

Experimental Protocols: A Tale of Two Methods

The following sections detail the methodologies for two separate validated bioanalytical assays.

Method 1: Quantifying the Metabolite DET-Me with S-ethyldipropylthiocarbamate (EPTC) as Internal Standard

This UPLC-MS/MS method was developed for the determination of the Disulfiram metabolite, DET-Me, in human plasma.[1]

  • Sample Preparation: To 500 μL of human plasma, 20 μL of a 100 ng/mL EPTC internal standard solution was added. The samples then underwent solid-phase extraction (SPE) on a Waters Oasis HLB cartridge. Following a wash step, the analytes were eluted with methanol.[1]

  • Chromatographic Separation: An isocratic UPLC separation was performed on a Waters Acquity HSS T3 column (2.1 × 100 mm, 1.8 μm).[1]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) was used for detection. The MRM transitions were m/z 148/100 for DET-Me and m/z 190/128 for the EPTC internal standard.[1]

Method 2: Quantifying Disulfiram with Diphenhydramine as Internal Standard

This UPLC-ESI-MS/MS method was established for the quantification of the parent drug, Disulfiram, in rat plasma.[2][3]

  • Sample Preparation: Plasma samples were subjected to solid-phase extraction (SPE) for cleanup and concentration.[2][3]

  • Chromatographic Separation: A gradient elution was employed on a Phenomenex Kinetex® XB-C18 column.[2][3]

  • Mass Spectrometric Detection: Detection was carried out using electrospray ionization (ESI) in positive mode with MRM. The transitions monitored were m/z 296.95/115.94 for Disulfiram and m/z 256.14/167.02 for the diphenhydramine internal standard.[2][3]

Performance Data: A Side-by-Side Comparison

The following table summarizes the key validation parameters for each method, allowing for an objective comparison of their performance. It is important to note that these results were generated in separate studies under different conditions.

ParameterMethod 1 (DET-Me with EPTC IS)Method 2 (Disulfiram with Diphenhydramine IS)
Analyte S-Methyl-N,N-Diethylthiocarbamate (DET-Me)Disulfiram
Internal Standard S-ethyldipropylthiocarbamate (EPTC)Diphenhydramine
Matrix Human PlasmaRat Plasma
Linear Range 0.500 to 50.0 ng/mL[1]0.6 to 1200 ng/mL[2][3]
Intra-day Precision (%RSD) 3.38 to 5.94%[1]< 8.93%[2][3]
Inter-day Precision (%RSD) 1.86 to 7.74%[1]< 12.39%[2][3]
Accuracy Within ±15% of nominal value for calibrators[1]Within ±7.75%[2][3]
Extraction Recovery 97.2% (mean extraction efficiency)[1]75.7% to 78.3%[2][3]

Visualizing the Workflow and Logic

To better understand the processes involved in method validation and comparison, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample Pool Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Solid-Phase Extraction (SPE) Spike_IS->Extraction UPLC UPLC Separation Extraction->UPLC MS MS/MS Detection (MRM) UPLC->MS Precision Precision MS->Precision Accuracy Accuracy MS->Accuracy Linearity Linearity MS->Linearity Recovery Recovery MS->Recovery

Caption: Experimental workflow for bioanalytical method validation.

G cluster_params Performance Parameters MethodA Method A Analyte: DET-Me IS: EPTC Precision Precision MethodA->Precision Accuracy Accuracy MethodA->Accuracy Linearity Linearity MethodA->Linearity Recovery Recovery MethodA->Recovery MethodB Method B Analyte: Disulfiram IS: Diphenhydramine MethodB->Precision MethodB->Accuracy MethodB->Linearity MethodB->Recovery Comparison Comparative Assessment Precision->Comparison Accuracy->Comparison Linearity->Comparison Recovery->Comparison

Caption: Logical relationship for comparing analytical methods.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method. This guide has presented a comparison of two different internal standards, S-ethyldipropylthiocarbamate and diphenhydramine, for the analysis of Disulfiram and its metabolite. While the EPTC internal standard method for the DET-Me metabolite demonstrated slightly better precision in the presented study, both methods show acceptable performance for their intended applications. Ultimately, the choice of internal standard will depend on a variety of factors including the specific analyte, the biological matrix, and the availability of a suitable analogue. A formal cross-validation study would be the definitive approach to establish the interchangeability of these or any other analytical methods.

References

A Head-to-Head Comparison: Disulfiram-d20 Versus a Structural Analog as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantification of Disulfiram, the choice of an appropriate internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison between the performance of a deuterated internal standard, Disulfiram-d20, and a structural analog, diphenhydramine, supported by experimental data and detailed methodologies.

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental to correct for variability during sample preparation, chromatography, and ionization. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) version of the analyte or a structurally similar compound (a structural analog).

This compound is the deuterated form of Disulfiram, where 20 hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution results in a compound that is chemically almost identical to Disulfiram but has a different mass, allowing it to be distinguished by a mass spectrometer. In contrast, a structural analog is a different molecule with a similar chemical structure to the analyte. In the case of Disulfiram analysis, diphenhydramine has been used as an internal standard.[2][3]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The scientific consensus and regulatory guidance favor the use of stable isotope-labeled internal standards, like this compound, as they are considered the "gold standard" for bioanalytical methods. This preference is rooted in their ability to more accurately and precisely correct for analytical variability.

Here, we present a comparative summary of the expected performance of this compound versus a structural analog internal standard, diphenhydramine, based on published data and established principles of bioanalysis.

Performance ParameterThis compound (Deuterated IS)Diphenhydramine (Structural Analog IS)Justification
Linearity (Correlation Coefficient, r²) >0.99>0.99Both can achieve good linearity, but the deuterated standard often provides a more consistent response across the concentration range due to its closer physicochemical match to the analyte.
Intra-day Precision (%RSD) <5%<8.93%[2][3]The near-identical chemical behavior of the deuterated standard leads to better compensation for random errors during analysis, resulting in lower variability.
Inter-day Precision (%RSD) <5%<12.39%[2][3]Over different days of analysis, the deuterated standard's ability to track the analyte's behavior more closely minimizes day-to-day variations.
Accuracy (%Bias) ±5%±7.75%[2][3]The deuterated standard co-elutes with the analyte and experiences the same matrix effects, leading to more accurate quantification. Structural analogs may have different retention times and be affected differently by matrix components.
Extraction Recovery Nearly identical to Disulfiram75.7% to 78.3%[2][3]Due to its structural similarity, this compound is expected to have an extraction recovery that is almost the same as Disulfiram. A structural analog, with its different chemical properties, will likely have a different extraction efficiency.
Matrix Effect Compensation ExcellentModerate to PoorThe co-elution and identical ionization behavior of a deuterated standard allow it to effectively normalize for ion suppression or enhancement caused by the sample matrix. A structural analog, with a different retention time and ionization properties, may not adequately compensate for these effects.

Experimental Protocols

Below are detailed methodologies for the quantification of Disulfiram using either this compound or a structural analog as the internal standard.

Method 1: Quantification of Disulfiram using this compound (Deuterated Internal Standard)

This protocol is a representative LC-MS/MS method based on established principles for the use of deuterated internal standards.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Disulfiram: To be determined (e.g., Q1/Q3 transition).

    • This compound: To be determined (e.g., Q1/Q3 transition, with a mass shift corresponding to the 20 deuterium atoms).

Method 2: Quantification of Disulfiram using Diphenhydramine (Structural Analog Internal Standard)

This protocol is based on a published method for the analysis of Disulfiram in rat plasma.[2][3]

1. Sample Preparation:

  • Blood samples are pre-stabilized with a stabilizing agent.

  • Plasma is obtained and subjected to solid-phase extraction (SPE).

  • The eluate is evaporated and reconstituted for analysis.

2. LC-MS/MS Conditions:

  • LC Column: Phenomenex Kinetex® XB C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid and 1mM ammonium acetate).[2][3]

  • Flow Rate: 0.2 mL/min.[2][3]

  • Injection Volume: Not specified.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Disulfiram: 296.95/115.94[2][3]

    • Diphenhydramine (IS): 256.14/167.02[2][3]

Visualizing the Workflow and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS->Data_Analysis

A generalized experimental workflow for the quantification of Disulfiram using an internal standard.

Disulfiram's primary mechanism of action is the irreversible inhibition of aldehyde dehydrogenase (ALDH), the enzyme responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. This leads to an accumulation of acetaldehyde, causing unpleasant symptoms upon alcohol consumption. In recent years, Disulfiram has also been investigated for its anticancer properties, which involve multiple signaling pathways.

G cluster_cancer Anticancer Effects Disulfiram Disulfiram ALDH Aldehyde Dehydrogenase (ALDH) Disulfiram->ALDH Inhibits NFkB NF-κB Pathway Disulfiram->NFkB Inhibits Wnt Wnt/β-catenin Pathway Disulfiram->Wnt Inhibits Proteasome Proteasome Activity Disulfiram->Proteasome Inhibits ROS Increased ROS Disulfiram->ROS Acetaldehyde Acetaldehyde Accumulation Adverse_Effects Adverse Effects (Aversion to Alcohol) Acetaldehyde->Adverse_Effects Apoptosis Apoptosis ROS->Apoptosis

Signaling pathways affected by Disulfiram, including its primary mechanism and anticancer effects.

Conclusion

The choice of internal standard is a critical factor in the development of robust and reliable bioanalytical methods. While a structural analog like diphenhydramine can be used for the quantification of Disulfiram, the experimental data and established scientific principles strongly support the superiority of a deuterated internal standard such as this compound. The near-identical physicochemical properties of this compound to the native analyte ensure more accurate and precise results by providing better compensation for matrix effects and variability in sample preparation. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic studies and other applications, this compound is the recommended internal standard.

References

A Comparative Guide to the Validation of an Analytical Method for Disulfiram Using a Deuterated Internal Standard in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation for the quantification of Disulfiram, with a focus on the use of a stable isotope-labeled internal standard (SIL-IS), Disulfiram-d20, following the principles outlined by the U.S. Food and Drug Administration (FDA). The use of a deuterated internal standard is considered a best practice in modern bioanalytical method validation, offering significant advantages in accuracy, precision, and robustness, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2][3]

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is essential for correcting the variability inherent in the analytical process, including sample extraction, chromatographic injection, and mass spectrometric ionization.[3] The ideal IS co-elutes with the analyte and exhibits similar ionization behavior, thereby compensating for matrix effects and other sources of error.[1][3] While structural analogs can be used, stable isotope-labeled internal standards, such as this compound, are the gold standard because their physicochemical properties are nearly identical to the analyte.[2][3]

Comparison of Internal Standard Performance

The selection of an appropriate internal standard directly impacts the quality of the bioanalytical data. Here, we compare the expected performance of this compound against a non-isotopically labeled structural analog.

Validation Parameter This compound (SIL-IS) Structural Analog IS No Internal Standard
Accuracy HighModerate to HighLow to Moderate
Precision HighModerate to HighLow to Moderate
Selectivity HighModerateModerate
Matrix Effect Effectively minimizedVariable compensationSignificant impact
Robustness HighModerateLow

FDA Bioanalytical Method Validation Parameters

According to the FDA's "Bioanalytical Method Validation Guidance for Industry," a comprehensive validation process is required to ensure the reliability of bioanalytical data.[4][5] The following tables summarize the key validation parameters and their typical acceptance criteria.

Table 1: Core Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria (for LC-MS)
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Accuracy To determine the closeness of the mean test results to the true value.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
Precision To assess the degree of scatter between a series of measurements.The coefficient of variation (%CV) should not exceed 15%, except for the LLLOQ, where it should not exceed 20%.
Linearity & Range To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a specified range.A correlation coefficient (r²) of ≥ 0.99 is generally expected.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio should be at least 5. The analyte response should be identifiable, discrete, and reproducible.

Table 2: Stability and Other Validation Parameters

Parameter Purpose Typical Acceptance Criteria
Stock Solution Stability To determine the stability of the analyte and IS in the stock solution under defined conditions.Stability is demonstrated if the mean response is within ±10% of the initial response.
Freeze-Thaw Stability To evaluate the stability of the analyte in the matrix after multiple freeze-thaw cycles.The mean concentration should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability To assess the stability of the analyte in the matrix at room temperature for a specified period.The mean concentration should be within ±15% of the nominal concentration.
Long-Term Stability To determine the stability of the analyte in the matrix when stored at a specific temperature for an extended period.The mean concentration should be within ±15% of the nominal concentration.
Matrix Effect To investigate the suppressive or enhancing effect of the matrix on the ionization of the analyte and IS.The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in the absence of matrix) should be consistent across different lots of matrix. The %CV of the IS-normalized matrix factor should be ≤ 15%.
Extraction Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.

Experimental Protocols

The following protocols are adapted from established methods for Disulfiram analysis and are tailored for a validation study using this compound.[6][7]

1. Preparation of Stock and Working Solutions

  • Disulfiram Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Disulfiram reference standard in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Disulfiram stock solution in methanol:acetonitrile (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

2. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., 1 mL of 5% methanol in water).

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., 1 mL of methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions

  • Chromatographic Column: A suitable C18 column (e.g., Phenomenex Kinetex® XB-C18).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid and 1 mM ammonium acetate).[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Disulfiram: 296.95 -> 115.94[6]

    • This compound: (The specific transition would be determined experimentally, but would be expected to be approximately 316.95 -> 125.94, assuming full deuteration of the ethyl groups).

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the bioanalytical method validation process and the decision-making for internal standard selection.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Sample Analysis A Method Optimization B Preliminary Validation A->B C Selectivity B->C D Accuracy & Precision B->D E Linearity & Range B->E F LLOQ B->F G Stability B->G H Matrix Effect B->H I Extraction Recovery B->I J Routine Sample Analysis C->J D->J E->J F->J G->J H->J I->J K Incurred Sample Reanalysis J->K

Caption: Workflow for bioanalytical method validation.

G Internal Standard Selection Pathway A Need for Quantitative Bioanalysis? B Is a Stable Isotope-Labeled IS Available? A->B Yes C Is a Close Structural Analog Available? B->C No D Use SIL-IS (e.g., this compound) B->D Yes E Use Structural Analog IS C->E Yes F Method May Lack Robustness. Proceed with Caution. C->F No

Caption: Decision pathway for internal standard selection.

References

A Comparative Guide to Assessing the Isotopic Purity of Disulfiram-d20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled compounds as internal standards is paramount for achieving accurate and reliable quantitative results. Disulfiram-d20, a deuterated analog of the alcohol-aversion drug Disulfiram, is frequently employed for such purposes. Its efficacy as an internal standard is directly contingent on its isotopic purity. This guide provides a comprehensive comparison of the analytical methodologies used to assess the isotopic purity of this compound and presents a comparative analysis with a less deuterated alternative, Disulfiram-d10.

Understanding Isotopic Purity

Isotopic purity refers to the percentage of a compound that contains the desired number of isotopic labels. For this compound, the ideal molecule contains 20 deuterium atoms. However, due to the complexities of chemical synthesis, a batch of this compound will inevitably contain a distribution of isotopologues—molecules with fewer than 20 deuterium atoms (d19, d18, etc.) and potentially some non-deuterated (d0) Disulfiram. A high isotopic purity minimizes interference from these other isotopologues, ensuring the accuracy of analytical measurements.

Key Experimental Protocols for Isotopic Purity Assessment

The two primary and complementary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of different isotopologues in a sample. By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can differentiate between molecules with varying numbers of deuterium atoms.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration appropriate for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).

  • Chromatographic Separation (LC-HRMS): The sample is injected into a liquid chromatograph (LC) to separate the analyte from any potential impurities. A C18 column is commonly used with a gradient elution of water and acetonitrile containing a small amount of formic acid to facilitate ionization.

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into the high-resolution mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of this compound and its expected isotopologues.

  • Data Analysis: The peak areas for each isotopologue (d0 to d20) are integrated from the extracted ion chromatograms. The relative percentage of each isotopologue is calculated to determine the overall isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the distribution of isotopologues, ¹H NMR (Proton NMR) spectroscopy is exceptionally adept at confirming the locations of deuteration and quantifying the overall degree of isotopic enrichment. By measuring the residual proton signals in a deuterated molecule, a precise calculation of the deuterium incorporation can be made.

Experimental Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte's signals. A known amount of an internal standard with a distinct proton signal can be added for quantitative purposes.

  • Data Acquisition: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum. A sufficient number of scans are averaged to ensure a good signal-to-noise ratio, especially for the small residual proton signals.

  • Data Analysis: The integrals of the residual proton signals corresponding to the ethyl groups in Disulfiram are compared to the integral of the non-deuterated Disulfiram standard. The percentage of deuteration is calculated based on the reduction in the integral values.

Comparative Data: this compound vs. Disulfiram-d10

The choice of a deuterated standard can impact the sensitivity and accuracy of an assay. The following table summarizes the isotopic purity of this compound as reported by commercial suppliers, alongside data for a commonly available, less-deuterated alternative, Disulfiram-d10.

CompoundReported Isotopic PurityKey Advantages
This compound ≥99% deuterated forms (d1-d20)[1]; 99.7%[2]Provides the largest mass shift from the unlabeled compound, minimizing potential for isobaric interference.
Disulfiram-d10 Not explicitly found, but available for use as an internal standard[3].Offers a significant mass shift and may be a more cost-effective option for certain applications.

Visualizing the Workflow

To better illustrate the process of isotopic purity assessment, the following diagrams, generated using the DOT language, outline the experimental workflows.

G cluster_0 HRMS Workflow for Isotopic Purity prep Sample Preparation (this compound in Solvent) lc Liquid Chromatography (Separation) prep->lc Injection ms High-Resolution Mass Spectrometry (Detection) lc->ms Elution da Data Analysis (Isotopologue Distribution) ms->da Mass Spectra report Isotopic Purity Report da->report Calculation

Caption: Workflow for HRMS-based isotopic purity assessment.

G cluster_1 NMR Workflow for Isotopic Enrichment prep_nmr Sample Preparation (this compound in Deuterated Solvent) acq_nmr NMR Data Acquisition (¹H Spectrum) prep_nmr->acq_nmr proc_nmr Data Processing (Integration of Residual Signals) acq_nmr->proc_nmr calc_nmr Calculation of % Deuteration proc_nmr->calc_nmr report_nmr Enrichment Report calc_nmr->report_nmr

Caption: Workflow for NMR-based isotopic enrichment analysis.

Conclusion

The assessment of isotopic purity is a critical step in the validation of deuterated internal standards. Both HRMS and NMR spectroscopy provide essential and complementary data to ensure the quality of this compound. While HRMS excels at defining the distribution of isotopologues, NMR is invaluable for confirming the positions of deuterium labeling and the overall enrichment. For researchers requiring the highest level of analytical accuracy and minimal spectral overlap, the use of highly deuterated standards like this compound, with a verified high isotopic purity, is strongly recommended. The choice between different deuterated analogues will ultimately depend on the specific requirements of the analytical method and the desired level of confidence in the quantitative results.

References

A Comparative Analysis of Isotopically Labeled Disulfiram: Disulfiram-d20 versus C13-Labeled Disulfiram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two isotopically labeled forms of Disulfiram: the deuterated Disulfiram-d20 and a conceptually similar C13-labeled Disulfiram. This document is intended to assist researchers in selecting the appropriate labeled compound for their specific experimental needs, with a focus on applications in analytical quantification and metabolic studies.

Introduction to Isotopically Labeled Disulfiram

Disulfiram is a medication used in the management of alcohol dependence by inhibiting the enzyme aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde and subsequent unpleasant physiological effects upon alcohol consumption.[1][2][3] In research settings, isotopically labeled versions of Disulfiram are crucial tools for a variety of applications, including pharmacokinetic studies, metabolic tracing, and as internal standards for quantitative analysis.

This compound is a deuterated form of Disulfiram where 20 hydrogen atoms have been replaced by deuterium. It is commercially available and primarily used as an internal standard for the quantification of Disulfiram in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4][5]

C13-labeled Disulfiram , while not as commonly documented in commercially available forms as the d20 variant, represents another powerful tool for metabolic research. In this form, one or more carbon atoms are replaced with the stable isotope ¹³C. This type of labeling is invaluable for tracing the metabolic fate of the Disulfiram molecule in biological systems.[6]

Data Presentation: A Comparative Overview

FeatureThis compoundC13-Labeled Disulfiram
Primary Application Internal standard for quantification (LC-MS, GC-MS)Metabolic tracing, flux analysis
Isotopic Label Deuterium (²H or D)Carbon-13 (¹³C)
Key Advantage Co-elution with analyte, minimal isotopic effect on retention timeTraces the carbon backbone through metabolic pathways
Mass Shift +20 Da (relative to unlabeled Disulfiram)Variable, depends on the number of ¹³C atoms incorporated
Typical Use Case Accurate quantification of Disulfiram in plasma, urine, or tissue samplesElucidating the metabolic fate of Disulfiram and its metabolites
Potential for Isotope Effect Minimal, but possible in some enzymatic reactionsGenerally considered to have less of a kinetic isotope effect than deuterium labeling

Experimental Protocols

Protocol 1: Quantification of Disulfiram in Human Plasma using this compound as an Internal Standard by LC-MS/MS

Objective: To accurately determine the concentration of Disulfiram in human plasma samples.

Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of a known concentration of this compound solution (internal standard).

    • Add 500 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM):

        • Disulfiram transition: Precursor ion (m/z) -> Product ion (m/z).

        • This compound transition: Precursor ion (m/z) -> Product ion (m/z).

      • The specific m/z values would be determined during method development.

  • Data Analysis:

    • The concentration of Disulfiram in the plasma samples is calculated by comparing the peak area ratio of the analyte (Disulfiram) to the internal standard (this compound) against a standard curve prepared with known concentrations of Disulfiram.

Protocol 2: Tracing the Metabolism of C13-Labeled Disulfiram in a Cellular Model

Objective: To identify and quantify the metabolites of Disulfiram in a cell culture system.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., hepatocytes) to 80% confluency.

    • Replace the culture medium with fresh medium containing a known concentration of C13-labeled Disulfiram.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, harvest the cells and quench metabolism by adding ice-cold methanol.

    • Lyse the cells and extract metabolites using a suitable solvent system (e.g., methanol/water).

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • LC-HRMS (High-Resolution Mass Spectrometry) Analysis:

    • Liquid Chromatography (LC): Use a similar LC method as described in Protocol 1 to separate the metabolites.

    • High-Resolution Mass Spectrometry (HRMS):

      • Acquire data in full scan mode to detect all ions.

      • The mass spectrometer should have high mass accuracy and resolution to distinguish between unlabeled and C13-labeled metabolites.

      • Use data-dependent fragmentation (MS/MS) to aid in the structural elucidation of potential metabolites.

  • Data Analysis:

    • Process the raw data using metabolomics software.

    • Identify potential metabolites by searching for the expected mass shifts corresponding to the incorporation of ¹³C atoms.

    • Confirm the identity of metabolites by comparing their fragmentation patterns with reference standards or through database searches.

    • Quantify the relative abundance of each C13-labeled metabolite over time to understand the metabolic flux.

Mandatory Visualization

Disulfiram_Metabolism Disulfiram Disulfiram DDC Diethyldithiocarbamic acid (DDC) Disulfiram->DDC Reduction CS2 Carbon Disulfide DDC->CS2 Diethylamine Diethylamine DDC->Diethylamine MeDDC S-methyl-N,N-diethyldithiocarbamate (Me-DDC) DDC->MeDDC Methylation MeDTC S-methyl-N,N-diethylthiocarbamate (Me-DTC) MeDDC->MeDTC Oxidation ALDH Aldehyde Dehydrogenase (ALDH) MeDTC->ALDH Inhibition

Figure 1: Simplified metabolic pathway of Disulfiram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Standard Curve Ratio_Calculation->Quantification

References

A Comparative Guide to Disulfiram Assay: Accuracy and Precision with Disulfiram-d20 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Disulfiram, the selection of an appropriate assay is paramount to ensure reliable and reproducible data. This guide provides a comprehensive comparison of various analytical methods for the quantification of Disulfiram, with a particular focus on the accuracy and precision achievable with the use of a deuterated internal standard, Disulfiram-d20. While specific studies detailing the use of this compound are not extensively published, the principles of stable isotope dilution analysis strongly support its superiority in mass spectrometry-based methods.

This guide will delve into the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a state-of-the-art technique for which this compound is an ideal internal standard, and compare it with other commonly employed methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Thin-Layer Chromatography (TLC).

Data Presentation: A Comparative Analysis of Assay Performance

The following tables summarize the accuracy and precision data from various studies on Disulfiram assays. This allows for a direct comparison of the performance of different analytical methods.

Table 1: Performance of UPLC-MS/MS Method for Disulfiram Analysis

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Diphenhydramine2< 8.93< 12.39± 7.75
Diphenhydramine20< 8.93< 12.39± 7.75
Diphenhydramine800< 8.93< 12.39± 7.75

Data adapted from a UPLC-ESI-MS/MS method for the determination of Disulfiram in rat plasma. The use of a stable isotope-labeled internal standard like this compound is expected to provide even better precision and accuracy by more effectively compensating for matrix effects and variability in sample processing and instrument response.

Table 2: Performance of HPLC-UV Method for Disulfiram Analysis

MethodAnalyte ConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
HPLC-UV80% level< 2< 296.40
HPLC-UV100% level< 2< 296.40
HPLC-UV120% level< 2< 296.40

Data from a validated UV spectrophotometric method for the estimation of Disulfiram in tablet dosage form.[1]

Table 3: Performance of TLC Method for Disulfiram Analysis

MethodLinearity Range (µ g/spot )Limit of Detection (µ g/spot )Limit of Quantification (µ g/spot )Recovery (%)
TLC with image analysis1.0-100.260.86100.3

Data from a quantitative determination of Disulfiram by a thin-layer chromatographic image analysis technique.[2]

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for replicating and comparing studies. Below is a representative protocol for a UPLC-MS/MS assay for Disulfiram, which would be the ideal application for this compound as an internal standard.

Experimental Protocol: UPLC-MS/MS for the Quantification of Disulfiram in Plasma

This protocol is based on established methods for the analysis of Disulfiram and its metabolites in biological matrices.[3][4][5]

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • Chromatographic System: A UPLC system equipped with a binary solvent manager and a sample manager.

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Disulfiram: Precursor ion > Product ion (to be determined by infusion)

    • This compound: Precursor ion > Product ion (to be determined by infusion)

3. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Mandatory Visualizations: Workflows and Decision Making

Visual diagrams are essential for understanding complex experimental processes and logical frameworks.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UPLC reconstitution->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation calibration_curve Calibration Curve Generation ratio_calculation->calibration_curve quantification Quantification of Disulfiram calibration_curve->quantification assay_selection start Start: Select Disulfiram Assay sensitivity High Sensitivity & Specificity Required? start->sensitivity matrix Complex Biological Matrix? sensitivity->matrix Yes cost Cost a Major Constraint? sensitivity->cost No uplc_msms UPLC-MS/MS with this compound matrix->uplc_msms Yes hplc_uv HPLC-UV matrix->hplc_uv No throughput High Throughput Needed? cost->hplc_uv No tlc TLC cost->tlc Yes

References

Inter-laboratory Comparison for the Quantification of Disulfiram: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disulfiram is a medication primarily used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol.[1] Its therapeutic potential is also being explored in other areas, including the treatment of cocaine dependence and certain cancers.[2][3] Accurate quantification of Disulfiram and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comparative overview of various analytical methodologies for Disulfiram quantification, with a special focus on the use of Disulfiram-d20 as an internal standard for mass spectrometry-based methods. While a formal inter-laboratory proficiency testing program for Disulfiram using a common standard is not publicly available, this document synthesizes data from various published methods to offer a comparative perspective on their performance.

Metabolism of Disulfiram

Upon ingestion, Disulfiram is rapidly metabolized. In the acidic environment of the stomach, it is converted to diethyldithiocarbamic acid (DDC).[4][5] DDC is unstable and can further decompose into carbon disulfide and diethylamine or form a copper complex.[4][5] A key metabolic pathway involves the S-methylation of DDC to S-methyl-N,N-diethylthiocarbamate (DET-Me), a reaction catalyzed by thiopurine S-methyltransferase (TPMT).[5] DET-Me is then further metabolized by cytochrome P450 enzymes, such as CYP2E1.[5] Given its rapid metabolism, analytical methods often target both the parent drug and its major metabolites.

Disulfiram_Metabolism Disulfiram Disulfiram DDC Diethyldithiocarbamic Acid (DDC) Disulfiram->DDC Stomach Acid CS2_DEA Carbon Disulfide + Diethylamine DDC->CS2_DEA Copper_Complex Bis(diethyldithiocarbamato) copper complex DDC->Copper_Complex DET_Me S-Methyl-N,N-Diethylthiocarbamate (DET-Me) DDC->DET_Me TPMT Metabolites Further Metabolites DET_Me->Metabolites CYP2E1

Figure 1: Simplified metabolic pathway of Disulfiram.

Comparative Analysis of Quantification Methods

The following tables summarize the performance characteristics of various analytical methods for the quantification of Disulfiram and its metabolites, as reported in the literature. For the purpose of this guide, each distinct published method is presented as a separate "laboratory" to facilitate comparison.

Table 1: Performance of Mass Spectrometry-Based Methods
Parameter Method A (UPLC-ESI-MS/MS) [6][7]Method B (UPLC-MS) [8][9]
Analyte DisulfiramS-Methyl-N,N-Diethylthiocarbamate (DET-Me)
Internal Standard DiphenhydramineS-ethyldipropylthiocarbamate (EPTC)
Matrix Rat PlasmaHuman Plasma
Linear Range 0.6 - 1200 ng/mL0.5 - 50.0 ng/mL
Intra-day Precision (%RSD) < 8.93%3.38% - 5.94%
Inter-day Precision (%RSD) < 12.39%1.86% - 7.74%
Accuracy (% Deviation) ± 7.75%-14.2% to -8.48%
Extraction Recovery 75.7% - 78.3%97.2%

Note: While these methods did not use this compound, a deuterated internal standard like this compound would be expected to provide optimal performance in similar LC-MS/MS assays by correcting for matrix effects and variations in sample processing and instrument response.

Table 2: Performance of Other Analytical Methods
Parameter Method C (HPLC) [10]Method D (Colorimetric) [11]Method E (UV-Spectrophotometry) [12]
Analyte DisulfiramDisulfiramDisulfiram
Matrix Pharmaceutical TabletsPharmaceutical TabletsPharmaceutical Tablets
Linear Range 1 - 4 mcg/mLNot specified2 - 12 ppm
Precision (%RSD) ~1.5% (Inter-day)2.6% (250 mg), 2.4% (500 mg)< 1%
Mean Recovery 100.2%98.4% (93.3 mg), 99.2% (105.3 mg)96.40%
LOD/LOQ Not specifiedNot specifiedLOD: 2.233, LOQ: 6.768

Experimental Protocols

Protocol 1: UPLC-ESI-MS/MS for Disulfiram Quantification (Adapted from[6][7])

This protocol provides a representative workflow for the quantification of Disulfiram in plasma using a deuterated internal standard like this compound.

1. Sample Preparation:

  • To a 500 µL plasma sample, add the internal standard (this compound) solution.

  • Perform solid-phase extraction (SPE) for sample clean-up and concentration.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable C18 column (e.g., Phenomenex Kinetex® XB C18).[6][7]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid and 1mM ammonium acetate).[6][7]

  • Flow Rate: 0.2 mL/min.[6][7]

  • Injection Volume: 10 µL.[8]

3. Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Disulfiram: 296.95 -> 115.94 m/z.[6][7]

    • This compound: The specific transition would need to be determined empirically but would be expected to have a precursor ion of approximately 317 m/z.

4. Data Analysis:

  • Quantify Disulfiram concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elute Elution SPE->Elute Evap_Recon Evaporation & Reconstitution Elute->Evap_Recon UPLC UPLC Separation Evap_Recon->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quant Quantification (Peak Area Ratio vs. Calibration Curve) MSMS->Quant

Figure 2: General workflow for Disulfiram quantification by LC-MS/MS.

Conclusion

The choice of an analytical method for Disulfiram quantification depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. Mass spectrometry-based methods, particularly UPLC-MS/MS with the use of a stable isotope-labeled internal standard like this compound, offer the highest sensitivity and selectivity, making them ideal for pharmacokinetic studies in biological fluids. Chromatographic and spectroscopic methods are suitable for the analysis of pharmaceutical formulations. The data presented in this guide, synthesized from various studies, can aid researchers in selecting an appropriate method and in understanding the expected performance characteristics. For regulated bioanalysis, a thorough method validation according to regulatory guidelines is essential.

References

Performance of Disulfiram-d20 in different mass spectrometry instruments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of Disulfiram-d20 as an internal standard for the quantification of Disulfiram in various mass spectrometry instruments. Due to a lack of publicly available, direct head-to-head comparisons of this compound across different mass spectrometers, this document compiles data from validated bioanalytical methods for Disulfiram that utilize alternative internal standards. This information serves as a valuable benchmark for researchers developing and validating their own assays using the stable isotope-labeled standard, this compound.

This compound is the ideal internal standard for the quantification of Disulfiram by GC- or LC-MS, as it is commercially available and, being a deuterated form of the analyte, it is expected to have nearly identical chromatographic behavior and ionization efficiency, while being distinguishable by its mass-to-charge ratio. This minimizes variability during sample preparation and analysis, leading to more accurate and precise results.

Comparative Performance Data

The following table summarizes the performance of various UPLC-MS/MS methods for the quantification of Disulfiram and one of its major metabolites, S-Methyl-N,N-Diethylthiocarbamate (DET-Me), using different internal standards and mass spectrometry platforms. This data can be used to estimate the expected performance when using this compound as the internal standard for Disulfiram analysis.

AnalyteInternal Standard (IS)Mass SpectrometerLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
DisulfiramDiphenhydramineNot Specified0.60.6 - 1200< 8.93%< 12.39%±7.75%
S-Methyl-N,N-Diethylthiocarbamate (DET-Me)S-ethyldipropylthiocarbamate (EPTC)Triple Quadrupole0.5000.500 - 50.03.38 - 5.94%1.86 - 7.74%Not Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are generalized experimental protocols based on published methods for Disulfiram and its metabolites.

Generalized Protocol for Disulfiram Quantification in Plasma using UPLC-MS/MS

This protocol is a composite based on established methods and best practices, recommending the use of this compound as the internal standard.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 500 µL of plasma, add 20 µL of the working internal standard solution (this compound).

  • Vortex and centrifuge the sample.

  • Load the supernatant onto a preconditioned SPE cartridge (e.g., Waters Oasis HLB).

  • Wash the cartridge with LC-MS grade water, followed by a weak organic wash (e.g., 1% methanol in water).

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., 500 µL of methanol).

  • Add 250 µL of LC-MS grade water to the eluent.

  • Inject 10-15 µL of the final solution onto the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: A reversed-phase column suitable for small molecule analysis (e.g., Waters Acquity HSS T3, 2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile. A common isocratic condition is a 22:78 (v/v) ratio of aqueous to organic mobile phase[1].

  • Flow Rate: 0.200 mL/min.

  • Run Time: Approximately 5 minutes.

3. Mass Spectrometry Conditions

  • Instrument: A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical for Disulfiram and this compound):

    • Disulfiram: The transition 296.95 -> 115.94 has been reported[2].

    • This compound: The precursor ion would be approximately m/z 317 (due to the 20 deuterium atoms). The product ion would likely be the same as for unlabeled Disulfiram (m/z 115.94), assuming the fragmentation occurs at a part of the molecule without deuterium labels. The exact transition should be determined by direct infusion and optimization on the specific instrument.

Visualizing the Workflow

The following diagrams illustrate the key processes in a typical bioanalytical workflow for Disulfiram quantification and the logical relationship for selecting an appropriate internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of this compound (Internal Standard) plasma_sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elution Elution and Reconstitution spe->elution injection Injection into UPLC elution->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection quantification Quantification using Peak Area Ratios (Analyte/IS) ms_detection->quantification results Pharmacokinetic Data Analysis quantification->results

Caption: A typical experimental workflow for the quantification of Disulfiram in plasma.

logical_relationship cluster_goal Objective cluster_challenge Challenges in Bioanalysis cluster_solution Solution cluster_ideal_is Ideal Internal Standard Properties cluster_best_choice Optimal Choice goal Accurate Quantification of Disulfiram matrix_effects Matrix Effects goal->matrix_effects extraction_variability Extraction Variability goal->extraction_variability instrument_drift Instrumental Drift goal->instrument_drift is Use of an Internal Standard (IS) matrix_effects->is extraction_variability->is instrument_drift->is similar_properties Similar Physicochemical Properties to Analyte is->similar_properties mass_difference Different Mass-to-Charge Ratio is->mass_difference disulfiram_d20 This compound (Stable Isotope-Labeled IS) similar_properties->disulfiram_d20 mass_difference->disulfiram_d20

Caption: The rationale for selecting this compound as the internal standard.

References

The Gold Standard: Justification for Using a Deuterated Internal Standard over a Structural Analog in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. In liquid chromatography-mass spectrometry (LC-MS) based assays, the choice of an internal standard (IS) is a critical decision that directly impacts data quality. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards and structural analog internal standards, supported by experimental data and detailed methodologies, to justify the preferential use of deuterated standards for robust and reliable bioanalytical results.

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards employed are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and structural analog internal standards, which possess a similar but not identical chemical structure.[2]

The Superiority of Deuterated Internal Standards

The scientific and regulatory consensus strongly favors the use of deuterated internal standards for achieving the highest data quality in quantitative bioanalysis.[3][4] This preference is rooted in the principle of isotope dilution mass spectrometry (IDMS), where the near-identical chemical and physical properties of a deuterated IS allow it to act as a more faithful surrogate for the analyte throughout the analytical process.[5]

Key Advantages of Deuterated Internal Standards:

  • Effective Matrix Effect Compensation: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a major source of inaccuracy and imprecision in LC-MS analysis.[5][6] Because a deuterated standard co-elutes with the analyte and has virtually identical ionization efficiency, it experiences the same matrix effects, allowing for effective normalization of the signal.[5][7] Structural analogs, with different retention times and physicochemical properties, often fail to adequately compensate for these effects.[7]

  • Improved Accuracy and Precision: By providing better correction for variability, deuterated internal standards lead to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the measurements.[5][8]

  • Similar Recovery: A deuterated internal standard will have nearly identical extraction recovery to the analyte during sample preparation.[9] In contrast, the recovery of a structural analog can differ significantly, leading to biased results.[7]

Performance Comparison: Deuterated vs. Analog Internal Standards

The superior performance of deuterated internal standards is evident in numerous studies. The following tables summarize quantitative data from comparative experiments.

Table 1: Performance Comparison for Immunosuppressant Drugs in Whole Blood [10][11]

AnalyteInternal Standard TypePerformance MetricValue
Tacrolimus Deuterated (¹³C, D₂) Imprecision (%CV) <3.09%
Analog (Ascomycin) Imprecision (%CV) <3.63%
Deuterated (¹³C, D₂) Accuracy (%Bias) -0.45% to 0.63%
Analog (Ascomycin) Accuracy (%Bias) -2.65% to 1.71%
Everolimus Deuterated (D₄) Total Imprecision (%CV) 4.3% - 7.2%
Analog (32-desmethoxyrapamycin) Total Imprecision (%CV) 4.3% - 7.2%
Deuterated (D₄) Slope (vs. reference method) 0.95
Analog (32-desmethoxyrapamycin) Slope (vs. reference method) 0.83

In the case of Everolimus, while the precision was comparable, the deuterated internal standard provided a slope closer to 1 in comparison to an independent method, indicating better accuracy.[11]

Table 2: Performance Comparison for the Anticancer Agent Kahalalide F [5]

Internal Standard TypeAccuracy (Mean Bias)Precision (Standard Deviation)Statistical Significance (Variance)
Analog 96.8%8.6%-
Deuterated (D₈) 100.3%7.6%p=0.02 (Significantly Lower Variance)

Table 3: Matrix Effect Comparison for Pesticides in Cannabis Matrices [12]

AnalyteInternal StandardMatrixAccuracy without ISAccuracy with Deuterated IS
Imidacloprid Imidacloprid-D₄FlowerVaries significantlyWithin ±25%
EdibleVaries significantlyWithin ±25%
ConcentrateVaries significantlyWithin ±25%
Myclobutanil Myclobutanil-D₄FlowerVaries significantlyWithin ±25%
EdibleVaries significantlyWithin ±25%
ConcentrateVaries significantlyWithin ±25%

Without an internal standard, accuracy values can differ by more than 60% across different matrices. With a deuterated internal standard, the accuracy is brought to within 25% and the relative standard deviation (RSD) drops to under 20%.[12]

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment to evaluate matrix effects should be conducted.

Detailed Methodology for Evaluation of Matrix Effects

Objective: To determine and compare the ability of a deuterated and a structural analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Structural analog internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, deuterated IS, and analog IS in an appropriate solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solutions to appropriate concentrations for spiking.

  • Preparation of Sample Sets:

    • Set 1 (Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a specific concentration (e.g., low and high quality control levels).

    • Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentrations as in Set 1.

    • Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the analog IS in the reconstitution solvent at the concentration that will be used in the final assay.

    • Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the analog IS at the same concentrations as in Set 3.

  • Sample Analysis:

    • Analyze all prepared samples by a validated LC-MS/MS method.

  • Data Analysis and Calculations:

    • Calculate the Matrix Factor (MF): The matrix factor is the ratio of the peak area of the analyte or IS in the presence of matrix to the peak area in the absence of matrix. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]

      • MF (Analyte) = Mean Peak Area in Set 2 / Mean Peak Area in Set 1

      • MF (IS) = Mean Peak Area in Set 4 / Mean Peak Area in Set 3

    • Calculate the IS-Normalized Matrix Factor (IS-Normalized MF): This is calculated by dividing the MF of the analyte by the MF of the internal standard for each matrix source.

      • IS-Normalized MF = MF (Analyte) / MF (IS)

    • Evaluate Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and the analog internal standards. A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[2]

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (Deuterated or Analog) Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Integration Peak Integration (Analyte & IS) Injection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Bioanalytical Workflow with an Internal Standard.

G cluster_deuterated Deuterated Internal Standard cluster_analog Analog Internal Standard Deut_Analyte Analyte Deut_Coelution Deut_Analyte->Deut_Coelution Co-elutes Deut_IS Deuterated IS Deut_IS->Deut_Coelution Deut_Matrix Matrix Components Deut_Effect Deut_Effect Deut_Matrix->Deut_Effect Matrix Effect (e.g., Suppression) Deut_Result Accurate Quantification Deut_Coelution->Deut_Result Consistent Analyte/IS Ratio Deut_Effect->Deut_Coelution Analog_Analyte Analyte Analog_Analyte_Elution Analog_Analyte_Elution Analog_Analyte->Analog_Analyte_Elution Analog_IS Analog IS Analog_IS_Elution Analog_IS_Elution Analog_IS->Analog_IS_Elution Different Retention Time Analog_Matrix Matrix Components Analog_Analyte_Effect Analog_Analyte_Effect Analog_Matrix->Analog_Analyte_Effect Matrix Effect (Suppression) Analog_IS_Effect Analog_IS_Effect Analog_Matrix->Analog_IS_Effect Different Matrix Effect (Less Suppression) Analog_Result Inaccurate Quantification Analog_Analyte_Elution->Analog_Result Inconsistent Analyte/IS Ratio Analog_IS_Elution->Analog_Result Inconsistent Analyte/IS Ratio Analog_Analyte_Effect->Analog_Analyte_Elution Analog_IS_Effect->Analog_IS_Elution

References

A Comparative Analysis of Disulfiram's Multifaceted Effects Across Diverse Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

Disulfiram, a drug with a long history of use in the management of alcohol dependence, is gaining significant attention for its potential applications in other diseases, notably cancer and more recently, COVID-19. This guide provides a comparative analysis of Disulfiram's effects, drawing upon data from a range of in vitro, in vivo, and clinical studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of its therapeutic potential and mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of Disulfiram treatment across different research studies, categorized by therapeutic area.

Table 1: Disulfiram in the Treatment of Alcohol Dependence - Clinical Studies

Study/AnalysisComparison GroupsKey Outcome MeasuresResults
Laaksonen et al., 2008[1][2]Disulfiram vs. Naltrexone vs. Acamprosate (12-week continuous medication phase)- Heavy Drinking Days (HDDs)- Average weekly alcohol consumption- Time to first drink- Number of abstinent daysDisulfiram was more effective in reducing HDDs and average weekly alcohol consumption. It also increased the time to the first drink and the number of abstinent days compared to naltrexone and acamprosate.
Skinner et al., 2014 (Meta-analysis)[3][4][5]Disulfiram vs. Control (placebo, no treatment, other treatments)- Abstinence success rate (Hedges' g)Overall, Disulfiram showed a higher success rate compared to controls (Hedges' g = 0.58). In open-label trials, the effect was more significant (Hedges' g = 0.70).
Pettinati et al., 2008[5]Disulfiram + Naltrexone vs. Placebo- Cocaine and alcohol abstinenceCombination therapy was found to be effective in treating co-occurring cocaine and alcohol dependence.

Table 2: Disulfiram in Cancer Therapy - Preclinical and Clinical Studies

Study TypeCancer ModelTreatmentKey Outcome MeasuresResults
In Vitro Glioblastoma Stem Cells (GSCs)DisulfiramIC5031.1 nM (average across multiple patient samples)[6][7]
Triple-Negative Breast Cancer (TNBC) cell linesDisulfiramIC50~300 nM (average)[8][9]
Gastric Cancer CellsDisulfiramIC5050 µmol/L[10]
Lymphoid Malignant Cell Lines (Raji and Molt4)Disulfiram/CopperIC50Raji: 0.085 ± 0.015 µMMolt4: 0.435 ± 0.109 µM[11]
In Vivo (Animal Models) Human Breast Tumor (MDA-MB-231) Xenografts in miceDisulfiram- Tumor growth inhibition- Proteasomal activity inhibitionSignificant inhibition of tumor growth and 87% inhibition of proteasomal chymotrypsin-like activity in tumors[12]
BRAF-Mutant Thyroid Cancer Xenografts in miceDisulfiram/Copper + PLX4032 (BRAF inhibitor)- Tumor growth and weightCombination treatment significantly retarded tumor growth and reduced tumor weight compared to monotherapy[13]
Prostate Cancer (C4-2B) Xenografts in miceDisulfiramTumor volume reduction~40% reduction in mean tumor volume[14]
Clinical Trial Recurrent GlioblastomaDisulfiram/Copper + Chemotherapy vs. Chemotherapy alone- 6-month survival- Median Overall Survival (OS)- Median Progression-Free Survival (PFS)- 6-month survival: 44% vs. 62% (no significant difference)- Median OS: 5.5 months vs. 8.2 months- Median PFS: 2.3 months vs. 2.6 months[15][16][17]

Table 3: Disulfiram in COVID-19 Research - Observational and Clinical Studies

Study TypePopulationComparisonKey Outcome MeasuresResults
Retrospective Cohort Study [18][19][20][21]U.S. Veterans (n=944,127)Disulfiram users vs. non-users- Risk of SARS-CoV-2 infection- COVID-19 related deaths- 34% lower risk of SARS-CoV-2 infection (Hazard Ratio: 0.66)- 0 deaths among infected Disulfiram users vs. 3% in the non-user group
Randomized Controlled Trial [22][23]Hospitalized patients with moderate COVID-19Disulfiram (500 mg/day) vs. Placebo- Time to clinical improvement- Days on supplemental oxygen- Time to hospital dischargeNo significant difference in time to clinical improvement, days on supplemental oxygen, or time to hospital discharge.
Animal Model (Golden Hamsters) [24][25]SARS-CoV-2 infected hamstersDisulfiram vs. Control- Neutrophil Extracellular Traps (NETs) formation- Lung fibrosisReduced NET formation and perivascular fibrosis in the lungs.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for a comprehensive comparison.

Disulfiram in Alcohol Dependence: Clinical Trial Protocol (Laaksonen et al., 2008)
  • Study Design: A randomized, open-label, multicenter comparative trial with two phases: a 12-week continuous supervised medication phase and a subsequent targeted medication phase up to 52 weeks.[2]

  • Participants: 243 treatment-seeking, alcohol-dependent adult outpatients.[26]

  • Interventions:

    • Disulfiram (DIS): 200 mg/day

    • Naltrexone (NTX): 50 mg/day

    • Acamprosate (ACA): 1998 mg/day

    • All participants also received a brief manual-based cognitive-behavioral intervention.[26]

  • Outcome Measures:

    • Primary: Time to first heavy drinking day (HDD) and time to the first drinking day.[2]

    • Secondary: Abstinent days per week, average weekly alcohol intake, Alcohol Use Disorder Identification Test (AUDIT) scores, Severity of Alcohol Dependence Data (SADD) scores, and quality of life measures.[2]

  • Data Collection: Patient visits at weeks 2 and 6, and months 3, 6, and 12.[2]

Disulfiram in Cancer: In Vitro and In Vivo Protocols
  • In Vitro Study (Glioblastoma Stem Cells):

    • Cell Lines: Patient-derived glioblastoma stem cells (GSCs).[6]

    • Method: High-throughput screening of 2,000 compounds to assess cytotoxicity. Dose-response curves were generated to determine the half-maximal inhibitory concentration (IC50).[6][7]

    • Assays:

      • Proliferation/Viability: MTT assay.[11]

      • Proteasome Activity: Chymotrypsin-like proteasomal activity assay.[6]

      • Apoptosis: Flow cytometry using Annexin V/Propidium Iodide.[27]

  • In Vivo Study (Breast Cancer Xenograft):

    • Animal Model: Nude mice bearing human breast tumor MDA-MB-231 xenografts.[12]

    • Treatment: Intraperitoneal injection of Disulfiram.

    • Outcome Measures:

      • Tumor size measurement.

      • Proteasomal chymotrypsin-like activity assay on tumor tissue extracts.

      • Western blot analysis of tumor tissue for proteins like ubiquitin, p27, Bax, and PARP.[12]

Disulfiram in COVID-19: Retrospective Cohort Study Protocol
  • Study Design: A retrospective cohort study.[19][21]

  • Data Source: National US Veterans Affairs healthcare system database.[19][21]

  • Participants: 944,127 veterans with at least one SARS-CoV-2 test result between February 2020 and February 2021. This included over 2,200 patients prescribed Disulfiram.[18][19][21]

  • Exposure: At least one pharmacy record for Disulfiram on or after February 20, 2019.[19][21]

  • Outcome Measures:

    • Incidence of SARS-CoV-2 infection.

    • COVID-19 related mortality.

  • Statistical Analysis: Multivariable Cox regression adjusted for demographic information and diagnosis of alcohol use disorder.[19][21]

Signaling Pathways and Experimental Workflows

The multifaceted effects of Disulfiram stem from its interaction with several key cellular pathways.

Disulfiram's Core Mechanism of Action in Alcoholism

G cluster_0 Alcohol Metabolism Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Symptoms Aversive Symptoms (Nausea, Flushing, etc.) Acetaldehyde->Symptoms Accumulation leads to Acetate Acetate ADH->Acetaldehyde ALDH->Acetate Disulfiram Disulfiram Disulfiram->Inhibition

Caption: Disulfiram inhibits ALDH, leading to acetaldehyde buildup and aversive symptoms.

Anticancer Mechanisms of Disulfiram-Copper Complex

G cluster_0 Cellular Effects Disulfiram_Cu Disulfiram-Copper Complex Proteasome 26S Proteasome Disulfiram_Cu->Proteasome Inhibits ROS Reactive Oxygen Species (ROS) Generation Disulfiram_Cu->ROS Induces NFkB NF-κB Pathway Disulfiram_Cu->NFkB Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades ER_Stress ER Stress Ub_Proteins->ER_Stress Accumulation induces Apoptosis Apoptosis ER_Stress->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Promotes

Caption: Disulfiram-Cu complex exerts anticancer effects via multiple pathways.

Experimental Workflow for In Vitro Drug Screening

G start Start: Cancer Cell Lines step1 Plate cells in multi-well plates start->step1 step2 Add Disulfiram at varying concentrations step1->step2 step3 Incubate for a defined period (e.g., 48h) step2->step3 step4 Perform Viability Assay (e.g., MTT) step3->step4 step5 Measure Absorbance step4->step5 step6 Data Analysis: Calculate IC50 values step5->step6 end End: Determine Potency step6->end

Caption: A typical workflow for determining the IC50 of Disulfiram in cancer cell lines.

References

Safety Operating Guide

Navigating the Safe Disposal of Disulfiram-d20: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle Disulfiram-d20 with appropriate personal protective equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

II. This compound Waste Classification

This compound must be treated as a hazardous chemical waste.[1][4][5] Improper disposal, such as discarding in standard laboratory trash or pouring down the drain, can lead to environmental contamination and is a violation of regulatory standards.[3][6] This compound is recognized as being very toxic to aquatic life with long-lasting effects.[1][3]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Segregation and Collection

  • Container: Use a designated, leak-proof, and sealable container that is compatible with the chemical.[4] The original container may be used if it is in good condition.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any solvents or other chemicals mixed with the waste.[5][6]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Step 2: Waste Storage

  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6]

  • Conditions: Keep the container tightly sealed except when adding waste.[5] Store in a cool, dry, and well-ventilated place away from incompatible substances.[7]

Step 3: Arrange for Professional Disposal

  • Contact EHS: Follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.[6]

Step 4: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.

  • Disposal of Rinsed Containers: Once triple-rinsed and free of any hazardous residue, the container can be disposed of in the regular laboratory trash or recycling, after defacing any hazard labels.[4]

IV. Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀D₂₀N₂S₄[8][9]
Molecular Weight 316.66 g/mol [9][10]
CAS Number 1216403-88-1[8][9]
Appearance Solid[8][9]
Purity ≥99% deuterated forms (d₁-d₂₀)[8][9]
Solubility Soluble in DMF, DMSO, and Methanol[8]
Storage Temperature -20°C[10]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Waste Management start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select Compatible, Labeled Hazardous Waste Container classify->container segregate Segregate from Incompatible Wastes container->segregate store Store in Designated Satellite Accumulation Area segregate->store ehs Contact EHS for Waste Pickup store->ehs end Proper Disposal by Licensed Facility ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disulfiram-d20
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Disulfiram-d20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.